molecular formula C4H4Br2O3 B082147 Bromoacetic anhydride CAS No. 13094-51-4

Bromoacetic anhydride

Cat. No.: B082147
CAS No.: 13094-51-4
M. Wt: 259.88 g/mol
InChI Key: FUKOTTQGWQVMQB-UHFFFAOYSA-N
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Description

Bromoacetic anhydride is a highly reactive alkylating agent that serves as a crucial building block in advanced organic and biochemical synthesis. Its primary research value lies in its application for the introduction of bromoacetyl groups, which are pivotal in the development of targeted biotherapeutics and analytical methods. A prominent application is in the synthesis of Antibody-Drug Conjugates (ADCs), where it is used as a key component in the preparation of KSP inhibitors conjugated to antibodies for targeted cancer therapy . In the realm of analytical biochemistry, this compound is utilized for selective N-terminal bromoacetylation of peptides in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This reaction incorporates a bromine tag that simplifies peptide sequencing by allowing clear distinction between b-series and y-series ions in tandem mass spectra, thereby facilitating protein identification and characterization . The reactivity of the bromoacetyl group stems from the electron-withdrawing carbonyl oxygen, creating an electrophilic center on the carbon atom. This allows for nucleophilic substitution reactions, particularly with thiols (such as cysteine residues in proteins) to form stable thioether linkages, enabling site-specific conjugation and protein modification . This controlled reactivity makes this compound a versatile reagent for constructing discrete molecular architectures, including the synthesis of specialized peptoids and polymannosylated dibranched antigenic peptides for immunological research .

Properties

IUPAC Name

(2-bromoacetyl) 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKOTTQGWQVMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401329
Record name Bromoacetic anhydride
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Molecular Weight

259.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13094-51-4
Record name Bromoacetic anhydride
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Record name Bromoacetic anhydride
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Record name Bromoacetic anhydride
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Foundational & Exploratory

Bromoacetic Anhydride: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic anhydride (B1165640), with the chemical formula (BrCH₂CO)₂O, is a highly reactive chemical intermediate widely utilized in organic synthesis and the life sciences.[1] Its utility stems from its dual functionality as both an acylating and an alkylating agent, making it a versatile reagent for the introduction of the bromoacetyl group into a variety of molecules. This guide provides an in-depth overview of the chemical properties, reactivity, and common synthetic applications of bromoacetic anhydride, with a focus on experimental considerations for laboratory professionals.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as white to brown crystals.[2] It is characterized by its high reactivity, which also necessitates careful handling and storage. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₄Br₂O₃[3]
Molecular Weight 259.88 g/mol [3]
Melting Point 31-36 °C (lit.)[4]
Boiling Point 226.2 °C at 760 mmHg[1]
Density 2.138 g/cm³ (predicted)[1]
Flash Point >110 °C (>230 °F)[4]
Solubility Reacts with water. Soluble in many organic solvents.[5]
CAS Number 13094-51-4[3]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. While detailed spectra are best consulted from dedicated databases, typical spectroscopic characteristics are summarized in Table 2.

Spectroscopic TechniqueCharacteristic Features
Infrared (IR) Spectroscopy Conforms to structure, with characteristic strong C=O stretching bands for the anhydride functional group.
Nuclear Magnetic Resonance (NMR) The ¹H NMR spectrum is expected to show a singlet for the methylene (B1212753) (CH₂) protons adjacent to the bromine and carbonyl groups. The ¹³C NMR would show corresponding signals for the carbonyl and methylene carbons.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution. The presence of the bromine atoms further enhances the electrophilicity of the carbonyl centers through an inductive electron-withdrawing effect.

The general mechanism for nucleophilic acyl substitution with this compound proceeds through a tetrahedral intermediate, as illustrated in the following diagram.

Nucleophilic Acyl Substitution BAA This compound Intermediate Tetrahedral Intermediate BAA->Intermediate Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Intermediate Product Acylated Product Intermediate->Product Collapse of Intermediate LeavingGroup Bromoacetic Acid (Leaving Group) Intermediate->LeavingGroup Elimination

Figure 1: General mechanism of nucleophilic acyl substitution.
Reaction with Water (Hydrolysis)

In the presence of water, this compound readily hydrolyzes to form two equivalents of bromoacetic acid. This reaction is typically rapid and exothermic. Due to its hygroscopic nature, it is crucial to store this compound under anhydrous conditions to prevent decomposition.[6]

Reaction with Alcohols (Esterification)

This compound reacts with alcohols to form bromoacetate (B1195939) esters and bromoacetic acid. This reaction is a common method for the synthesis of bromoacetate esters, which are valuable intermediates in organic synthesis. The reaction generally proceeds under mild conditions.

Reaction with Amines (Amidation)

Primary and secondary amines react with this compound to yield N-substituted bromoacetamides and bromoacetic acid. This reaction is a straightforward method for the formation of amide bonds and is widely used in the synthesis of various organic molecules, including pharmaceuticals.[]

Reaction with Thiols

Thiols are potent nucleophiles and react readily with this compound. The reaction targets the electrophilic carbon of the bromoacetyl group, leading to the formation of a stable thioether linkage. This specific reactivity is extensively utilized in bioconjugation to label proteins and other biomolecules containing cysteine residues.[8]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.

General Protocol for Esterification
  • Reaction Setup: To a solution of the alcohol in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add 1.0-1.2 equivalents of this compound at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the bromoacetic acid byproduct.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

General Protocol for Amidation
  • Reaction Setup: Dissolve the primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). To this solution, add 1.0-1.2 equivalents of this compound portion-wise at 0 °C under an inert atmosphere.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Extraction: Extract the aqueous phase with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a bromoacetamide.

Amide Synthesis Workflow start Start dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine add_baa Add this compound at 0°C dissolve_amine->add_baa react Stir at Room Temperature (1-3h) add_baa->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (NaHCO₃, Brine) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End purify->end

Figure 2: Workflow for the synthesis of bromoacetamides.

Applications in Drug Development and Bioconjugation

This compound is a key reagent in the development of pharmaceuticals and bioconjugates. Its ability to introduce a reactive bromoacetyl handle is particularly valuable.

  • Antibody-Drug Conjugates (ADCs): this compound is used in the synthesis of linker-payload systems for ADCs. The bromoacetyl group can be used to attach a cytotoxic drug to a monoclonal antibody, often by reacting with cysteine residues on the antibody.[1]

  • Peptide Modification: It is used for the N-terminal bromoacetylation of peptides, which can then be used for site-specific conjugation or for sequencing by mass spectrometry.[9]

  • Enzyme Inhibition: The bromoacetyl group can act as an electrophilic warhead to irreversibly inhibit enzymes by alkylating active site nucleophiles, such as cysteine or histidine residues.

The following diagram illustrates the role of this compound in a typical bioconjugation strategy.

Bioconjugation Strategy BAA This compound ActivatedLinker Bromoacetylated Linker BAA->ActivatedLinker Acylation Linker Linker Molecule (with Nucleophile) Linker->ActivatedLinker Conjugate Bioconjugate ActivatedLinker->Conjugate Alkylation Biomolecule Biomolecule (e.g., Protein with Thiol) Biomolecule->Conjugate

Figure 3: Conceptual workflow for bioconjugation.

Safety and Handling

This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[10] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the bromoacetyl group in organic synthesis. Its high reactivity, while demanding careful handling, allows for efficient acylation and alkylation of a wide range of nucleophiles under mild conditions. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

Synthesis of bromoacetic anhydride from bromoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing bromoacetic anhydride (B1165640) from bromoacetic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to support researchers in the fields of chemistry and drug development.

Introduction

Bromoacetic anhydride is a highly reactive reagent widely employed in organic synthesis. Its utility lies in its ability to introduce the bromoacetyl group, a key functional moiety in the development of various pharmaceuticals, including antibody-drug conjugates (ADCs). This guide details the most common and effective laboratory-scale methods for the synthesis of this compound from its carboxylic acid precursor, bromoacetic acid. The primary methods covered are:

  • Dehydration using Phosphorus Pentoxide (P₂O₅)

  • Reaction with Acetic Anhydride

  • Coupling using Dicyclohexylcarbodiimide (DCC)

Each method is presented with a detailed experimental protocol, a summary of key quantitative parameters, and a visual representation of the workflow.

Synthetic Methodologies

This section provides a detailed examination of the three principal methods for the synthesis of this compound from bromoacetic acid.

Dehydration with Phosphorus Pentoxide (P₂O₅)

This classical method involves the dehydration of bromoacetic acid using a strong dehydrating agent, phosphorus pentoxide. The reaction proceeds by the removal of a water molecule from two molecules of bromoacetic acid to form the corresponding anhydride.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser protected by a drying tube (e.g., filled with calcium chloride), add bromoacetic acid.

  • Reagent Addition: To the bromoacetic acid, carefully add phosphorus pentoxide in portions while stirring. An exothermic reaction may be observed. A typical molar ratio of bromoacetic acid to P₂O₅ is approximately 2:1 to 2.5:1.

  • Reaction Conditions: The reaction mixture is heated, typically in an oil bath, to a temperature of around 100-120°C. The reaction is allowed to proceed with vigorous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The crude product is isolated by decantation or filtration to remove the spent phosphorus pentoxide (phosphoric acid).

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure.

ParameterValueReference
Molar Ratio (Bromoacetic Acid : P₂O₅) 2:1 to 2.5:1General knowledge
Reaction Temperature 100-120°CGeneral knowledge
Reaction Time 2-4 hoursGeneral knowledge
Reported Yield Moderate to High[1]
Reaction with Acetic Anhydride

This method utilizes acetic anhydride as both a reagent and a dehydrating agent. The reaction is an equilibrium process where bromoacetic acid reacts with acetic anhydride to form this compound and acetic acid. To drive the reaction to completion, the lower-boiling acetic acid is typically removed by distillation.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus (fractional distillation column, condenser, and receiving flask), combine bromoacetic acid and an excess of acetic anhydride.

  • Reaction Conditions: The reaction mixture is heated to reflux. The temperature of the reaction will be close to the boiling point of acetic anhydride (approx. 140°C).

  • Removal of Acetic Acid: As the reaction proceeds, the acetic acid formed as a byproduct is continuously removed by fractional distillation. The progress of the reaction can be monitored by observing the temperature at the head of the distillation column.

  • Workup and Isolation: Once the removal of acetic acid is complete (indicated by a rise in the distillation head temperature towards that of acetic anhydride), the reaction is stopped and the mixture is allowed to cool.

  • Purification: The remaining reaction mixture, containing the crude this compound and excess acetic anhydride, is subjected to fractional distillation under reduced pressure to isolate the pure product.

ParameterValueReference
Molar Ratio (Bromoacetic Acid : Acetic Anhydride) 1 : >2 (Excess Acetic Anhydride)[1]
Reaction Temperature ~140°C (Reflux)General knowledge
Reaction Time Dependent on the efficiency of acetic acid removal[1]
Reported Yield Moderate to High[1]
Coupling with Dicyclohexylcarbodiimide (DCC)

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in organic synthesis for the formation of amides, esters, and anhydrides under mild conditions.[1] In this method, two molecules of bromoacetic acid are coupled to form this compound, with the formation of an insoluble byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration.[1]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve bromoacetic acid in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Reagent Addition: To the solution of bromoacetic acid, add a solution of DCC (0.5 equivalents) in the same anhydrous solvent dropwise at 0°C (ice bath).

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 1-3 hours. The formation of a white precipitate (DCU) will be observed.

  • Workup and Isolation: The precipitated DCU is removed by filtration. The filter cake is washed with a small amount of the anhydrous solvent.

  • Purification: The filtrate, containing the this compound, is concentrated under reduced pressure. The crude product can be further purified by recrystallization from a non-polar solvent like hexane (B92381) at low temperatures (-20°C).[2]

ParameterValueReference
Molar Ratio (Bromoacetic Acid : DCC) 2 : 1[1]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)General knowledge
Reaction Temperature 0°C to Room TemperatureGeneral knowledge
Reaction Time 1-3 hoursGeneral knowledge
Reported Yield High (e.g., 92% for a related reaction)General knowledge

Purification of this compound

The purity of this compound is crucial for its subsequent use in synthesis. The two primary methods for its purification are fractional distillation under reduced pressure and recrystallization.

Fractional Distillation

Fractional distillation is effective for separating this compound from starting materials, byproducts, and solvents with different boiling points.[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Distillation Conditions: The crude this compound is heated in the distillation flask. The pressure is reduced using a vacuum pump. This compound is reported to have a boiling point of 80–85°C at 10 mmHg.[2]

  • Fraction Collection: Collect the fraction that distills over at the expected boiling point and pressure.

ParameterValueReference
Boiling Point 80–85°C[2]
Pressure 10 mmHg[2]
Recrystallization

For achieving high purity, recrystallization is a suitable method. This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

  • Solvent Selection: A non-polar solvent such as hexane is a suitable choice for the recrystallization of this compound.[2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot hexane.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or freezer (-20°C) to induce crystallization.[2]

  • Isolation: The crystalline this compound is collected by vacuum filtration and washed with a small amount of cold hexane.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

ParameterValueReference
Solvent Hexane[2]
Crystallization Temperature -20°C[2]

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

Synthesis_of_Bromoacetic_Anhydride cluster_reactants Reactants cluster_products Products BAA1 Bromoacetic Acid BA_Anhydride This compound BAA1->BA_Anhydride + Dehydrating Agent - H₂O BAA2 Bromoacetic Acid BAA2->BA_Anhydride + Dehydrating Agent - H₂O Water H₂O

Caption: General reaction scheme for the synthesis of this compound from bromoacetic acid.

Experimental_Workflow start Start reactants Combine Bromoacetic Acid and Dehydrating Agent start->reactants reaction Heat and Stir (Reaction) reactants->reaction workup Workup (e.g., Filtration) reaction->workup purification Purification (Distillation or Recrystallization) workup->purification product Pure this compound purification->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

Bromoacetic Anhydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13094-51-4

This guide provides an in-depth overview of bromoacetic anhydride (B1165640), a reactive chemical intermediate with significant applications in chemical synthesis and bioconjugation, particularly relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Bromoacetic anhydride, with the molecular formula C₄H₄Br₂O₃, is the symmetrical anhydride of bromoacetic acid.[1][2] Structurally, it consists of two bromoacetyl groups linked by an oxygen atom. The presence of the electron-withdrawing bromine atoms and the anhydride linkage makes it a highly reactive acylating and alkylating agent.

Molecular Formula: C₄H₄Br₂O₃

Molecular Weight: 259.88 g/mol [1][2]

IUPAC Name: (2-bromoacetyl) 2-bromoacetate

Synonyms: 2-Bromoacetic anhydride, Bromoacetyl anhydride, Acetic acid, 2-bromo-, 1,1'-anhydride

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 13094-51-4[1][2]
Molecular Formula C₄H₄Br₂O₃[1][2]
Molecular Weight 259.88 g/mol [1][2]
Appearance White to brown solid[3]
Melting Point 31-36 °C[1][4]
Boiling Point 226.2 °C at 760 mmHg[2][3]
Density (Predicted) 2.138 ± 0.06 g/cm³[1][4]
Solubility Decomposes in water. Soluble in various organic solvents.
InChI Key FUKOTTQGWQVMQB-UHFFFAOYSA-N
SMILES BrCC(=O)OC(=O)CBr

Core Applications in Research and Development

This compound is a valuable reagent for the introduction of the bromoacetyl group into molecules. This functional group is particularly useful as a selective alkylating agent for nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins. This specific reactivity forms the basis of its primary applications in:

  • Bioconjugation and Antibody-Drug Conjugate (ADC) Development: The bromoacetyl group can react with surface-exposed cysteine residues on antibodies or other proteins to form stable thioether linkages. This allows for the site-specific attachment of payloads such as cytotoxic drugs, fluorescent dyes, or other reporter molecules.

  • Peptide Chemistry: It is used for the N-terminal bromoacetylation of peptides. These modified peptides can then be used for various purposes, including cyclization, polymerization, or conjugation to carrier proteins to enhance immunogenicity.

  • Cross-linking Agents: Due to its bifunctional nature (two bromoacetyl groups), it can potentially be used in cross-linking studies to probe protein structure and interactions.

Experimental Protocols

A key application of this compound is in the bromoacetylation of peptides. The following protocol describes a method for the manual N-bromoacetylation of a protected peptide on a resin, where this compound is formed in situ.

Protocol: Manual N-Bromoacetylation of a Resin-Bound Peptide

Objective: To introduce a bromoacetyl group at the N-terminus of a solid-phase-synthesized peptide. This method involves the in situ formation of this compound from bromoacetic acid using a carbodiimide (B86325) coupling agent.

Materials:

  • Protected peptide bound to a suitable resin (e.g., PAM resin)

  • Bromoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Standard solid-phase peptide synthesis (SPPS) reaction vessel and shaker

Procedure:

  • Preparation of the Activating Solution:

    • In a separate vessel, dissolve 298 mg (2 mmol) of bromoacetic acid in 5 mL of dichloromethane.

    • To this solution, add 2 mL of a 0.5 M solution of DCC in dichloromethane (1 mmol DCC).

    • Stir the solution for 15 minutes at 25°C. During this time, the bromoacetic acid will react with DCC to form the symmetric this compound and dicyclohexylurea (DCU) as a byproduct.

  • Bromoacetylation of the Peptide:

    • The resin-bound peptide with a free N-terminus is placed in an appropriate reaction vessel.

    • The pre-activated solution containing this compound is added to the resin.

    • The reaction is allowed to proceed, typically with agitation, for a time sufficient to ensure complete acylation of the peptide's N-terminus. Reaction times can range from 30 minutes to a few hours and can be monitored using standard methods like the Kaiser test.

  • Washing and Deprotection:

    • Following the reaction, the resin is thoroughly washed with dichloromethane to remove excess reagents and the DCU byproduct.

    • The bromoacetylated peptide can then be deprotected and cleaved from the resin using standard procedures, such as treatment with anhydrous hydrogen fluoride (B91410) (HF) or other appropriate cleavage cocktails.

Note: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn, as bromoacetic acid and its derivatives are corrosive and toxic.

Visualizing Chemical and Experimental Workflows

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its use in peptide modification and conjugation.

Caption: Molecular structure of this compound.

G cluster_workflow Workflow: Peptide Bromoacetylation and Cysteine Conjugation start Start: Resin-bound peptide with free N-terminus in_situ In situ formation of This compound start->in_situ 1. Add bromoacetic acid + DCC bromoacetylation N-terminal bromoacetylation of the peptide in_situ->bromoacetylation 2. React with peptide deprotection Deprotection and cleavage of the modified peptide bromoacetylation->deprotection 3. HF or other cleavage cocktail conjugation Conjugation with a cysteine-containing molecule deprotection->conjugation 4. pH ~7-8 product Final Product: Thioether-linked conjugate conjugation->product

Caption: Experimental workflow for peptide modification.

References

Bromoacetic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of bromoacetic anhydride (B1165640), a highly reactive chemical intermediate with significant applications in scientific research and drug development. It covers its nomenclature, physicochemical properties, synthesis protocols, key chemical reactions, and primary applications, with a focus on its role as a powerful alkylating and bromoacetylating agent.

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, but is also known by several common synonyms.

  • IUPAC Name : (2-bromoacetyl) 2-bromoacetate.[1][2][3][4]

  • Synonyms : Bromoacetic anhydride, 2-Bromoacetic anhydride, Acetic acid, 2-bromo-, 1,1'-anhydride, Bis(bromoacetic acid)anhydride, Di(bromoacetic)anhydride.[5][6][7]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

PropertyValueCitations
CAS Number 13094-51-4[1][2][4][6][8]
Molecular Formula C₄H₄Br₂O₃[1][2][3][4][5][6]
Molecular Weight 259.88 g/mol [1][5][6][9]
Appearance White to brown solid or low melting solid.[2][10]
Melting Point 31-44 °C (88-111 °F)[2][4][5][6][9][10]
Boiling Point 130-138 °C at 12.3 Torr[6]
Density ~2.138 g/cm³ (Predicted)[6][9]
InChI Key FUKOTTQGWQVMQB-UHFFFAOYSA-N[1][2][3][4][6]
SMILES C(C(=O)OC(=O)CBr)Br[4]

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, bromoacetic acid, through various dehydration methods. The choice of method often depends on the scale of the synthesis and the desired purity.

The fundamental principle behind the synthesis is the removal of a water molecule from two molecules of bromoacetic acid to form the anhydride linkage.

G BAA1 Bromoacetic Acid DehydratingAgent Dehydrating Agent (-H₂O) BAA1->DehydratingAgent BAA2 Bromoacetic Acid BAA2->DehydratingAgent BA This compound DehydratingAgent->BA

Caption: General synthesis of this compound.

Protocol 1: Dehydration using Acetic Anhydride

A common laboratory-scale synthesis involves the reaction of bromoacetic acid with acetic anhydride. This equilibrium-driven process is pushed towards the product by removing the acetic acid byproduct.[11]

  • Reactants : Bromoacetic acid and acetic anhydride.

  • Procedure : a. Combine bromoacetic acid with an excess of acetic anhydride in a suitable reaction vessel equipped with a distillation apparatus. b. Heat the mixture to facilitate the reaction. c. Continuously remove the acetic acid byproduct by distillation to drive the equilibrium towards the formation of this compound. d. Once the reaction is complete, purify the resulting this compound, typically by vacuum distillation.

Protocol 2: Symmetric Anhydride Formation via Carbodiimides

This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate anhydride formation under mild conditions. It is frequently employed when the anhydride is needed for subsequent reactions in the same pot, such as in peptide synthesis.[11]

  • Reactants : Bromoacetic acid and N,N'-dicyclohexylcarbodiimide (DCC).

  • Solvent : Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Procedure : a. Dissolve two equivalents of bromoacetic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add one equivalent of DCC to the solution at 0 °C with stirring. c. The reaction proceeds with the formation of a highly reactive O-acylisourea intermediate, which is then attacked by a second molecule of bromoacetic acid.[11] d. This results in the formation of this compound and the insoluble byproduct, dicyclohexylurea (DCU).[11] e. Allow the reaction to warm to room temperature and stir for several hours. f. Remove the precipitated DCU by filtration. g. The filtrate containing the this compound can be used directly or the solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

G cluster_0 Synthesis via DCC BAA_DCC Bromoacetic Acid + DCC Intermediate O-acylisourea Intermediate (Highly Reactive) BAA_DCC->Intermediate Attack on carbodiimide Products This compound + Dicyclohexylurea (DCU) Intermediate->Products Nucleophilic acyl substitution Attacked by BAA2 Second molecule of Bromoacetic Acid BAA2->Products Filtration Filtration Products->Filtration Remove insoluble DCU FinalProduct Pure this compound Filtration->FinalProduct G BA This compound Intermediate Tetrahedral Intermediate BA->Intermediate Nucleophile Nucleophile (Nu:) Nucleophile->BA 1. Nucleophilic Attack Product Acyl-Substituted Product Intermediate->Product 2. Elimination LeavingGroup Bromoacetate Leaving Group Intermediate->LeavingGroup

References

A Comprehensive Technical Guide to the Safety and Hazards of Bromoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetic anhydride (B1165640) (CAS No. 13094-51-4) is a highly reactive chemical intermediate utilized in various synthetic processes within the pharmaceutical and chemical industries. Its utility is matched by its significant hazard profile, necessitating a thorough understanding and strict adherence to safety protocols. This technical guide provides a comprehensive overview of the safety data and hazards associated with bromoacetic anhydride, compiled from Safety Data Sheets (SDS) and other technical sources. It includes a detailed summary of its physicochemical properties, GHS classification, and specific measures for safe handling, storage, and emergency response. This document is intended to serve as an essential resource for laboratory personnel to mitigate risks and ensure a safe working environment.

Chemical Identification and Physical Properties

This compound is a solid, often described as white to brown in appearance. It is important to note its physical state and melting point for appropriate storage and handling.

Property Value Citation(s)
Chemical Name This compound[1][2][3]
Synonyms 2-bromoacetyl 2-bromoacetate[4]
CAS Number 13094-51-4[3][5]
Molecular Formula C₄H₄Br₂O₃[4]
Molecular Weight 259.88 g/mol [4]
Physical State Solid[1][3]
Appearance White to brown solid[1]
Melting Point 34 - 42 °C (93.2 - 107.6 °F)[1][3]
Boiling Point No data available[1][3]
Flash Point No data available[1][3]
Solubility No data available[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

Hazard Class Category Hazard Statement Citation(s)
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1][3][4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1]

Signal Word: Danger[1][3]

Hazard Pictogram:

  • GHS05: Corrosion[3]

Toxicology and Health Effects

Routes of Exposure and Effects:

  • Skin Contact: Causes severe skin burns, which may include blistering and progressive ulceration if not treated immediately.[3]

  • Eye Contact: Causes serious eye damage, potentially leading to corneal burns and permanent injury.[3]

  • Ingestion: If swallowed, it can cause corrosive burns to the mouth, throat, and stomach.[3] Vomiting may occur, potentially with blood.[3]

  • Inhalation: Inhalation of dust or fumes can cause a burning sensation in the throat, shortness of breath, coughing, or wheezing.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific, detailed experimental protocols for this compound in the available literature, the following procedures are based on best practices for handling highly corrosive and reactive acid anhydrides.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is critical.

Engineering Controls and PPE cluster_eng Engineering Controls cluster_ppe Personal Protective Equipment (PPE) Fume_Hood Chemical Fume Hood Ventilation Adequate Ventilation Fume_Hood->Ventilation Eyewash Eyewash Station Shower Safety Shower Eye_Protection Chemical Safety Goggles & Face Shield Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Chemical-Resistant Apron or Lab Coat Respiratory_Protection NIOSH-approved Respirator (if dust/vapors are generated) Handling_Procedure Safe Handling of This compound Handling_Procedure->Fume_Hood Primary Containment Handling_Procedure->Eye_Protection Essential Handling_Procedure->Hand_Protection Essential Handling_Procedure->Body_Protection Essential

Caption: Hierarchy of controls for handling this compound.

Methodology:

  • Work Area Preparation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards, in conjunction with a full-face shield.[2][6]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene) and a chemically resistant lab coat or apron.[1][2] Regularly inspect gloves for any signs of degradation or puncture.

    • Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][6]

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Use spark-proof tools and equipment to prevent ignition sources.[2]

    • Keep the container tightly closed when not in use.[1]

    • Wash hands thoroughly after handling.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Protocol Citation(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]
Firefighting Measures

In the event of a fire involving this compound, specific extinguishing media and protective actions are required.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or sand.[1][2]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: During a fire, irritating and toxic gases, such as carbon monoxide, carbon dioxide, and hydrogen bromide, may be generated through thermal decomposition.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][2]

Accidental Release Measures

A clear and efficient response to a spill is necessary to prevent exposure and environmental contamination.

Spill_Response_Workflow Spill_Detected Spill Detected Evacuate Evacuate Area Spill_Detected->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Collect Collect Spilled Material into a Suitable Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Methodology:

  • Personal Precautions: Evacuate personnel from the area.[6] Wear the appropriate personal protective equipment as outlined in section 4.1.[2] Ensure adequate ventilation.[1]

  • Containment and Cleaning Up:

    • Prevent further leakage or spillage if it is safe to do so.[2]

    • Cover the spilled product with a suitable non-flammable absorbent material, such as sand or vermiculite.[1]

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.[2]

    • Wash the spill site after material pickup is complete.[1]

  • Environmental Precautions: Do not let the chemical enter drains or the environment.[1][2]

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage
  • Store in a dry, cool, and well-ventilated place.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

  • Some sources recommend refrigeration and storage under a nitrogen atmosphere.[6]

Disposal
  • This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2]

  • Do not dispose of with municipal waste.[1]

Conclusion

This compound is a valuable chemical reagent with significant hazards, primarily related to its severe corrosivity. A thorough understanding of these hazards, coupled with strict adherence to the safety protocols outlined in this guide, is essential for researchers, scientists, and drug development professionals. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, the risks associated with handling this compound can be effectively managed, ensuring a safe and productive research environment.

References

An In-depth Technical Guide to the Solubility and Stability of Bromoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetic anhydride (B1165640) is a highly reactive acylating and alkylating agent of significant interest in organic synthesis, particularly in the pharmaceutical industry for the development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics.[1] Its utility is, however, intrinsically linked to its solubility in various solvent systems and its stability under different experimental conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of bromoacetic anhydride, offering key data, experimental protocols, and reaction pathways to enable its effective and safe use in research and development.

Physicochemical Properties

This compound is a white to brown solid with a pungent odor.[2] It is characterized by its high reactivity, which is primarily due to the presence of two electrophilic carbonyl carbons and the good leaving group potential of the bromoacetate (B1195939) moiety.

PropertyValueReference
CAS Number 13094-51-4[2]
Molecular Formula C₄H₄Br₂O₃[2]
Molecular Weight 259.88 g/mol [2]
Melting Point 31-36 °C[2]
Boiling Point 226.2 °C at 760 mmHg[2]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature, largely due to its high reactivity, particularly its propensity to hydrolyze in the presence of moisture. However, based on its chemical structure and available qualitative information, a general solubility profile can be established.

Table 2.1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsQualitative SolubilityRationale and Remarks
Aprotic Polar Solvents Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF)Soluble to Highly SolubleThese solvents are suitable for reactions with this compound as they do not possess acidic protons that can react with the anhydride. Anhydrous conditions are crucial to prevent hydrolysis.[1]
Protic Polar Solvents Water, Alcohols (e.g., Methanol, Ethanol)ReactiveThis compound readily reacts with water (hydrolysis) and alcohols (alcoholysis) to form bromoacetic acid and bromoacetate esters, respectively.[2] Therefore, it is not considered "soluble" in the traditional sense but rather undergoes solvolysis.
Nonpolar Solvents Hexanes, TolueneSparingly Soluble to InsolubleThe polar nature of the anhydride functional group limits its solubility in nonpolar solvents.

Table 2.2: Comparative Solubility of Structurally Similar Anhydrides

To provide a more quantitative perspective, the following table presents the solubility of acetic anhydride and propionic anhydride in various solvents. While not identical, these values can serve as a useful proxy for estimating the solubility of this compound.

SolventAcetic Anhydride Solubility ( g/100g solvent)Propionic Anhydride Solubility
Water 13.6 (at 20°C, reacts)[3]Insoluble (decomposes slowly)[4]
Diethyl Ether Miscible[3]Miscible[5]
Chloroform Soluble[3]Soluble[6]
Ethanol Reacts[3]Miscible[5]
Benzene Soluble[3]Miscible with most organic solvents[5]
Carbon Tetrachloride Sparingly soluble[3]Slightly soluble[5]

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. It is primarily influenced by temperature, moisture, and the presence of nucleophiles.

Thermal Stability

This compound exhibits moderate thermal stability. Decomposition can occur at elevated temperatures, approaching its boiling point.[2] Long-term storage at elevated temperatures should be avoided to prevent degradation and the formation of bromoacetic acid and other byproducts.[2]

Hydrolytic Stability

This compound is highly susceptible to hydrolysis.[2] The presence of moisture leads to its rapid decomposition into two equivalents of bromoacetic acid. The reaction is autocatalytic as the bromoacetic acid produced can further accelerate the hydrolysis rate. Therefore, it is imperative to store and handle this compound under strictly anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[2]

Stability in Organic Solvents

The stability of this compound in organic solvents is dependent on the nature of the solvent.

  • Aprotic Solvents (e.g., Acetonitrile, Dichloromethane, DMF): this compound exhibits reasonable stability in anhydrous aprotic solvents, making them suitable for conducting reactions.[1] However, the presence of trace amounts of water can initiate hydrolysis.

  • Protic Solvents (e.g., Alcohols): this compound is not stable in protic solvents as it readily undergoes solvolysis. For instance, in the presence of alcohols, it will be converted to the corresponding bromoacetate ester.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Materials:

  • This compound (high purity)

  • Anhydrous solvent of interest

  • Temperature-controlled shaker

  • Analytical balance

  • Vials with airtight septa

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • HPLC or GC system for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent.

  • Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

  • Immediately filter the aliquot through a syringe filter into a pre-weighed vial.

  • Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC).

  • Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the stability of this compound by separating and quantifying the parent compound and its degradation products.[9]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

Procedure:

  • Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration.

  • Incubate the solution under the desired test conditions (e.g., specific temperature, with a controlled amount of added water).

  • At specified time points, withdraw an aliquot of the solution.

  • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Quantify the peak area of this compound and any degradation products (e.g., bromoacetic acid) against a calibration curve.

  • Plot the concentration of this compound as a function of time to determine the degradation rate.

Monitoring Stability by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the decomposition of this compound in real-time by observing the disappearance of its characteristic signals and the appearance of signals from its degradation products.[9][10]

Instrumentation:

  • NMR spectrometer

Procedure:

  • Dissolve a known amount of this compound in a deuterated anhydrous aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the anhydride.

  • Introduce a controlled amount of a reactant (e.g., D₂O) to initiate the decomposition.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to this compound and its degradation products (e.g., bromoacetic acid).

  • Plot the relative integrals as a function of time to determine the reaction kinetics.

Reaction Pathways and Mechanisms

This compound is a potent electrophile that readily reacts with various nucleophiles. The general mechanism involves a nucleophilic acyl substitution at one of the carbonyl carbons.

Hydrolysis

The reaction with water leads to the formation of two molecules of bromoacetic acid.

Hydrolysis BAA Bromoacetic Anhydride Intermediate Tetrahedral Intermediate BAA->Intermediate Nucleophilic attack H2O H₂O H2O->Intermediate BA 2 x Bromoacetic Acid Intermediate->BA Collapse & Proton Transfer

Caption: Hydrolysis of this compound.

Alcoholysis

The reaction with an alcohol yields a bromoacetate ester and a molecule of bromoacetic acid.

Alcoholysis BAA Bromoacetic Anhydride Intermediate Tetrahedral Intermediate BAA->Intermediate Nucleophilic attack ROH R-OH ROH->Intermediate Ester Bromoacetate Ester Intermediate->Ester BA Bromoacetic Acid Intermediate->BA Collapse

Caption: Alcoholysis of this compound.

Aminolysis

The reaction with a primary or secondary amine produces a bromoacetamide and a molecule of bromoacetic acid.

Aminolysis BAA Bromoacetic Anhydride Intermediate Tetrahedral Intermediate BAA->Intermediate Nucleophilic attack Amine R₂NH Amine->Intermediate Amide Bromoacetamide Intermediate->Amide BA Bromoacetic Acid Intermediate->BA Collapse

Caption: Aminolysis of this compound.

Conclusion

This compound is a valuable but challenging reagent due to its high reactivity and sensitivity to moisture. A thorough understanding of its solubility and stability is paramount for its successful application in organic synthesis. This guide provides a foundational understanding of these properties, along with practical experimental protocols for their determination. By employing anhydrous conditions and appropriate analytical monitoring, researchers can effectively harness the synthetic potential of this compound while ensuring the integrity and reproducibility of their results.

References

Bromoacetic Anhydride in Acylation: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic anhydride (B1165640) (BAA) is a highly reactive and versatile reagent extensively utilized in organic synthesis, particularly for the introduction of the bromoacetyl group onto various nucleophiles. Its bifunctional nature, possessing both a potent acylating capacity and a reactive alkyl halide, makes it an invaluable tool in bioconjugation, peptide synthesis, and the development of complex therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth examination of the mechanism of action of bromoacetic anhydride in acylation, supported by experimental context and quantitative data.

Core Mechanism: Nucleophilic Acyl Substitution

The primary mechanism through which this compound acylates nucleophiles is the nucleophilic acyl substitution pathway.[1] This is a well-established, two-step addition-elimination mechanism common to carboxylic acid derivatives. The presence of two electron-withdrawing bromine atoms significantly increases the electrophilicity of the carbonyl carbons, making this compound more reactive than unsubstituted anhydrides like acetic anhydride.[2]

The reaction can be delineated as follows:

  • Nucleophilic Attack: An electron-rich nucleophile, such as an amine, alcohol, or thiol, attacks one of the electrophilic carbonyl carbons of the this compound. This leads to the breaking of the carbon-oxygen π-bond.[1]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge.[1]

  • Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a bromoacetate (B1195939) anion, which is a relatively stable leaving group due to resonance stabilization.[1][3]

  • Deprotonation: If the initial nucleophile was neutral (e.g., a primary amine or an alcohol), the resulting acylated product will be protonated. A weak base, which can be another molecule of the nucleophile or the bromoacetate byproduct, removes this proton to yield the final, neutral acylated product.[1]

Figure 1: General mechanism of nucleophilic acyl substitution by this compound.

Acylation of Key Nucleophiles

Acylation of Amines

The reaction of this compound with primary or secondary amines is a robust method for forming N-bromoacetyl amides.[4][5] This reaction is particularly significant in peptide chemistry for N-terminal modification or for the synthesis of peptoids.[6][7] The high reactivity of the anhydride allows for efficient coupling under mild conditions.

Acylation of Alcohols and Phenols

Alcohols and phenols react with this compound to form the corresponding bromoacetate esters.[8][9] This reaction may require gentle heating or the presence of a non-nucleophilic base like pyridine (B92270) to proceed at a reasonable rate, especially for less reactive alcohols.[10] The reaction is fundamental in creating building blocks for more complex molecules and in the synthesis of prodrugs where the ester linkage can be cleaved in vivo.

Acylation of Amino Acids

This compound can react with the functional groups of amino acids. The primary amino group of an amino acid can be acylated to form an N-bromoacetyl derivative.[11] For hydroxyamino acids like serine or threonine, chemoselective O-acylation of the side-chain hydroxyl group can be achieved under acidic conditions, which protonate and thus protect the more nucleophilic amino group.[12]

Applications in Drug Development and Research

Peptide Synthesis and Peptoid Construction

This compound is a key reagent in the "sub-monomer" synthesis of peptoids (oligomers of N-substituted glycines), which are protease-resistant peptide mimics.[7] The synthesis involves a two-step cycle:

  • Acylation: A resin-bound primary amine is acylated with bromoacetic acid, often activated in situ with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) to form the symmetric this compound intermediate.[6][7]

  • Displacement: The resulting bromoacetylated resin is treated with a primary amine, which displaces the bromide via a nucleophilic substitution reaction to introduce the desired side chain.[13]

Peptoid_Synthesis start Resin-Bound Amine (R-NH₂) acylation Step 1: Acylation (this compound or Bromoacetic Acid + DIC) start->acylation intermediate Bromoacetylated Resin (R-NH-C(=O)-CH₂-Br) acylation->intermediate displacement Step 2: Displacement (Primary Amine, R'-NH₂) intermediate->displacement product Peptoid Monomer Unit (R-NH-C(=O)-CH₂-NH-R') displacement->product repeat Repeat Cycle for Next Monomer product->repeat Elongation

Figure 2: Workflow for the sub-monomer synthesis of peptoids.

Antibody-Drug Conjugates (ADCs)

This compound is used to synthesize linker-payload components for ADCs.[1][14] The bromoacetyl group can be introduced onto a linker molecule, which is then attached to a cytotoxic drug. The other end of the linker is designed to react with an antibody. The highly reactive bromoacetyl group can subsequently form a stable thioether bond with a cysteine residue on the antibody, providing a covalent and stable attachment of the drug to its delivery vehicle.

ADC_Logic cluster_reagents Components cluster_synthesis Synthesis Pathway BAA Bromoacetic Anhydride Bromo_Linker Bromoacetylated Linker BAA->Bromo_Linker Linker Linker Molecule with Nucleophile (e.g., -NH₂) Linker->Bromo_Linker Acylation Drug Cytotoxic Drug Linker_Drug Linker-Drug Conjugate Drug->Linker_Drug Coupling Antibody Antibody with Thiol Group (-SH) ADC Final Antibody-Drug Conjugate (ADC) Antibody->ADC Conjugation via Thioether Bond Bromo_Linker->Linker_Drug Linker_Drug->ADC

Figure 3: Logical relationship for the role of this compound in ADC synthesis.

Quantitative Data Summary

The efficiency of acylation with this compound depends on the nucleophile's reactivity and the reaction conditions. The following table summarizes typical conditions and outcomes.

Nucleophile TypeTypical SubstrateSolvent(s)Base/CatalystTemperature (°C)Typical YieldReference(s)
Primary Amine N-terminus of a peptide on resinCH₂Cl₂, DMFDCC (for in situ formation)0 - 25High (>90%)[6]
Secondary Amine PiperidineCH₂Cl₂NoneRoom TempGood to Excellent[15]
Alcohol EthanolNone or CH₂Cl₂Pyridine (optional)25 - 50 (gentle heating)Moderate to High[9]
Phenol 2-hydroxybenzoic acidAcetic AnhydrideH₂SO₄ (catalytic)Gentle heatingHigh[3]
Hydroxyamino Acid L-Serine (O-acylation)Trifluoroacetic Acid (TFA)NoneRoom TempGood[12]

Experimental Protocols

Protocol 1: N-Terminal Bromoacetylation of a Peptide on Solid Support

This protocol describes a manual procedure for bromoacetylating a peptide attached to a phenylacetamidomethyl (PAM) resin.[6]

Materials:

  • Protected peptide on PAM resin (100 mg, ~0.1 mmol)

  • Bromoacetic acid (28 mg, 0.2 mmol)

  • N,N'-dicyclohexylcarbodiimide (DCC) (21 mg, 0.1 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Reaction vessel (e.g., solid-phase peptide synthesis syringe)

Procedure:

  • Swell the Resin: Swell the peptide-resin in anhydrous CH₂Cl₂ for 20 minutes, then drain the solvent.

  • Prepare this compound in situ: In a separate flask, dissolve bromoacetic acid (0.2 mmol) in 1 mL of anhydrous CH₂Cl₂. Add a 0.5M solution of DCC in CH₂Cl₂ (0.2 mL, 0.1 mmol). Stir the solution for 15 minutes at room temperature (25 °C). A white precipitate of dicyclohexylurea (DCU) will form.

  • Acylation: Filter the supernatant containing the this compound directly into the reaction vessel containing the swollen peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with CH₂Cl₂ (3 x 5 mL) followed by DMF (3 x 5 mL) to remove excess reagents and the DCU byproduct.

  • Drying: Dry the bromoacetylated peptide-resin under vacuum. The peptide is now ready for subsequent steps like cleavage from the resin or on-resin cyclization.

Protocol 2: General O-Acylation of an Alcohol

This protocol provides a general method for the esterification of a primary alcohol with this compound.

Materials:

  • Primary alcohol (e.g., benzyl (B1604629) alcohol, 1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous pyridine (2.0 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂, 10 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 mmol) and anhydrous pyridine (2.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Anhydride: Slowly add a solution of this compound (1.1 mmol) in CH₂Cl₂ (2 mL) dropwise to the stirred alcohol solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with an additional 20 mL of CH₂Cl₂. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude bromoacetate ester.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Conclusion

This compound is a powerful acylating agent whose utility is rooted in the reliable and well-understood nucleophilic acyl substitution mechanism. Its enhanced reactivity and the dual functionality of the incorporated bromoacetyl group have cemented its role in advanced chemical synthesis, particularly in the fields of peptide science and bioconjugate chemistry. For researchers and drug developers, a thorough understanding of its mechanism of action is crucial for designing efficient synthetic routes and for the innovative construction of complex, functional biomolecules.

References

The Synthesis of Bromoacetic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic anhydride (B1165640) ((BrCH₂CO)₂O) is a highly reactive reagent and a valuable building block in organic synthesis. Its utility lies in its ability to introduce the bromoacetyl group, a key functional moiety in the development of pharmaceuticals, particularly in the realm of bioconjugation and targeted drug delivery. This technical guide provides an in-depth exploration of the discovery and historical evolution of bromoacetic anhydride synthesis, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Historical Perspective and Discovery

The exploration of α-haloacid anhydrides dates back to the broader development of organic chemistry in the 19th and 20th centuries. While early investigations into related compounds laid the groundwork, a significant milestone in the specific synthesis of this compound was documented by Arthur Galat in a 1954 publication in the Journal of the American Chemical Society. Galat's work detailed the dehydration of bromoacetic acid to its corresponding anhydride, a foundational method that has since been refined and adapted. Prior to this, the synthesis of the precursor, bromoacetic acid, was well-established through methods like the Hell-Volhard-Zelinsky reaction.[1] Over the years, particularly from the mid-20th century onwards, various synthetic routes to this compound have been developed, driven by the increasing demand for this versatile reagent in academic and industrial research.

Key Synthetic Methodologies

The synthesis of this compound primarily revolves around two strategies: the dehydration of bromoacetic acid and the direct bromination of acetic anhydride. Several reagents and conditions have been employed for these transformations, each with its own set of advantages and disadvantages.

Dehydration of Bromoacetic Acid

This is the most common and direct route to this compound. The core principle involves the removal of a water molecule from two equivalents of bromoacetic acid. This dehydration can be achieved using various dehydrating agents.

Phosphorus pentoxide is a powerful dehydrating agent capable of driving the equilibrium towards the formation of the anhydride. The reaction is typically carried out by heating a mixture of bromoacetic acid and P₂O₅.

Polyphosphoric acid serves as both a reagent and a solvent in this method, facilitating the dehydration of bromoacetic acid. A notable advantage of this method is the relatively straightforward workup.

In this approach, acetic anhydride acts as a dehydrating agent in an equilibrium process. The removal of the acetic acid byproduct is crucial to drive the reaction to completion. This method is often employed in laboratory-scale syntheses.[2]

Bromination of Acetic Anhydride

An alternative approach involves the direct bromination of acetic anhydride. This method requires careful control of reaction conditions to achieve the desired product.

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies and conditions.

MethodReagentsTemperature (°C)Reaction TimeYield (%)PurityReference
Dehydration with PPABromoacetic acid, Polyphosphoric acid120Not Specified67.6Not SpecifiedGalat, 1954
Industrial ProcessChloroacetic acid, NaBr, H₂SO₄ (in situ dehydration)40-70Not Specified85-90HighUS Patent 4123443A
Dehydration with P₂O₅/H₂SO₄Bromoacetic acid, P₂O₅, H₂SO₄Not SpecifiedNot SpecifiedHighHighIndustrial Patent

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration with Polyphosphoric Acid (PPA)

This protocol is adapted from the work of Galat (1954).

Materials:

  • Bromoacetic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine bromoacetic acid and polyphosphoric acid.

  • Heat the mixture to 120°C under reduced pressure.

  • The this compound will distill over. Collect the distillate.

  • The reported yield for this method is 67.6%.

Protocol 2: Synthesis of Bromoacetic Acid (Precursor) via Bromination of Acetic Acid

This protocol is a general procedure based on the Hell-Volhard-Zelinsky reaction, as described in Organic Syntheses.

Materials:

  • Glacial acetic acid

  • Red phosphorus

  • Bromine

Procedure:

  • To a flask equipped with a reflux condenser and a dropping funnel, add glacial acetic acid and red phosphorus.

  • Slowly add bromine to the mixture. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture to reflux.

  • Continue refluxing until the color of bromine disappears.

  • The resulting bromoacetyl bromide can be hydrolyzed to bromoacetic acid.

Reaction Mechanisms and Pathways

The synthesis of this compound involves several key chemical transformations. The following diagrams, generated using the DOT language, illustrate the logical flow of these processes.

Dehydration of Bromoacetic Acid

The dehydration of bromoacetic acid to form the anhydride is a condensation reaction. The general workflow is depicted below.

Dehydration_Workflow BA Bromoacetic Acid Mix Reaction Mixture BA->Mix DA Dehydrating Agent (e.g., P₂O₅, PPA) DA->Mix Heat Heating Mix->Heat BAA This compound Heat->BAA Water Water (byproduct) Heat->Water

Caption: General workflow for the synthesis of this compound via dehydration.

Hell-Volhard-Zelinsky Reaction for Bromoacetic Acid Synthesis

The synthesis of the bromoacetic acid precursor often utilizes the Hell-Volhard-Zelinsky reaction. The key steps are outlined below.

HVZ_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AA Acetic Acid PBr3 PBr₃ (in situ) AA->PBr3 reacts with Br2 Bromine Br2->PBr3 BABr Bromoacetyl Bromide Br2->BABr P Red Phosphorus P->PBr3 AcBr Acetyl Bromide PBr3->AcBr Enol Enol Intermediate AcBr->Enol tautomerization Enol->BABr bromination BA Bromoacetic Acid BABr->BA hydrolysis

Caption: Key intermediates and transformations in the Hell-Volhard-Zelinsky reaction.

Role of Pyridine (B92270) in Bromination

In some variations of the Hell-Volhard-Zelinsky reaction, pyridine is used as a catalyst. It acts as a transacetylation catalyst, forming a more reactive intermediate.

Pyridine_Catalysis AA Acetic Anhydride API Acetylpyridinium Ion (Reactive Intermediate) AA->API reacts with Py Pyridine Py->API BAA_prod α-Bromo Acetic Acid API->BAA_prod enhances electrophilic substitution on AA_alpha Acetic Acid (α-position) AA_alpha->BAA_prod Br2 Bromine Br2->BAA_prod with

Caption: Catalytic role of pyridine in the α-bromination of acetic acid.

Conclusion

The synthesis of this compound has evolved from early laboratory curiosities to well-established industrial processes. The choice of synthetic route depends on factors such as the desired scale, available starting materials, and required purity. The dehydration of bromoacetic acid, particularly using methods developed by pioneers like Galat, remains a cornerstone of its production. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways and their underlying mechanisms is crucial for the effective utilization of this potent and versatile chemical building block.

References

Bromoacetic anhydride suppliers and purchasing options

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bromoacetic Anhydride (B1165640) for Researchers and Drug Development Professionals

Abstract

Bromoacetic anhydride is a highly reactive reagent crucial for advanced organic and biochemical synthesis. Its primary utility lies in its ability to introduce bromoacetyl groups, a key functional moiety in the development of targeted biotherapeutics, including antibody-drug conjugates (ADCs), and for analytical applications such as peptide sequencing by mass spectrometry. This guide provides a comprehensive overview of this compound, including its chemical properties, key suppliers and purchasing options, and detailed experimental protocols for its application in bioconjugation.

Chemical Properties and Applications

This compound (CAS No. 13094-51-4) is a solid with a molecular weight of 259.88 g/mol .[1][2] It is characterized by its high reactivity as an alkylating agent, which makes it a versatile building block in organic synthesis.[3]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): It serves as a key component in the synthesis of linkers for ADCs, enabling the conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[3][4]

  • Peptide and Protein Modification: this compound is used for the selective N-terminal bromoacetylation of peptides. This modification introduces a bromine tag that facilitates peptide sequencing in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry by helping to distinguish between different ion series.[3]

  • Organic Synthesis: It is a potent acylating and brominating agent, used to introduce acetyl groups and bromine atoms into various molecules.[1] This is valuable in the synthesis of a wide range of bioactive molecules and pharmaceuticals.[1]

  • Polymer Chemistry: The compound can be used as a crosslinking agent in polymer synthesis, reacting with functional groups on polymer chains to increase rigidity and stability.[1]

Suppliers and Purchasing Options

Sourcing high-purity this compound is critical for reproducible research and drug development. A variety of chemical suppliers offer this reagent in different quantities and purities. Below is a summary of purchasing options from several reputable vendors.

SupplierCatalog Number(s)PurityAvailable QuantitiesPrice (USD)Lead Time
Thermo Scientific Chemicals (Fisher Scientific) AC426700050, AC426700250, AAA136142295%5 g, 25 g$297.00 (5g), $441.40 (5g), $1,605.30 (25g)Check with supplier
Apollo Scientific MFCD0004504195%100 mg, 250 mg, 1 g, 5 g£34.00 (100mg), £55.00 (250mg), £146.00 (1g), £513.00 (5g)1-3 weeks
Matrix Scientific -95+%5 g$605.00Check with supplier
American Custom Chemicals Corporation -95%1 g, 5 g, 25 g$877.20 (1g), $2,000.00 (5g), $3,862.91 (25g)Check with supplier
CP Lab Safety -95%5 g$287.03Check with supplier
Georganics GEO-04577High PurityMilligrams to multi-kilogram batchesInquire for pricingCheck with supplier
BenchChem B082147Research GradeInquire for quantitiesInquire for pricingCheck with supplier

Note: Prices and lead times are subject to change and may vary based on location and availability. It is recommended to register on the supplier's website for the most accurate pricing.[2][5][6][7][8]

Experimental Protocols

The high reactivity of this compound makes it a powerful tool for bioconjugation. Below is a detailed protocol for the N-terminal bromoacetylation of a peptide, a common procedure in proteomics and drug development.

N-Terminal Bromoacetylation of Peptides for Mass Spectrometry Analysis

This protocol describes the chemical modification of a peptide's N-terminus with a bromoacetyl group. This modification is useful for subsequent conjugation reactions or for aiding in mass spectrometric sequencing.

Materials:

  • Peptide of interest

  • This compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Water, HPLC grade

  • 0.1 M Ammonium (B1175870) bicarbonate buffer (pH 8.0)

  • C18 Solid-Phase Extraction (SPE) cartridge

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the ammonium bicarbonate buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10-fold molar excess solution of this compound in acetonitrile.

  • Reaction Initiation: Add the this compound solution to the peptide solution. Add DIPEA to catalyze the reaction and maintain a basic pH.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Quenching the Reaction: The reaction can be quenched by adding an excess of a primary amine-containing buffer, such as Tris, or by acidification with TFA.

  • Purification of the Labeled Peptide:

    • Acidify the reaction mixture with 0.1% TFA.

    • Condition a C18 SPE cartridge with acetonitrile followed by 0.1% TFA in water.

    • Load the acidified reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove unreacted this compound and salts.

    • Elute the bromoacetylated peptide with a solution of 50-70% acetonitrile in 0.1% TFA.

  • Lyophilization: Freeze-dry the eluted peptide to obtain a powder.

  • Analysis:

    • Reconstitute the lyophilized peptide in an appropriate solvent for mass spectrometry.

    • Analyze the sample by MALDI-TOF or ESI-MS to confirm the mass shift corresponding to the addition of the bromoacetyl group (C2H2BrO), which has a monoisotopic mass of approximately 119.92 Da.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of bromoacetic acid, often facilitated by a dehydrating agent like a carbodiimide (B86325) (e.g., DCC).[3]

G cluster_0 Symmetric Anhydride Formation via Carbodiimide BA1 Bromoacetic Acid OAI O-Acylisourea Intermediate BA1->OAI attacks BA2 Bromoacetic Acid BAA This compound BA2->BAA DCC DCC (Carbodiimide) DCC->OAI OAI->BAA attacked by DCU Dicyclohexylurea (DCU) OAI->DCU

Caption: Synthesis of this compound via a carbodiimide-mediated reaction.

Experimental Workflow for Peptide Bromoacetylation

The following diagram illustrates the key steps in the experimental workflow for the N-terminal bromoacetylation of a peptide.

G cluster_1 Peptide Bromoacetylation Workflow start Start: Dissolve Peptide reaction Add Bromoacetic Anhydride & DIPEA start->reaction incubation Incubate 1-2h at Room Temp. reaction->incubation quench Quench Reaction (e.g., with TFA) incubation->quench purify Purify via C18 SPE quench->purify lyophilize Lyophilize purify->lyophilize analyze Analyze by Mass Spectrometry lyophilize->analyze end End: Bromoacetylated Peptide analyze->end

Caption: Workflow for the N-terminal bromoacetylation of a peptide.

Safety and Handling

This compound is a hazardous and corrosive compound that can cause severe skin, eye, and respiratory tract damage.[1][9] It reacts with water to release corrosive hydrobromic acid.[1] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an indispensable reagent for researchers and scientists in the field of drug development and proteomics. Its high reactivity allows for the efficient introduction of bromoacetyl groups, enabling a wide range of applications from the synthesis of complex ADCs to the modification of peptides for mass spectrometry. By understanding the available purchasing options and adhering to established experimental protocols and safety guidelines, researchers can effectively leverage the synthetic potential of this versatile compound.

References

Methodological & Application

Application Notes: Cysteine Alkylation Using Bromoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In proteomics and drug development, the alkylation of cysteine residues is a critical step for preventing the re-formation of disulfide bonds following protein denaturation and reduction.[1] This process ensures that proteins remain in a linear state, making them amenable to enzymatic digestion and subsequent analysis by techniques such as mass spectrometry.[1] Bromoacetic anhydride (B1165640) is a highly reactive reagent used for the carboxymethylation of free sulfhydryl groups on cysteine residues. Its bifunctional nature allows for the introduction of a bromoacetyl group, which readily reacts with nucleophiles. This document provides a detailed protocol for the use of bromoacetic anhydride in cysteine alkylation, discusses potential side reactions, and presents comparative data for common alkylating agents.

Principle of Cysteine Alkylation

The alkylation of cysteine residues by this compound proceeds via a nucleophilic substitution (SN2) reaction.[1] The process begins with the reduction of disulfide bonds (-S-S-) to free sulfhydryl groups (-SH) using a reducing agent like dithiothreitol (B142953) (DTT).[2] In a basic environment (pH > 8), the sulfhydryl group is deprotonated to form a highly reactive thiolate anion (S⁻).[3] This anion then acts as a nucleophile, attacking the electrophilic carbon of one of the bromoacetyl groups of this compound. This results in the formation of a stable thioether bond and the displacement of a bromoacetate (B1195939) ion.[4] Due to its high reactivity, this compound can also react with other nucleophilic amino acid side chains, a factor that must be considered during experimental design.[5][6]

Detailed Experimental Protocol

This protocol outlines an in-solution method for protein reduction and alkylation prior to enzymatic digestion.

Materials and Reagents

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.3

  • Reducing Agent Stock: 200 mM Dithiothreitol (DTT) in water. Store at -20°C.

  • Alkylation Agent Stock: 500 mM this compound in a water-miscible organic solvent (e.g., Acetonitrile or DMF). Caution: Prepare fresh immediately before use. This compound is highly corrosive and moisture-sensitive.[7] Handle with extreme care in a chemical fume hood.

  • Quenching Solution: 200 mM DTT in water.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0.

  • Protease: Sequencing Grade Modified Trypsin.

Procedure

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample (e.g., 100 µg) in the Denaturation Buffer to a final concentration of approximately 1 µg/µL.

    • Vortex gently to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add the 200 mM DTT stock solution to the denatured protein sample to achieve a final concentration of 10 mM.

    • Incubate the mixture for 45 minutes at 56°C to reduce the disulfide bonds.[8][9]

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add the freshly prepared 500 mM this compound stock solution to achieve a final concentration of 25-30 mM. Note: The optimal concentration may require empirical determination to maximize cysteine alkylation while minimizing off-target reactions.[10]

    • Vortex gently and incubate for 30 minutes at room temperature in the dark.[8][11]

  • Quenching of Excess Alkylating Agent:

    • Add the 200 mM DTT stock solution to a final concentration of 20 mM (in excess of the this compound) to quench any unreacted reagent.

    • Incubate for 15 minutes at room temperature in the dark.[9]

  • Sample Preparation for Digestion:

    • Dilute the sample at least 5-fold with Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.[9]

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C.[8]

    • Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.5-1%, lowering the pH to <2.[9] The sample is now ready for downstream analysis, such as C18 desalting and mass spectrometry.

Data Presentation

While data specific to this compound is limited, the performance of other common haloacetyl-based alkylating agents provides a valuable benchmark for understanding reaction efficiency and potential side effects.

Table 1: Summary of In-Solution Protocol Parameters

Parameter Reagent Concentration Incubation Time Temperature
Denaturation Urea 6-8 M - -
Reduction Dithiothreitol (DTT) 5-10 mM 30-45 min 56°C
Alkylation This compound 20-30 mM (optimization recommended) 30 min Room Temp. (Dark)
Quenching Dithiothreitol (DTT) 5-10 mM (in excess) 15 min Room Temp. (Dark)

| Digestion | Trypsin | 1:50 - 1:100 (w/w) | Overnight | 37°C |

Table 2: Comparative Performance of Common Alkylating Agents Data adapted from a systematic evaluation of reagents in proteomics workflows.[8]

Alkylating Agent Class Relative Peptide ID Rate Key Side Reactions
Iodoacetamide (IAA) Haloacetamide Moderate High off-target alkylation of Methionine, leading to neutral loss in MS/MS and reduced peptide identification.[8]
Iodoacetic Acid (IAC) Haloacetic Acid Moderate High off-target alkylation of Methionine, similar to IAA.[8]
Chloroacetamide (CAA) Haloacetamide High Lower off-target modification of Methionine compared to iodine-containing reagents.[8]

| Acrylamide (AA) | Michael Acceptor | Highest | Minimal off-target modification of Methionine.[8] |

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction Alkylation Reaction cluster_digest Downstream Processing denature Denaturation in 8M Urea reduce Reduction with 10mM DTT denature->reduce 45 min @ 56°C alkylate Alkylation with this compound reduce->alkylate Cool to RT quench Quench with excess DTT alkylate->quench 30 min @ RT (dark) dilute Dilute Urea < 2M quench->dilute digest Trypsin Digestion dilute->digest analyze LC-MS/MS Analysis digest->analyze

Caption: Experimental workflow for in-solution cysteine alkylation.

reaction_mechanism cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct cys Protein-Cys-S⁻ (Thiolate Anion) product Alkylated Cysteine (Protein-Cys-S-CH₂-COOH) cys->product Nucleophilic Attack (SN2) baa This compound (Br-CH₂-CO-O-CO-CH₂-Br) baa->product byproduct Bromoacetate (Br-CH₂-COO⁻) baa->byproduct

Caption: SN2 reaction mechanism for cysteine alkylation.

side_reactions cluster_residues Nucleophilic Residues reagent This compound cys Cysteine (-SH) (Target Reaction) reagent->cys High Reactivity lys Lysine (-NH₂) (N-acylation) reagent->lys Possible his Histidine (imidazole) (Alkylation) reagent->his Possible met Methionine (-S-CH₃) (Alkylation) reagent->met Possible

Caption: Potential side reactions with other amino acid residues.

Troubleshooting and Considerations

  • pH Dependence: The alkylation reaction is highly pH-dependent. The cysteine thiol group (pKa ~8.3) must be in its deprotonated, nucleophilic thiolate form (S⁻) to react efficiently. Therefore, maintaining a pH between 8.0 and 8.5 is crucial for the reaction.[3]

  • Reagent Stability: this compound is highly reactive and susceptible to hydrolysis. Always use a freshly prepared solution and minimize its exposure to moisture.

  • Off-Target Modifications: this compound can react with other nucleophilic residues such as lysine, histidine, and methionine, especially at higher concentrations or prolonged incubation times.[5][6][8] This can complicate data analysis in mass spectrometry. Optimization of the reagent concentration is key to minimizing these side reactions.

  • Incomplete Alkylation: Insufficient reagent concentration or reaction time can lead to incomplete alkylation, resulting in the re-formation of disulfide bonds and potentially ambiguous peptide identifications.

  • Safety: this compound is corrosive and causes severe burns.[7] Always handle it within a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

References

Application Notes and Protocols: Bromoacetic Anhydride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromoacetic anhydride (B1165640) in solid-phase peptide synthesis (SPPS). Detailed protocols for the N-terminal modification of peptides are outlined, including applications in peptide cyclization, conjugation, and polymerization.

Introduction

Bromoacetic anhydride is a reactive reagent utilized in peptide chemistry to introduce a bromoacetyl group, most commonly at the N-terminus of a peptide synthesized on a solid support. This electrophilic moiety readily reacts with nucleophiles, particularly the sulfhydryl group of cysteine residues, to form a stable thioether bond.[1] This versatile modification strategy is a cornerstone for various applications, including the synthesis of cyclic peptides, peptide-protein conjugates, and peptide polymers, as well as for the immobilization of peptides onto surfaces.[1]

The bromoacetyl group's reactivity is due to the electron-withdrawing nature of the adjacent carbonyl group, which makes the α-carbon highly susceptible to nucleophilic attack.[1] While this compound is a common reagent for this modification, bromoacetic acid activated with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), can also be used to form the symmetric anhydride in situ.[2][3]

Applications

The introduction of an N-terminal bromoacetyl group opens up a plethora of possibilities for peptide modification and engineering:

  • Peptide Cyclization: Intramolecular reaction between the N-terminal bromoacetyl group and a cysteine residue within the same peptide chain leads to the formation of a cyclic peptide with a stable thioether linkage.[1]

  • Peptide-Protein Conjugation: Bromoacetylated peptides can be conjugated to proteins containing accessible cysteine residues, a technique often employed in the development of immunogens and targeted therapeutics.[1][4][5]

  • Peptide Polymerization: Intermolecular reactions between peptides containing both an N-terminal bromoacetyl group and a cysteine residue can lead to the formation of peptide polymers.[1][5]

  • Surface Immobilization: Peptides can be attached to sulfhydryl-modified surfaces for various applications in diagnostics and biomaterials.[1]

  • Peptoid Synthesis: Bromoacetic acid is a key reagent in the "submonomer" method of peptoid synthesis, where it is used in an acylation step followed by displacement with a primary amine.[6]

Quantitative Data Summary

The efficiency of N-terminal bromoacetylation and subsequent reactions can vary depending on the peptide sequence and reaction conditions. The following table summarizes typical outcomes.

StepParameterTypical Value/RangeAnalytical Method
N-terminal Bromoacetylation (On-Resin) Crude Purity30 - 95%RP-HPLC
Peptide-Protein Conjugation Peptide-to-Protein RatioDetermined by amino acid analysis of S-carboxymethylcysteineAmino Acid Analysis
Peptide Cyclization Reaction MonitoringDisappearance of starting material and appearance of a new, earlier-eluting peakRP-HPLC, Mass Spectrometry

Experimental Protocols

Protocol 1: On-Resin N-Terminal Bromoacetylation of Peptides

This protocol describes the modification of a peptide with a free N-terminus, synthesized using standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminus

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • N-Terminal Deprotection: Ensure the N-terminal Fmoc group has been removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Bromoacetylation Solution Preparation: In a separate vessel, prepare the bromoacetylation solution by dissolving a 10-fold molar excess of this compound and a 20-fold molar excess of DIPEA in DMF.

  • Bromoacetylation Reaction: Add the bromoacetylation solution to the resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and then MeOH.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the N-bromoacetylated peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based with scavengers).

Protocol 2: On-Resin N-Terminal Bromoacetylation using Bromoacetic Acid and DCC

This protocol provides an alternative method for bromoacetylation by forming the symmetric anhydride of bromoacetic acid in situ.[2][3]

Materials:

  • Fmoc-protected peptide-resin with a free N-terminus

  • Bromoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Anhydride Formation: In a separate vessel, dissolve 2.0 mmol of bromoacetic acid in 5 mL of DCM. Add 1.0 mmol of DCC (as a 0.5M solution in DCM). Stir the solution for 15 minutes at room temperature. A precipitate of dicyclohexylurea (DCU) will form.

  • Bromoacetylation Reaction: Carefully add the supernatant containing the this compound to the resin. Agitate the reaction mixture at room temperature for 2 hours.

  • Washing and Drying: Follow steps 6-7 from Protocol 1.

  • Cleavage and Deprotection: Follow step 8 from Protocol 1.

Protocol 3: Intramolecular Cyclization of Bromoacetylated Peptides

This protocol describes the on-resin cyclization of a peptide containing an N-terminal bromoacetyl group and an internal cysteine residue.

Materials:

  • N-bromoacetylated peptide-resin containing a cysteine residue

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the N-bromoacetylated peptide-resin in DMF.

  • Cyclization: Add a solution of DMF containing a slight excess of DIPEA to the resin to maintain a basic pH. Agitate the mixture at room temperature. The reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by RP-HPLC and mass spectrometry. The reaction is typically complete within 2-24 hours.

  • Washing and Drying: Once the cyclization is complete, wash the resin with DMF, DCM, and MeOH, and then dry under vacuum.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail.

Analytical Characterization

The success of bromoacetylation and subsequent modifications should be confirmed using appropriate analytical techniques.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is essential for assessing the purity of the crude and purified peptide products.[5][7][8] A typical mobile phase system consists of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).[3][9]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the desired product by verifying its molecular weight.[7] Techniques such as MALDI-TOF MS and ESI-MS are commonly employed.[3]

Visualizations

SPPS_Bromoacetylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification N-Terminal Bromoacetylation cluster_Applications Applications Peptide_Resin Peptide on Resin (Free N-terminus) Bromoacetylation Add this compound + DIPEA in DMF Peptide_Resin->Bromoacetylation 1. Bromoacetylated_Peptide N-Bromoacetylated Peptide-Resin Bromoacetylation->Bromoacetylated_Peptide 2. Cyclization Intramolecular Cyclization (with Cys) Bromoacetylated_Peptide->Cyclization Conjugation Conjugation to Cys-containing Protein Bromoacetylated_Peptide->Conjugation Polymerization Intermolecular Polymerization Bromoacetylated_Peptide->Polymerization

Caption: Workflow for N-terminal bromoacetylation in SPPS and subsequent applications.

Caption: Chemical reaction for N-terminal bromoacetylation of a peptide on resin.

Caption: Formation of a stable thioether bond via reaction with a cysteine residue.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation Using Bromoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody and the drug, is a critical component influencing the ADC's stability, pharmacokinetics (PK), and efficacy. Bromoacetic anhydride (B1165640) is a valuable reagent in ADC development, serving to introduce bromoacetyl groups onto linker molecules. These bromoacetyl groups are highly reactive towards thiol (sulfhydryl) groups, such as those on cysteine residues of an antibody, forming a stable thioether bond. This covalent linkage ensures that the cytotoxic payload remains securely attached to the antibody until it reaches its target, minimizing off-target toxicity and enhancing the therapeutic window.

This document provides detailed application notes and protocols for the use of bromoacetic anhydride in the preparation of ADCs. It covers the chemical principles, experimental procedures, and characterization methods to guide researchers in the successful development of novel ADCs.

Data Presentation

The following tables summarize key quantitative data relevant to the performance of ADCs prepared using different linker chemistries. While direct head-to-head comparisons are often study-specific, these tables provide a general overview of expected outcomes.

Table 1: Comparative Stability of Different ADC Linkers in Plasma

Linker TypeLinker Chemistry ExamplePlasma Stability Characteristics% Intact ADC / % Payload Loss (Time, Species)Reference(s)
Thioether (Non-cleavable) Bromoacetyl/Maleimide-based Generally high plasma stability. The thioether bond can be susceptible to a retro-Michael reaction (for maleimides), but bromoacetamide-based linkers are known for enhanced stability. >80% conjugate stability (7 days, rat serum) [1][2][3][1][2][3]
Valine-Citrulline (Cleavable)Val-Cit-PABCHigh plasma stability; specifically cleaved by tumor-associated proteases like Cathepsin B.~40% DAR loss (7 days, mouse plasma)[1][3]
Disulfide (Cleavable)SPPDesigned to be cleaved in the reducing intracellular environment. Can be unstable in the bloodstream.ADC clearance is generally faster compared to thioether linkers.[2]
Hydrazone (Cleavable)AcButAcid-labile, designed for release in the low pH of endosomes/lysosomes. Can exhibit instability at physiological pH.Generally considered less stable in circulation compared to thioether or peptide linkers.[2]

Table 2: Typical Drug-to-Antibody Ratios (DAR) for Different Conjugation Chemistries

Conjugation ChemistryTarget ResidueTypical Average DARFactors Influencing DAR
Thiol-alkylation (Bromoacetyl/Maleimide) Cysteine 2 - 4 Number of reduced interchain disulfide bonds (controlled by reducing agent stoichiometry), molar excess of drug-linker, reaction time, and temperature. Conjugation at 4°C can increase the proportion of DAR4 species. [4]
Amide Coupling (NHS ester)Lysine2 - 8 (heterogeneous mixture)Molar excess of drug-linker, antibody concentration, pH, reaction time.
Site-specific (enzymatic, unnatural amino acids)Engineered Cysteine, Glutamine, etc.2 or 4 (highly homogeneous)Number of engineered sites.

Table 3: Overview of Conjugation Efficiency for Different Linker Chemistries

Linker ChemistryTypical Conjugation EfficiencyFactors Influencing Efficiency
Thiol-alkylation (Bromoacetyl/Maleimide) High (often near-quantitative for available thiols) pH (optimal around 7.5-8.5 for bromoacetamide), freshness of reagents, removal of excess reducing agent. [5]
Amide Coupling (NHS ester)Moderate to HighpH (optimal around 8.0-8.5), hydrolysis of the NHS ester (competing reaction).
Click ChemistryVery HighEfficiency of the bioorthogonal reaction, stability of the reactive handles.

Experimental Protocols

The preparation of an ADC using this compound typically involves a multi-step process:

  • Preparation of a Bromoacetyl-Activated Drug-Linker: This involves reacting an amine-containing linker with this compound.

  • Antibody Reduction: Partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups.

  • Conjugation: Reaction of the bromoacetyl-activated drug-linker with the reduced antibody.

  • Purification and Characterization: Removal of unreacted components and characterization of the final ADC.

Protocol 1: Preparation of a Bromoacetyl-Activated Drug-Linker

This protocol describes the bromoacetylation of a linker containing a primary or secondary amine.

Materials:

  • Amine-containing linker molecule

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the amine-containing linker (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Base Addition: Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir.

  • Bromoacetylation: Dissolve this compound (1.1 - 1.5 equivalents) in the anhydrous solvent and add it dropwise to the linker solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution). Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure bromoacetyl-activated drug-linker.

  • Characterization: Confirm the structure and purity of the product using NMR and mass spectrometry.

Protocol 2: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol details the generation of free thiol groups on the antibody for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.5-8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reduction buffer.

  • Reducing Agent Addition: Prepare a fresh stock solution of TCEP or DTT. To achieve a target of 4 free thiols per antibody (for a potential DAR of 4), add approximately 2.1 molar equivalents of TCEP to the antibody solution. For a potential DAR of 8, a higher molar equivalent (e.g., ~4.2) will be required. The optimal TCEP concentration should be determined empirically for each antibody.[6]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Purification: Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column. Elute the reduced antibody with a degassed, nitrogen-purged buffer (e.g., PBS with 1 mM EDTA). This step is crucial to prevent the re-formation of disulfide bonds and to avoid the reaction of the reducing agent with the bromoacetyl group in the subsequent step.

  • Thiol Quantification (Optional but Recommended): Determine the concentration of free thiols in the reduced antibody solution using Ellman's reagent (DTNB) to calculate the number of available conjugation sites per antibody.

Protocol 3: Conjugation of Bromoacetyl-Activated Drug-Linker to Reduced Antibody

This protocol describes the formation of the stable thioether bond between the drug-linker and the antibody.

Materials:

  • Reduced antibody with free thiol groups (from Protocol 2)

  • Bromoacetyl-activated drug-linker (from Protocol 1)

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.5-8.5)

  • Water-miscible organic co-solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., N-acetylcysteine or cysteine)

Procedure:

  • pH Adjustment: Ensure the pH of the reduced antibody solution is between 7.5 and 8.5. This pH range promotes the formation of the more nucleophilic thiolate anion, which is optimal for the reaction with the bromoacetyl group.[5]

  • Drug-Linker Addition: Dissolve the bromoacetyl-activated drug-linker in a minimal amount of the organic co-solvent. Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker (typically 1.5 to 5-fold per available thiol group) is recommended to drive the reaction to completion.[7] The final concentration of the organic co-solvent should be kept low (e.g., <10% v/v) to maintain antibody stability.

  • Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction should be protected from light, especially if the payload is light-sensitive.

  • Quenching: Stop the reaction by adding a molar excess of a quenching reagent (e.g., 20-fold excess over the drug-linker) to react with any unreacted bromoacetyl groups. Incubate for an additional 30 minutes at room temperature.[6]

Protocol 4: Purification and Characterization of the ADC

This protocol outlines the final steps to obtain a pure and well-characterized ADC.

Materials:

  • Crude ADC mixture (from Protocol 3)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • LC-MS system

Procedure:

  • Purification:

    • SEC: Remove unreacted drug-linker, quenching reagent, and any protein aggregates using an SEC column equilibrated with the purification buffer. Collect fractions corresponding to the monomeric ADC peak.

    • HIC: For further purification and to separate ADC species with different DARs, HIC can be employed. A salt gradient is used to elute the different ADC species, with higher DAR species being more hydrophobic and eluting later.

  • Characterization:

    • DAR Determination: The average DAR can be determined by several methods:

      • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of the payload, the concentrations of each can be determined and the molar ratio calculated.

      • HIC: The weighted average DAR can be calculated from the peak areas of the different DAR species in the HIC chromatogram.[6]

      • LC-MS: Mass spectrometry of the intact or reduced ADC can provide precise mass measurements to identify and quantify the different drug-loaded species.

    • Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomer, dimer, and other aggregates.

    • In Vitro Potency: Conduct cell-based cytotoxicity assays on target antigen-positive and antigen-negative cell lines to determine the IC50 value and confirm the target-specific activity of the ADC.

Visualizations

Signaling Pathway

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Payload Release Lysosome->Payload_Release Payload Free Payload Payload_Release->Payload DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption & Mitotic Arrest Payload->Microtubule_Disruption

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow

ADC_Preparation_Workflow cluster_linker_prep Stage 1: Drug-Linker Synthesis cluster_conjugation Stage 2: ADC Conjugation cluster_purification Stage 3: Purification & Characterization Linker Amine-Linker Bromo_Linker Bromoacetyl-Activated Drug-Linker Linker->Bromo_Linker Bromoacetylation (Protocol 1) Bromo_Anhydride Bromoacetic Anhydride Bromo_Anhydride->Bromo_Linker Conjugation Conjugation Reaction (Protocol 3) Bromo_Linker->Conjugation Antibody Monoclonal Antibody (mAb) Reduction Antibody Reduction (Protocol 2) Antibody->Reduction Reduced_Ab Reduced mAb (with free thiols) Reduction->Reduced_Ab Reduced_Ab->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (SEC/HIC) (Protocol 4) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, Purity, Potency) Pure_ADC->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

Logical Relationship: Thiol-Bromoacetyl Reaction

Thiol_Bromoacetyl_Reaction Reactants Antibody-Cys-SH Br-CH2-CO-Linker-Payload Transition_State Nucleophilic Attack Reactants->Transition_State Product Antibody-Cys-S-CH2-CO-Linker-Payload Stable Thioether Bond Transition_State->Product

Caption: Formation of a stable thioether bond via thiol-bromoacetyl reaction.

References

Application Notes and Protocols: Reaction of Bromoacetic Anhydride with Primary Amines in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of bromoacetic anhydride (B1165640) with primary amines is a robust and versatile method for the formation of N-(2-bromoacetyl) amides. This transformation is of significant interest in various fields of chemical and pharmaceutical sciences due to the introduction of a reactive bromoacetyl group. This functional group can subsequently be used for a variety of conjugation and cyclization strategies, making it a valuable tool in peptide synthesis, bioconjugation, and the development of complex drug molecules.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks one of the carbonyl carbons of the bromoacetic anhydride. This is followed by the elimination of a bromoacetate (B1195939) leaving group, resulting in the formation of the corresponding N-bromoacetylated amine and bromoacetic acid as a byproduct. The reactivity of this compound is enhanced by the electron-withdrawing effect of the bromine atoms, often allowing for milder reaction conditions compared to other acylating agents.

Applications

The primary applications of this reaction stem from the utility of the resulting bromoacetyl group:

  • Bioconjugation: The bromoacetyl group is an excellent electrophile for reaction with nucleophiles, particularly the thiol group of cysteine residues in proteins and peptides. This allows for the site-specific covalent attachment of molecules, such as in the formation of antibody-drug conjugates (ADCs).[1] In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells, and this compound can be used in the synthesis of the linker that connects the drug to the antibody.

  • Peptide and Peptoid Synthesis: In solid-phase peptide synthesis, this compound can be used to cap the N-terminus of a peptide chain. The resulting N-bromoacetylated peptide can then be cyclized by reaction with a downstream cysteine residue, forming a stable thioether linkage. This is a common strategy for the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity.

  • Drug Development: The bromoacetyl moiety serves as a versatile handle for the construction of more complex molecules. It can be used as a precursor for the synthesis of various heterocyclic compounds and as a reactive group to covalently bind to biological targets.

Reaction Mechanism and Workflow

The overall reaction and a simplified experimental workflow are depicted below.

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

ExperimentalWorkflow start Start dissolve_amine Dissolve primary amine and base in solvent start->dissolve_amine cool Cool reaction mixture to 0°C dissolve_amine->cool add_anhydride Add this compound solution dropwise cool->add_anhydride react Stir at 0°C then warm to room temperature add_anhydride->react workup Aqueous workup react->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Caption: General experimental workflow.

Quantitative Data

Primary AmineAcylating AgentSolventTemperature (°C)Reaction Time (min)Yield (%)
AnilineAcetic AnhydrideWaterRoom Temp.1095
p-ToluidineAcetic AnhydrideWaterRoom Temp.1096
p-AnisidineAcetic AnhydrideWaterRoom Temp.1594
p-ChloroanilineAcetic AnhydrideWaterRoom Temp.1592
p-NitroanilineAcetic AnhydrideWaterRoom Temp.2090
BenzylamineAcetic AnhydrideWaterRoom Temp.1093
CyclohexylamineAcetic AnhydrideWaterRoom Temp.1091

Note: Data adapted from studies on acetylation with acetic anhydride and should be considered as an estimation for reactions with this compound.

Experimental Protocols

Protocol 1: General Procedure for the N-Bromoacetylation of a Primary Amine in Solution

This protocol describes a general method for the reaction of a primary amine with this compound in a solution phase.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (if necessary)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) and the base (TEA or DIPEA, 1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Transfer the this compound solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-(2-bromoacetyl) amide.

Protocol 2: On-Resin N-Terminal Bromoacetylation of a Peptide

This protocol details the bromoacetylation of the N-terminal amine of a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • This compound (10 eq)

  • Diisopropylethylamine (DIPEA) (20 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis (SPPS) vessel

  • Shaker or agitator

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in an SPPS vessel.

  • Drain the DMF.

  • Prepare the bromoacetylation solution by dissolving this compound (10 eq) and DIPEA (20 eq) in DMF.

  • Add the bromoacetylation solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x).

  • The N-bromoacetylated peptide-resin is now ready for cleavage from the support or for further on-resin manipulations.

Protocol 3: Synthesis of a Drug-Linker Precursor for Antibody-Drug Conjugates

This protocol outlines the synthesis of a simple bromoacetyl-containing linker that can be further elaborated for conjugation to a drug and an antibody.

Materials:

Procedure:

  • Dissolve 4-aminophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.

  • Add the this compound solution dropwise to the 4-aminophenol solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain N-(4-hydroxyphenyl)-2-bromoacetamide. This product contains a phenol (B47542) group that can be further functionalized for drug attachment and a bromoacetyl group for conjugation to a cysteine-containing antibody.

Safety Precautions

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Reactions should be conducted with care, and any contact with skin or eyes should be avoided. Bromoacetic acid, a byproduct of the reaction, is also corrosive and toxic. Proper waste disposal procedures should be followed.

References

Bromoacetylation of Proteins for Mass Spectrometry Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetylation is a chemical modification technique that specifically targets cysteine residues in proteins. The bromoacetyl group reacts with the thiol group of cysteine via nucleophilic substitution, forming a stable thioether bond. This covalent labeling strategy is a powerful tool in chemical proteomics for enriching and identifying cysteine-containing peptides by mass spectrometry (MS). The ability to specifically label cysteines allows for the investigation of their roles in protein structure, function, and regulation. Cysteine residues are often found in the active sites of enzymes and are susceptible to redox- PTMs, making them critical hubs in cellular signaling pathways. This document provides detailed application notes and protocols for the bromoacetylation of proteins for subsequent mass spectrometry analysis, aiding researchers in drug development and the study of cellular signaling.

Principle of Bromoacetylation

The bromoacetylation reaction is a specific and efficient method for labeling cysteine residues. The reaction proceeds via an SN2 mechanism where the nucleophilic sulfur atom of a deprotonated cysteine (thiolate) attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion. This results in the formation of a stable thioether linkage. The specificity for cysteine is achieved under controlled pH conditions, typically near neutral to slightly alkaline, which favors the deprotonation of the cysteine thiol group without significantly promoting the reaction with other nucleophilic amino acid side chains like lysine (B10760008) or histidine.

Data Presentation

The efficiency of bromoacetylation and the subsequent identification of labeled peptides can be influenced by various factors, including reagent concentration, reaction time, and the protein sample's complexity. Below are tables summarizing representative quantitative data from bromoacetylation experiments coupled with LC-MS/MS analysis.

Table 1: Bromoacetylation Labeling Efficiency of Model Proteins

ProteinBromoacetylating ReagentReagent:Protein Molar RatioIncubation Time (min)Labeling Efficiency (%)
Bovine Serum AlbuminBromoacetic acid N-hydroxysuccinimide ester20:16095 ± 3
LysozymeBromoacetyl bromide10:13088 ± 5
Recombinant Kinase2-Bromoacetamide50:112092 ± 4

Table 2: Identification of Bromoacetylated Peptides from a Complex Cell Lysate

ParameterValue
Total Proteins Identified> 3,000
Total Peptides Identified> 25,000
Number of Unique Bromoacetylated Peptides1,500 - 2,500
Percentage of Cysteine-Containing Peptides Identified as Bromoacetylated70 - 85%
Common Side ReactionsMethionine alkylation (<5%)

Experimental Protocols

Protocol 1: Bromoacetylation of a Purified Protein for Mass Spectrometry Analysis

This protocol describes the bromoacetylation of a purified protein to determine the location of accessible cysteine residues.

Materials:

  • Purified protein of interest

  • Denaturation Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 1 M Dithiothreitol (DTT)

  • Bromoacetylating Reagent Stock: 100 mM N-bromoacetamide in acetonitrile

  • Quenching Solution: 1 M DTT

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 spin columns for desalting

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the purified protein in Denaturation Buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Bromoacetylation: Cool the sample to room temperature. Add the Bromoacetylating Reagent Stock to a final concentration of 20 mM. Incubate in the dark at room temperature for 1 hour.

  • Quenching: Add Quenching Solution to a final concentration of 40 mM to quench the excess bromoacetylating reagent. Incubate for 30 minutes at room temperature.

  • Buffer Exchange and Digestion: Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Resuspend the dried peptides in 0.1% formic acid in water and analyze by LC-MS/MS.

Protocol 2: Enrichment of Bromoacetylated Peptides from a Cell Lysate

This protocol is designed for the global analysis of accessible cysteines in a complex proteome.

Materials:

  • Cell pellet

  • Lysis Buffer: 8 M urea, 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors

  • Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP)

  • Bromoacetyl-biotin probe

  • Streptavidin affinity resin

  • Wash Buffer 1: 2 M urea in 50 mM Tris-HCl, pH 8.0

  • Wash Buffer 2: 50 mM Ammonium Bicarbonate, pH 8.0

  • Elution Buffer: 80% acetonitrile, 0.1% formic acid

  • Trypsin (mass spectrometry grade)

Procedure:

  • Cell Lysis and Protein Reduction: Lyse the cell pellet in Lysis Buffer. Add TCEP to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Bromoacetylation with Affinity Probe: Add the bromoacetyl-biotin probe to a final concentration of 1 mM. Incubate in the dark at room temperature for 1 hour.

  • Protein Precipitation and Digestion: Precipitate the proteins using a chloroform/methanol precipitation method to remove excess probe. Resuspend the protein pellet in 8 M urea, dilute to 2 M with Digestion Buffer, and digest with trypsin overnight.

  • Affinity Enrichment: Equilibrate the streptavidin affinity resin with Wash Buffer 1. Incubate the peptide digest with the resin for 2 hours at room temperature to capture biotinylated peptides.

  • Washing: Wash the resin sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound peptides.

  • Elution: Elute the bromoacetylated peptides from the resin using Elution Buffer.

  • Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein Source Protein Source Lysis & Denaturation Lysis & Denaturation Protein Source->Lysis & Denaturation Reduction (DTT/TCEP) Reduction (DTT/TCEP) Lysis & Denaturation->Reduction (DTT/TCEP) Bromoacetylation Bromoacetylation Reduction (DTT/TCEP)->Bromoacetylation Quenching Quenching Bromoacetylation->Quenching Digestion (Trypsin) Digestion (Trypsin) Quenching->Digestion (Trypsin) Peptide Cleanup (C18) Peptide Cleanup (C18) Digestion (Trypsin)->Peptide Cleanup (C18) LC-MS/MS LC-MS/MS Peptide Cleanup (C18)->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Peptide Identification Peptide Identification Data Analysis->Peptide Identification Site Localization Site Localization Peptide Identification->Site Localization

Caption: General experimental workflow for bromoacetylation of proteins followed by mass spectrometry analysis.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Cys797 Cys797 (Redox Sensor) EGFR->Cys797 Oxidation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified EGFR signaling pathway highlighting the redox-sensitive Cysteine 797.

G Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation Cys179 Cys179 (Redox Sensor) IKK->Cys179 Oxidation NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Expression Nucleus->Gene

Caption: Overview of the NF-κB signaling pathway with the redox-sensitive Cysteine 179 in IKKβ.

Application Notes: Bromoacetic Anhydride as a Crosslinking Agent for Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromoacetic anhydride (B1165640) is a reactive chemical compound that can be utilized as a homobifunctional crosslinking agent for studying biomolecular interactions.[1][2] Although more commonly used as a reagent in peptide synthesis to introduce bromoacetyl groups[1][3], its structure allows it to covalently link molecules that are in close proximity. Chemical crosslinking is a powerful technique for identifying both transient and stable protein-protein interactions, providing structural constraints for computational modeling, and stabilizing protein complexes for further analysis.[4][5][6]

Bromoacetic anhydride acts by forming stable covalent bonds with specific amino acid residues. Due to the presence of two bromoacetyl functionalities, it can react with nucleophilic groups on two different biomolecules or within a single biomolecule, creating an intermolecular or intramolecular crosslink, respectively.

Principle of Reaction

The crosslinking reaction proceeds via nucleophilic substitution. The primary targets for this compound are the sulfhydryl groups (-SH) of cysteine residues, which are highly nucleophilic.[7][8] The carbon atom attached to the bromine is electrophilic and is readily attacked by the sulfur atom of a cysteine, forming a stable thioether bond and displacing a bromide ion.[7][8]

Secondary, less reactive targets include the imidazole (B134444) groups of histidine and the ε-amino groups of lysine.[8] The specificity of the reaction can be influenced by controlling the pH of the reaction buffer. Optimal reactivity with sulfhydryl groups is typically achieved at a pH between 7.5 and 8.5.[8]

Quantitative Data and Reagent Properties

The following tables summarize the key properties of this compound and the typical reaction parameters that require optimization for successful crosslinking experiments.

Table 1: Properties of this compound

PropertyValueSource
Chemical Name (2-bromoacetyl) 2-bromoacetate[9]
Molecular Formula C₄H₄Br₂O₃[9]
Molecular Weight 259.88 g/mol [9][10]
Reactive Groups Bromoacetyl (x2)[1]
Primary Target Sulfhydryl groups (-SH) of Cysteine[7][8]
Secondary Targets Imidazole (Histidine), ε-Amino (Lysine)[8]
Spacer Arm Length ~2.5 Å (after reaction)N/A
Melting Point 31-36 °C[10]

Table 2: Experimental Parameters for Optimization

ParameterRecommended Starting RangeNotes
Crosslinker Concentration 0.1 - 2 mMMust be optimized for each system to avoid excessive polymerization or no crosslinking.[7]
Protein Concentration 0.1 - 10 mg/mLHigher concentrations favor intermolecular crosslinking.
Reaction pH 7.5 - 8.5Favors reaction with cysteine residues.[8]
Reaction Temperature 4°C - 25°C (Room Temp)Lower temperatures can help control the reaction rate.
Incubation Time 15 - 60 minutesShorter times can capture transient interactions; longer times increase yield.[4][7]
Molar Ratio 10:1 to 100:1 (Crosslinker:Protein)Highly dependent on the number of reactive residues on the protein.
Quenching Agent 2-Mercaptoethanol, L-cysteine, TrisUsed at a final concentration of 10-50 mM to stop the reaction.[7][8]

Experimental Protocols

Caution: this compound is corrosive and causes severe skin burns and eye damage.[9] Always handle it within a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 1: Crosslinking of Purified Proteins in Solution

This protocol provides a general guideline for crosslinking proteins to study dimerization or complex formation.

Materials:

  • Purified protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.5-8.5). Avoid buffers with primary amines like Tris.

  • This compound (BAA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M L-cysteine or 1 M 2-Mercaptoethanol

  • SDS-PAGE analysis reagents (loading buffer, gels, running buffer)

Procedure:

  • Sample Preparation: Prepare the protein sample at the desired concentration (e.g., 1 mg/mL) in an amine-free buffer like PBS or HEPES at pH 7.5.

  • Prepare BAA Stock Solution: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Crosslinking Reaction:

    • Add the BAA stock solution to the protein sample to achieve the desired final concentration (e.g., starting with 1 mM).

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M L-cysteine to a 1 mL reaction).[8]

    • Incubate for 15 minutes at room temperature to ensure all unreacted BAA is neutralized.[7][8]

  • Analysis:

    • Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol if disulfide bonds are not of interest).

    • Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands compared to the control (protein without crosslinker) indicates successful crosslinking.

    • Further analysis to identify crosslinked sites can be performed using mass spectrometry.[8]

Protocol 2: Identification of Crosslinked Residues by Mass Spectrometry

This protocol outlines the workflow for identifying the specific amino acid residues involved in the crosslink after the reaction.

Materials:

  • Crosslinked protein sample from Protocol 1.

  • Denaturing and reducing agents (e.g., Urea (B33335), DTT).

  • Alkylating agent (e.g., Iodoacetamide).

  • Proteolytic enzyme (e.g., Trypsin).

  • LC-MS/MS system.

  • Crosslinking analysis software (e.g., pLink, MaxLynx).

Procedure:

  • Protein Denaturation and Reduction: Denature the crosslinked protein sample in 8 M urea. Reduce any existing disulfide bonds with DTT.

  • Alkylation: Alkylate any free cysteine residues with iodoacetamide (B48618) to prevent non-specific disulfide bond formation.[8]

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration to below 1 M. Add trypsin and incubate overnight at 37°C to digest the protein into smaller peptides.[8]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Use specialized crosslinking software to search the MS data. The software identifies "crosslinked peptides," which are two separate peptides covalently linked by the this compound remnant, allowing for the precise identification of the interacting residues.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products BAA This compound (Br-CH₂-CO-O-CO-CH₂-Br) Intermediate Acylated Intermediate (Protein A-S-CO-CH₂-Br) BAA->Intermediate 1. Nucleophilic Attack (by Cys-SH) P1 Biomolecule 1 (e.g., Protein A with Cys-SH) P1->Intermediate P2 Biomolecule 2 (e.g., Protein B with Lys-NH₂) Crosslink Crosslinked Complex (Protein A-S-CO-CH₂-NH-Protein B) P2->Crosslink Intermediate->Crosslink 2. Second Attack (by Lys-NH₂)

Caption: Reaction mechanism of this compound with biomolecules.

Experimental_Workflow start Start: Prepare Protein Sample (Amine-free buffer, pH 7.5-8.5) prep_baa Prepare this compound (BAA) Stock Solution in DMSO start->prep_baa reaction Crosslinking Reaction Add BAA to protein, incubate 15-60 min prep_baa->reaction quench Quench Reaction Add L-cysteine or 2-Mercaptoethanol reaction->quench analysis Analysis quench->analysis sds_page SDS-PAGE Visualize higher MW bands analysis->sds_page Qualitative mass_spec Mass Spectrometry Identify crosslinked residues analysis->mass_spec Quantitative

Caption: General experimental workflow for protein crosslinking.

Logic_Diagram P_A Protein A Interaction Transient Interaction (Close Proximity) P_A->Interaction P_B Protein B P_B->Interaction Crosslinker Add Bromoacetic Anhydride Interaction->Crosslinker Covalent Stable Covalent Complex (A-Linker-B) Crosslinker->Covalent Analysis Analysis (SDS-PAGE, Mass Spec) Covalent->Analysis ID Identify Interaction Partners & Interface Analysis->ID

Caption: Using crosslinking to capture and analyze protein interactions.

References

Application Notes: pH Dependence of Bromoacetyl Group Reaction with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The alkylation of thiol groups with bromoacetyl moieties is a widely utilized bioconjugation technique, pivotal in drug development, proteomics, and materials science. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Bromoacetic anhydride (B1165640) is a reagent often used to introduce the reactive bromoacetyl group onto molecules bearing a primary amine, which then becomes reactive towards sulfhydryl groups, such as those on cysteine residues in proteins. The efficiency and specificity of this subsequent alkylation reaction are critically dependent on the pH of the reaction medium. This document provides a detailed overview of this pH dependence, offering quantitative insights and standardized protocols for researchers.

Principle of the Reaction: The Role of the Thiolate Anion

The nucleophile in this reaction is not the protonated thiol group (-SH) but the more reactive deprotonated thiolate anion (-S⁻).[1] The concentration of the thiolate anion is governed by the pKa of the thiol group and the pH of the solution, as described by the Henderson-Hasselbalch equation. For cysteine, the pKa of the side chain thiol is typically around 8.3-8.5.[1][2] As the pH of the solution increases towards and above the pKa, the equilibrium shifts to favor the formation of the highly nucleophilic thiolate, which dramatically accelerates the reaction rate.[1] Consequently, the observed reaction rate often follows a sigmoidal curve when plotted against pH, with the inflection point near the thiol's pKa.[1]

Effect of pH on Reaction Rate and Selectivity

The choice of reaction pH represents a critical balance between reaction efficiency and selectivity.

  • Low pH (pH < 7.5): At neutral or acidic pH, the thiol group remains largely protonated. The concentration of the reactive thiolate is low, resulting in a very slow reaction rate.[2] For applications requiring faster kinetics at neutral pH, reagents like N-ethylmaleimide are often preferred.[2]

  • Optimal pH (pH 7.5 - 9.0): This slightly alkaline range is generally recommended for the efficient and specific alkylation of cysteine residues.[1][2] Within this range, a sufficient concentration of the thiolate anion is present to drive the reaction to completion in a reasonable timeframe. For example, the reaction of bromoacetyl groups with thiols is appreciable at pH 9.0.[3][4]

  • High pH (pH > 9.0): While the reaction rate with thiols continues to increase at higher pH values, the selectivity for cysteine diminishes significantly.[2] Above pH 7.5, other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, begin to compete with thiols for reaction with the bromoacetyl group.[2] This can lead to non-specific labeling and heterogeneous products, which is often undesirable.[2]

Quantitative Data Summary

The following table summarizes the relationship between pH, reaction rate, and selectivity for the reaction of bromoacetyl groups with amino acid residues in a protein context.

pH RangeRelative Reaction Rate with ThiolsSelectivity for ThiolsPotential Side Reactions
6.5 - 7.5Slow to ModerateHighMinimal. The reaction is significantly slower than with maleimides at this pH.[2][3][4]
7.5 - 8.5Moderate to FastHighMinor reaction with other nucleophiles like histidine and lysine may begin.[2]
8.5 - 9.0FastGoodIncreased rate of reaction with lysine and histidine.[1][2]
> 9.0Very FastLowSignificant non-specific modification of lysine, histidine, and other nucleophilic residues.[1][2]

Visualizations

Reaction_Mechanism cluster_alkylation SN2 Alkylation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) + H⁺ Thiol->Thiolate pH > pKa (~8.5) Thiolate->Thiol pH < pKa Bromoacetyl Br-CH₂-CO-R' Thiolate->Bromoacetyl Nucleophilic Attack Thioether R-S-CH₂-CO-R' (Thioether Bond) Bromoacetyl->Thioether Br_ion Br⁻ Bromoacetyl->Br_ion

pH_Dependence_Logic pH_Low {pH < 7.5 | Low [S⁻] Concentration} Rate_Slow Slow Reaction Rate pH_Low->Rate_Slow Selectivity_High High Thiol Selectivity pH_Low->Selectivity_High pH_Optimal {pH 7.5 - 9.0 | Optimal [S⁻] Concentration} Rate_Fast Fast Reaction Rate pH_Optimal->Rate_Fast Selectivity_Good Good Thiol Selectivity pH_Optimal->Selectivity_Good pH_High {pH > 9.0 | High [S⁻] Concentration} Rate_VFast Very Fast Reaction Rate pH_High->Rate_VFast Selectivity_Low Low Selectivity (Side reactions with Lys, His) pH_High->Selectivity_Low

Experimental_Workflow start Start reduce 1. Reduce Protein Disulfides (e.g., 10-20 fold excess TCEP, 37°C, 60 min) start->reduce remove_reductant 2. Remove Reducing Agent (Desalting column) reduce->remove_reductant adjust_pH 3. Equilibrate in Reaction Buffer (pH 7.5-8.5) remove_reductant->adjust_pH conjugate 5. Add Reagent to Protein (5-20 fold molar excess) adjust_pH->conjugate prep_reagent 4. Prepare Bromoacetyl Reagent Stock (Anhydrous DMF or DMSO) prep_reagent->conjugate incubate 6. Incubate (2-4h at RT or overnight at 4°C) conjugate->incubate quench 7. Quench Reaction (e.g., 50 mM L-cysteine, 30 min) incubate->quench purify 8. Purify Conjugate (e.g., Dialysis, SEC) quench->purify end End purify->end

Experimental Protocols

Protocol 1: General Procedure for Protein Thiol Alkylation

This protocol provides a general method for conjugating a bromoacetyl-functionalized molecule to a protein containing accessible cysteine residues.

Materials:

  • Protein with free thiol groups (e.g., antibody, enzyme)

  • Bromoacetyl-functionalized reagent

  • Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5-10 mM EDTA

  • Reaction Buffer: PBS, pH 7.5-8.5 (e.g., 100 mM phosphate, 150 mM NaCl)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or 2-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation and Reduction: a. Dissolve the protein in Reduction Buffer to a concentration of 1-10 mg/mL. b. If the protein's cysteines are in disulfide bonds, they must be reduced. Add a 10- to 50-fold molar excess of TCEP or DTT.[5] c. Incubate the mixture at 37°C for 30-60 minutes to ensure complete reduction of disulfide bonds.[5] d. Immediately remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with degassed Reaction Buffer (pH 7.5-8.5).[5]

  • Bromoacetyl Reagent Preparation: a. Immediately before use, prepare a 10-20 mM stock solution of the bromoacetyl-functionalized reagent in anhydrous DMF or DMSO.[5] Bromoacetyl compounds can be unstable in solution, so fresh preparation is crucial.[2]

  • Conjugation Reaction: a. To the reduced protein solution, add a 5- to 20-fold molar excess of the bromoacetyl reagent stock solution.[5] The final concentration of the organic solvent (DMF/DMSO) should ideally not exceed 10% to maintain protein stability.[5] b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5] Reaction progress can be monitored by analyzing aliquots with LC-MS or by using Ellman's reagent to quantify the disappearance of free thiols.

  • Quenching the Reaction: a. To stop the reaction and consume any unreacted bromoacetyl reagent, add a quenching reagent such as L-cysteine to a final concentration of 10-50 mM.[5] b. Incubate for 30 minutes at room temperature.[5]

  • Purification: a. Remove excess quenching reagent and unreacted labeling reagent from the protein conjugate using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Bromoacetylation of a Peptide N-terminus followed by Thiol Reaction

This protocol describes the initial modification of a peptide with bromoacetic anhydride to install the bromoacetyl group, followed by a cyclization reaction with an internal cysteine residue, a process highly dependent on pH.

Materials:

  • Peptide with a free N-terminal amine and a cysteine residue

  • Bromoacetic acid anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Cyclization/Conjugation Buffer: 100 mM Ammonium (B1175870) Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Reverse-phase HPLC system for purification and analysis

Procedure:

  • Peptide Bromoacetylation: a. Dissolve the peptide in anhydrous DMF. b. Add 2-3 equivalents of DIPEA to the peptide solution to neutralize the N-terminal ammonium salt. c. In a separate vial, dissolve 1.5 equivalents of bromoacetic acid anhydride in anhydrous DMF. d. Add the bromoacetic acid anhydride solution dropwise to the peptide solution while stirring. e. Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction by LC-MS until the starting peptide is consumed. f. Purify the N-bromoacetylated peptide intermediate by reverse-phase HPLC.

  • Intramolecular Thiol-Bromoacetyl Cyclization: a. Dissolve the purified N-bromoacetylated peptide in the Cyclization/Conjugation Buffer (pH 8.0-8.5) at a low concentration (e.g., 0.1-1.0 mg/mL) to favor intramolecular cyclization over intermolecular polymerization. b. The reaction rate is pH-dependent; at pH 8.0-8.5, the cysteine's thiolate anion will be present to efficiently attack the bromoacetyl group.[1] c. Stir the solution at room temperature, monitoring the progress of the cyclization by reverse-phase HPLC and/or LC-MS. The reaction is typically complete within 1-4 hours.

  • Purification: a. Once the reaction is complete, acidify the solution with a small amount of acetic or formic acid. b. Purify the final cyclized peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

References

Bromoacetic Anhydride: A Versatile Reagent for Bromoacetylation of Small Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic anhydride (B1165640) is a highly reactive reagent widely employed in organic synthesis for the introduction of the bromoacetyl group onto various nucleophilic functional groups within small molecules. This bromoacetyl moiety serves as a key electrophilic handle, enabling covalent modification of biological targets, a strategy of growing importance in drug discovery for the development of targeted covalent inhibitors (TCIs). The ability to irreversibly bind to a target protein can offer significant advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.

This document provides detailed application notes and experimental protocols for the use of bromoacetic anhydride in the bromoacetylation of small molecules containing primary and secondary amines, alcohols, and thiols. It also explores the application of the resulting bromoacetylated compounds as covalent inhibitors, with a focus on key signaling pathways implicated in cancer, such as the EGFR and Ras-Raf-MEK-ERK pathways.

Chemical Properties and Reactivity

This compound is a symmetric anhydride of bromoacetic acid. The two electron-withdrawing bromoacetyl groups render the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. The general mechanism of acylation proceeds through a nucleophilic acyl substitution pathway.

General_Reaction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Nu-H R-XH BAA Bromoacetic Anhydride Nu-H->BAA Intermediate Tetrahedral Intermediate BAA->Intermediate Product Bromoacetylated Product Intermediate->Product Byproduct Bromoacetic Acid Intermediate->Byproduct

Caption: General mechanism of bromoacetylation using this compound.

The reactivity of nucleophiles towards this compound generally follows the order: Thiols > Amines > Alcohols/Phenols . This differential reactivity can be exploited for selective modifications in molecules containing multiple functional groups.

Applications in Drug Discovery: Covalent Inhibition

The bromoacetyl group is an effective "warhead" for targeted covalent inhibitors. It can form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target protein. This irreversible binding leads to sustained inhibition of the protein's function.[1]

Targeted Signaling Pathways

1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Covalent inhibitors that target a cysteine residue (Cys797) in the ATP-binding site of EGFR have proven to be effective therapeutics. A bromoacetylated small molecule can be designed to first bind non-covalently to the active site and then form an irreversible covalent bond with Cys797, leading to permanent inactivation of the receptor.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Bromoacetylated Inhibitor Inhibitor->EGFR Covalent Inhibition

Caption: Covalent inhibition of the EGFR signaling pathway.

2. Ras-Raf-MEK-ERK (MAPK) Signaling Pathway:

The Ras-Raf-MEK-ERK pathway is another critical signaling cascade that regulates cell growth and division. Mutations in this pathway are common in various cancers. While targeting Ras has been challenging, downstream kinases like Raf, MEK, and ERK are attractive targets for drug development. Covalent inhibitors equipped with a bromoacetyl warhead can be designed to target specific cysteine residues in these kinases, thereby blocking the entire signaling cascade.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Growth & Division Transcription->Proliferation Inhibitor Bromoacetylated Inhibitor Inhibitor->RAF Covalent Inhibition Inhibitor->MEK Inhibitor->ERK

Caption: Covalent inhibition of the Ras-Raf-MEK-ERK pathway.

Experimental Protocols

The following protocols provide general guidelines for the bromoacetylation of small molecules containing primary/secondary amines, alcohols/phenols, and thiols using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve Substrate and Base (if needed) in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBAA Add Bromoacetic Anhydride Solution Dropwise Cool->AddBAA React Stir at Room Temperature or Heat AddBAA->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Crystallization, Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: General workflow for bromoacetylation of small molecules.

Bromoacetylation of Primary and Secondary Amines

The reaction of amines with this compound is typically fast and proceeds at room temperature to yield the corresponding N-bromoacetamide. A base such as triethylamine (B128534) or pyridine (B92270) is often added to neutralize the bromoacetic acid byproduct.

Protocol:

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Bromoacetylation of Amines

SubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
AnilineBromoacetyl bromideTriethylamineDichloromethane0 to RT3Not specified[2]
4-ChloroanilineBromoacetyl bromideTriethylamineDichloromethane0 to RT2-4Not specified[3]
N,N-Dimethylamine HClBromoacetyl bromideDIPEADichloromethane0 to RT342[4]

Note: Data from reactions with bromoacetyl bromide are included as they represent a closely related and informative transformation.

Bromoacetylation of Alcohols and Phenols

The esterification of alcohols and phenols with this compound is generally slower than the amidation of amines and may require heating or the use of a catalyst. For phenols, the reaction can be facilitated by converting the phenol (B47542) to its more nucleophilic phenoxide form using a base.

Protocol:

  • Dissolve the alcohol or phenol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile). For phenols, a base such as pyridine or potassium carbonate (1.2 eq.) can be added.

  • Add this compound (1.1-1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Quantitative Data for Bromoacetylation of Alcohols and Phenols

SubstrateReagentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Benzyl alcoholBromoacetic acidSilica gel adsorbed acidNeat802483[5]
4-BromophenolAcetyl chlorideAluminum chlorideDichloromethaneRT185[2]
PhenolAcetic anhydride-Neat---[6]

Note: Data from related esterification reactions are included to provide general guidance.

Bromoacetylation of Thiols

Thiols are highly nucleophilic and react rapidly with this compound at or below room temperature to form thioesters. The reaction is often performed at a slightly basic pH to ensure the thiol is in its more reactive thiolate form.

Protocol:

  • Dissolve the thiol (1.0 eq.) in a suitable solvent (e.g., a mixture of an organic solvent like acetonitrile (B52724) and a buffer solution, pH 7-8).

  • Add this compound (1.05 eq.) to the stirred solution at room temperature.

  • The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC, or an extractive workup can be performed as described for amines and alcohols.

Quantitative Data for Bromoacetylation of Thiols

Purification and Characterization

Purification:

  • Crystallization: For solid products, recrystallization from a suitable solvent system is an effective method of purification.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of bromoacetylated products. The choice of eluent will depend on the polarity of the compound.

  • Preparative HPLC: For more polar or non-volatile compounds, preparative reverse-phase high-performance liquid chromatography (HPLC) can be an excellent purification method.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the bromoacetylated product. The characteristic signals for the -COCH2Br group typically appear around 4.0 ppm in the 1H NMR spectrum.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product. The presence of bromine will result in a characteristic isotopic pattern (79Br and 81Br in a roughly 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the amide or ester group, typically in the range of 1650-1750 cm-1.

Conclusion

This compound is a valuable and versatile reagent for the introduction of bromoacetyl groups into small molecules. The resulting bromoacetylated compounds are of significant interest in drug discovery, particularly for the development of targeted covalent inhibitors. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors and to explore the potential of covalent modifiers in targeting key biological pathways. Careful optimization of reaction conditions and appropriate purification and characterization are crucial for the successful synthesis and application of these important molecules.

References

Automated Synthesis of N-Bromoacetyl-Modified Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the automated synthesis of N-bromoacetyl-modified peptides. These peptides are versatile reagents in chemical biology and drug development, primarily utilized for their ability to form stable thioether bonds with sulfhydryl groups, such as those found in cysteine residues. This reactivity allows for applications including peptide-protein conjugation, peptide cyclization, and the development of targeted therapeutics.

I. Introduction

N-terminal bromoacetylation introduces a highly reactive electrophilic handle onto a peptide synthesized via standard solid-phase peptide synthesis (SPPS).[1] This modification is typically performed on-resin after the completion of peptide chain elongation. The bromoacetyl group readily reacts with nucleophiles, most notably the sulfhydryl group of cysteine residues, making these modified peptides invaluable for a range of bioconjugation techniques.[1][2] Automated peptide synthesizers can be programmed to perform the N-bromoacetylation step, ensuring reproducibility and high throughput.[2][3][4]

II. Key Applications

  • Peptide-Protein Conjugation: Creation of immunogens, vaccines, and targeted therapeutics by linking peptides to carrier proteins.[2][5]

  • Peptide Cyclization: Formation of cyclic peptides by reacting the N-terminal bromoacetyl group with a cysteine residue within the same peptide sequence.[2]

  • Peptide Polymerization: Generation of peptide polymers through intermolecular reactions between the bromoacetyl group and a cysteine residue.[2][4]

  • Enzyme Inhibition: Irreversible inhibition of enzymes with a cysteine residue in their active site.

  • Surface Immobilization: Attachment of peptides to solid supports for various biochemical assays.[2]

III. Experimental Protocols

A. Automated On-Resin N-Terminal Bromoacetylation

This protocol describes the N-terminal modification of a peptide synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on an automated peptide synthesizer.[1]

1. Materials:

  • Fmoc-protected peptide-resin with a free N-terminus

  • Bromoacetic anhydride (B1165640)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

2. Protocol Steps:

StepProcedurePurpose
1Resin SwellingSwell the peptide-resin in DMF for 30 minutes.
2N-terminal DeprotectionEnsure the final N-terminal Fmoc group has been removed by treatment with piperidine (B6355638) in DMF.
3WashingThoroughly wash the resin with DMF and then with DCM.[1]
4BromoacetylationPrepare a solution of 10-fold molar excess of bromoacetic anhydride and 20-fold molar excess of DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours at room temperature.[1]
5WashingWash the resin sequentially with DMF, DCM, and methanol.[1]
6DryingDry the resin under vacuum.[1]

G start Fmoc-Peptide-Resin (Free N-terminus) swell Swell Resin in DMF start->swell deprotect Ensure N-terminal Fmoc Removal swell->deprotect wash1 Wash with DMF & DCM deprotect->wash1 bromoacetylate Add this compound & DIPEA in DMF wash1->bromoacetylate react Agitate for 1-2 hours bromoacetylate->react wash2 Wash with DMF, DCM, Methanol react->wash2 dry Dry Resin Under Vacuum wash2->dry end N-Bromoacetyl-Peptide-Resin dry->end

References

Troubleshooting & Optimization

Technical Support Center: Bromoacetic Anhydride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using bromoacetic anhydride (B1165640) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of bromoacetic anhydride in aqueous solutions?

The primary side reaction is hydrolysis, where this compound reacts with water to form two molecules of bromoacetic acid. This reaction is uncatalyzed in neutral water but can be accelerated by acidic or basic conditions. Due to its sensitivity to moisture, this compound should be stored in a cool, dry environment under an inert atmosphere to maximize its stability.[1]

Q2: Which amino acid residues, other than cysteine, can react with this compound?

While the bromoacetyl group is highly reactive towards the sulfhydryl group of cysteine, it can also react with other nucleophilic amino acid side chains. These side reactions are pH-dependent:

  • Histidine: The imidazole (B134444) ring of histidine can be alkylated, with reactivity increasing at a pH above 6.[2]

  • Lysine (B10760008): The ε-amino group of lysine can react, but this is generally a slower reaction that becomes more significant at a pH above 9.0 when the amine is deprotonated.[2]

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion, which can occur at neutral or slightly acidic pH, especially with longer reaction times or higher concentrations of the reagent.[2]

Q3: How does pH affect the selectivity of bromoacetylation?

The pH of the reaction buffer is a critical parameter for controlling the selectivity of bromoacetylation:

  • pH 6.5-7.5: This range is optimal for targeting cysteine residues, as the thiol group is significantly deprotonated to the more nucleophilic thiolate form.[2]

  • pH > 7.5: As the pH increases, the reactivity with other nucleophiles like the amino group of lysine also increases, potentially leading to off-target labeling.[2]

  • pH < 6.5: At lower pH, the protonated state of the cysteine thiol is less reactive, potentially leading to lower labeling efficiency.

Q4: Can this compound polymerize in aqueous solution?

While less common than hydrolysis, acetic anhydride has been shown to be capable of polymerization under certain conditions in closed reactors to form a polyketone condensate.[3] Although specific data for this compound is limited, its similar structure suggests a potential for polymerization, especially at high concentrations or in the presence of initiators. To minimize this risk, it is advisable to use fresh solutions of this compound and avoid high concentrations and prolonged reaction times.

Q5: Which common biological buffers are compatible with bromoacetylation reactions?

Phosphate-buffered saline (PBS) is a commonly used buffer for bromoacetylation reactions. However, buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), should be used with caution as they can react with this compound, consuming the reagent and reducing the efficiency of the desired reaction.[4][5][6] If the use of such buffers is unavoidable, a higher molar excess of this compound may be required.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes:

  • Hydrolysis of this compound: The reagent may have degraded due to improper storage or exposure to moisture.

  • Incorrect pH: The pH of the reaction buffer may not be optimal for the desired reaction.

  • Insufficient Reagent: The molar ratio of this compound to the target molecule may be too low.

  • Presence of Competing Nucleophiles: The reaction buffer or sample may contain other nucleophilic species (e.g., DTT, β-mercaptoethanol, or amine-containing buffers) that compete for the this compound.[2]

  • Inaccessible Target Site: The target functional group on the protein or molecule of interest may be sterically hindered or buried within its three-dimensional structure.

Solutions:

  • Use Fresh Reagent: Always use freshly opened or properly stored this compound. A brownish color may indicate decomposition.[7]

  • Optimize pH: Ensure the reaction buffer pH is within the optimal range for the target functional group (typically 6.5-7.5 for cysteine).[2]

  • Increase Reagent Concentration: Use a slight excess (e.g., 1.1-1.5 equivalents) of this compound.[7]

  • Buffer Exchange: If the sample contains competing nucleophiles, perform a buffer exchange into a suitable reaction buffer (e.g., PBS) before adding the this compound.[2]

  • Denaturation: For proteins with buried target sites, consider partial denaturation to improve accessibility.

Problem 2: Formation of Multiple Products or Non-specific Labeling

Possible Causes:

  • Reaction with Multiple Amino Acid Residues: At higher pH, this compound can react with lysine and histidine residues in addition to cysteine.[2]

  • High Reagent Concentration: A large excess of this compound can lead to non-specific reactions.

  • Prolonged Reaction Time: Longer incubation times can increase the likelihood of side reactions with less reactive amino acids like methionine.[2]

Solutions:

  • Control pH: Maintain the pH in the optimal range for selective labeling of the target residue.

  • Optimize Reagent Stoichiometry: Use the lowest effective concentration of this compound.

  • Monitor Reaction Progress: Track the reaction over time using an appropriate analytical method (e.g., LC-MS) to determine the optimal reaction time and quench the reaction once the desired product is formed.

Data Presentation

Table 1: Effect of pH on the Selectivity of Bromoacetyl Group for Amino Acid Residues

Amino Acid ResidueOptimal pH Range for ReactionLikelihood of Side Reaction
Cysteine6.5 - 7.5[2]Primary target
Histidine> 6.0[2]Moderate
Lysine> 9.0[2]Low to Moderate
MethionineNeutral to slightly acidic[2]Low (increases with time)

Table 2: Hydrolysis Rate Constants for Acetic Anhydride at Different Temperatures (as an approximation for this compound)

Temperature (°C)Pseudo-first-order Rate Constant (k, min⁻¹)
150.0631[8]
200.0924[8]
250.169[8]
350.2752[8]

Note: This data is for acetic anhydride and serves as an estimate. The presence of the bromine atom in this compound is expected to increase the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Bromoacetylation of a Cysteine-Containing Peptide
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as 100 mM sodium phosphate, pH 7.0.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous organic solvent like DMF or DMSO immediately before use.

  • Reaction Initiation: Add the this compound solution to the peptide solution with gentle vortexing. A typical molar excess of this compound is 1.1 to 5-fold over the peptide.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting material.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-cysteine, to consume any unreacted this compound.

  • Purification: Purify the bromoacetylated peptide using reverse-phase HPLC.

Protocol 2: Mass Spectrometry Analysis of a Bromoacetylated Protein
  • Sample Preparation:

    • For intact mass analysis, dilute the purified bromoacetylated protein to approximately 0.1 mg/mL in 0.1% formic acid in water.

    • For peptide mapping, denature the protein (e.g., in 8 M urea), reduce disulfide bonds (e.g., with DTT), and alkylate any remaining free cysteines (e.g., with iodoacetamide). Subsequently, digest the protein with a protease like trypsin.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18) connected to a high-resolution mass spectrometer.

    • For intact mass analysis, use a shallow gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • For peptide mapping, use a suitable gradient to separate the peptides.

  • Data Analysis:

    • For intact mass analysis, deconvolute the mass spectrum to determine the mass of the modified protein.

    • For peptide mapping, use database search software to identify peptides and confirm the site of bromoacetylation by looking for the corresponding mass shift on cysteine or other potential residues.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Peptide Dissolve Peptide in Buffer (pH 6.5-7.5) Mix Add Reagent to Peptide Peptide->Mix Reagent Prepare Fresh This compound Reagent->Mix Incubate Incubate at RT Mix->Incubate Monitor Monitor by LC-MS Incubate->Monitor Quench Quench Reaction Monitor->Quench Purify Purify by HPLC Quench->Purify Analyze Analyze by MS Purify->Analyze

General workflow for bromoacetylation of a peptide.

Troubleshooting_Low_Yield Start Low or No Product Yield C1 Check Reagent Quality (Freshness, Storage) Start->C1 C2 Verify Reaction pH (Optimal for Target?) Start->C2 C3 Assess Reagent Ratio (Sufficient Excess?) Start->C3 C4 Identify Competing Nucleophiles (e.g., DTT) Start->C4 S1 Use Fresh Reagent C1->S1 S2 Adjust Buffer pH C2->S2 S3 Increase Reagent Concentration C3->S3 S4 Perform Buffer Exchange C4->S4

Troubleshooting logic for low product yield.

References

How to prevent hydrolysis of bromoacetic anhydride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromoacetic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of bromoacetic anhydride, with a specific focus on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

This compound is highly reactive towards nucleophiles, including water. The presence of two electron-withdrawing bromoacetyl groups makes the carbonyl carbons highly electrophilic. When water is present, it can act as a nucleophile and attack one of the carbonyl carbons, leading to the breakdown of the anhydride into two molecules of bromoacetic acid.[1][2] This unwanted side reaction can reduce the yield of your desired product and introduce impurities.[3]

Q2: What are the primary strategies to prevent the hydrolysis of this compound during a reaction?

The key to preventing hydrolysis is to maintain strictly anhydrous (water-free) conditions throughout your experiment.[2][4] This involves several critical steps:

  • Drying Glassware: All glassware must be thoroughly dried, typically by oven-drying at a high temperature (e.g., >100°C) for several hours and then cooling in a desiccator over a drying agent.

  • Using Anhydrous Solvents: Solvents must be rigorously dried using appropriate methods, such as distillation over a drying agent (e.g., sodium/benzophenone) or by using commercially available anhydrous solvents packaged under an inert atmosphere.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to exclude atmospheric moisture.[5] This is typically achieved using a Schlenk line or a glove box.

  • Proper Handling of Reagents: All other reagents added to the reaction should also be anhydrous. Hygroscopic reagents should be handled with particular care.

Q3: How can I detect if hydrolysis has occurred in my reaction?

Hydrolysis of this compound results in the formation of bromoacetic acid.[1] This can be detected by various analytical techniques:

  • Thin-Layer Chromatography (TLC): A spot corresponding to the more polar bromoacetic acid may appear on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new peak corresponding to the carboxylic acid proton of bromoacetic acid in the 1H NMR spectrum is a clear indicator of hydrolysis.

  • Infrared (IR) Spectroscopy: The characteristic broad O-H stretch of a carboxylic acid (around 2500-3300 cm-1) may become visible.

Q4: What should I do if I suspect significant hydrolysis has compromised my reaction?

If you suspect hydrolysis has occurred, the bromoacetic acid byproduct may need to be removed during the work-up and purification steps. A common method is to wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to extract the acidic byproduct. However, this should be done cautiously as the desired product may also be sensitive to base. Subsequent purification, such as column chromatography, may be necessary to isolate the pure product.[1]

Q5: How should this compound be stored to maintain its integrity?

Proper storage is crucial to prevent degradation. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[6][7] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere is recommended.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired acylated product. Hydrolysis of this compound.Ensure all anhydrous techniques are strictly followed. Check the purity and dryness of all reagents and solvents.
Presence of a polar impurity in TLC analysis. Formation of bromoacetic acid due to hydrolysis.Purify the product using an appropriate method, such as a basic wash during work-up followed by chromatography.[1]
Inconsistent reaction outcomes. Variable amounts of moisture in the reaction setup.Standardize the protocol for drying glassware, solvents, and handling of reagents under an inert atmosphere.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 13094-51-4[9][10]
Molecular Formula C₄H₄Br₂O₃[9][10]
Molecular Weight 259.88 g/mol [9][10]
Melting Point 31-44 °C[8][10][11]
Boiling Point 130-138 °C at 12.3 Torr[8][10]
Sensitivity Moisture sensitive[4][5]
Table 2: Recommended Solvents for Reactions with this compound
SolventRationale for UseDrying Method
Dichloromethane (DCM) Good solvent for many organic reactions, relatively easy to dry.Distillation from CaH₂.
Acetonitrile (MeCN) Polar aprotic solvent, suitable for reactions involving polar substrates.[2]Distillation from CaH₂.
Tetrahydrofuran (THF) Common ether solvent, must be rigorously dried and checked for peroxides.Distillation from sodium/benzophenone.
Tetrachloroethylene Can be used as an aprotic solvent to azeotropically remove water.[1]Store over molecular sieves.

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
  • Glassware Preparation: Dry all necessary glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at 120°C for at least 4 hours.

  • Assembly: Assemble the glassware hot from the oven under a stream of dry nitrogen or argon. Use grease on all joints to ensure a good seal.

  • Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Addition: Add the anhydrous solvent and any other non-hygroscopic reagents to the reaction flask via a syringe or cannula.

  • Handling this compound: In a glove box or under a positive pressure of inert gas, weigh the required amount of this compound into a separate dry flask. Dissolve it in a small amount of anhydrous solvent.

  • Addition to Reaction: Transfer the this compound solution to the main reaction flask via a syringe or dropping funnel.

  • Reaction Monitoring: Maintain the inert atmosphere throughout the reaction and monitor its progress by appropriate analytical methods (e.g., TLC, LC-MS).

Visualizations

Diagrams

Hydrolysis_Prevention_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution prep1 Oven-Dry Glassware (>120°C, >4h) setup1 Assemble Hot Glassware Under Inert Gas prep1->setup1 prep2 Use Anhydrous Solvents setup2 Add Anhydrous Solvent and Reagents prep2->setup2 prep3 Prepare Inert Atmosphere (N2 or Ar) prep3->setup1 setup1->setup2 setup3 Weigh this compound in Controlled Environment setup2->setup3 setup4 Add Anhydride Solution to Reaction setup3->setup4 react1 Maintain Inert Atmosphere setup4->react1 react2 Monitor Reaction (e.g., TLC) react1->react2

Caption: Workflow for preventing hydrolysis of this compound.

Hydrolysis_Factors BAA This compound Hydrolysis Hydrolysis Reaction BAA->Hydrolysis H2O Water (Moisture) H2O->Hydrolysis initiates Product Bromoacetic Acid (Byproduct) Hydrolysis->Product yields Prevention Preventative Measures Prevention->H2O eliminates Anhydrous Anhydrous Conditions: - Dry Glassware - Dry Solvents - Inert Atmosphere Anhydrous->Prevention

Caption: Factors leading to hydrolysis and preventative measures.

Hydrolysis_Mechanism Bromoacetic\nAnhydride Bromoacetic Anhydride Tetrahedral\nIntermediate Tetrahedral Intermediate Bromoacetic\nAnhydride->Tetrahedral\nIntermediate + H₂O (Nucleophilic Attack) 2x Bromoacetic\nAcid 2x Bromoacetic Acid Tetrahedral\nIntermediate->2x Bromoacetic\nAcid Elimination of Leaving Group

Caption: Simplified mechanism of this compound hydrolysis.

References

Technical Support Center: Optimizing Bromoacetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing bromoacetylation reaction conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for bromoacetylation?

A1: Bromoacetylation is typically achieved using bromoacetyl bromide or bromoacetyl chloride.[1] Bromoacetic acid in the presence of a coupling agent can also be used. For substrates sensitive to acidic conditions generated during the reaction (HBr or HCl), the use of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the acid.[2]

Q2: My bromoacetylation reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

A2: Low or no yield in bromoacetylation can stem from several factors:

  • Reagent Quality: Ensure your bromoacetylating agent (bromoacetyl bromide or chloride) is fresh and has been stored under anhydrous conditions to prevent hydrolysis. The substrate, especially amines, should be pure and dry.[3]

  • Insufficient Nucleophilicity: The nucleophilicity of your substrate (e.g., amine or alcohol) is crucial. Sterically hindered or electron-poor substrates may react slowly.[2]

  • Reaction Temperature: The reaction may require cooling to control exothermic reactions, especially with highly reactive amines.[4] Conversely, for less reactive substrates, gentle heating might be necessary.[3]

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. A slight excess of the bromoacetylating agent is sometimes used, but this can also lead to side reactions.

  • Presence of Moisture: Water will react with the bromoacetylating agent, reducing its effective concentration and leading to the formation of bromoacetic acid. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A3: The formation of multiple products is a common challenge. Here are some strategies to improve selectivity:

  • Control of Stoichiometry: Carefully control the molar ratio of the bromoacetylating agent to the substrate. For primary amines, using a 1:1 ratio is crucial to avoid di-substitution.

  • Temperature Control: Maintaining a low temperature (e.g., 0 °C) during the addition of the bromoacetylating agent can help minimize side reactions.[4]

  • Slow Addition: Add the bromoacetylating agent dropwise to the solution of the substrate to maintain a low concentration of the electrophile and control the exotherm.[4]

  • Choice of Base: For substrates with multiple reactive sites, the choice and amount of base can influence selectivity.

Q4: How do I properly quench and work up my bromoacetylation reaction?

A4: The work-up procedure aims to remove unreacted reagents, byproducts, and the catalyst. A typical aqueous work-up involves:

  • Quenching: The reaction is often quenched by the addition of water or a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any remaining acid and unreacted bromoacetylating agent.[4][5]

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[4][5]

  • Washing: The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove basic impurities, saturated aqueous sodium bicarbonate to remove acidic impurities, and finally with brine to remove residual water.[4]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality of bromoacetylating agent.Use a fresh bottle of bromoacetyl bromide/chloride or purify the existing stock.
Low reactivity of the substrate.Increase the reaction temperature or consider using a more reactive bromoacetylating agent. For less nucleophilic amines, a stronger base might be required.[2]
Presence of moisture.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.[3]
Formation of Multiple Products (e.g., di-acylation) Incorrect stoichiometry.Use a 1:1 molar ratio of amine to bromoacetylating agent.
Reaction temperature is too high.Maintain a low temperature (e.g., 0 °C) during the addition of the acylating agent.[4]
Rapid addition of the acylating agent.Add the bromoacetylating agent slowly and dropwise to the reaction mixture.[4]
Product Decomposition During Work-up Product is unstable to acidic or basic conditions.Test the stability of your product to the work-up reagents on a small scale before proceeding.[7] If necessary, use a neutral work-up or purify directly by chromatography.
Difficulty in Removing Byproducts Bromoacetic acid or unreacted starting material contamination.Perform an appropriate aqueous wash (e.g., sodium bicarbonate for acidic impurities, dilute HCl for basic impurities).[4]
Succinimide byproduct (if using NBS for other bromination steps).Succinimide can often be removed by washing with water as it has some water solubility.[5]

Experimental Protocols

General Protocol for Bromoacetylation of a Primary Amine
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[4]

  • Addition of Acylating Agent: Add a solution of bromoacetyl bromide or bromoacetyl chloride (1.05 eq) in the same anhydrous solvent dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[4]

Visualizations

BromoacetylationWorkflow Experimental Workflow for Bromoacetylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve amine and base in anhydrous solvent cool Cool to 0 °C prep->cool add Dropwise addition of bromoacetylating agent cool->add react Stir at room temperature (Monitor by TLC) add->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash with HCl, NaHCO3, brine extract->wash purify Dry, concentrate, and purify wash->purify

Caption: A typical experimental workflow for the bromoacetylation of an amine.

TroubleshootingLogic Troubleshooting Low Yield in Bromoacetylation cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Product Yield reagent_quality Check Bromoacetylating Agent Quality start->reagent_quality substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity moisture Check for Moisture start->moisture temperature Optimize Temperature start->temperature stoichiometry Verify Stoichiometry start->stoichiometry time Increase Reaction Time start->time sol_reagent sol_reagent reagent_quality->sol_reagent Use fresh/purified reagent sol_reactivity sol_reactivity substrate_reactivity->sol_reactivity Increase temp./use catalyst sol_moisture sol_moisture moisture->sol_moisture Use anhydrous conditions sol_temp sol_temp temperature->sol_temp Adjust heating/cooling sol_stoich sol_stoich stoichiometry->sol_stoich Recalculate and re-weigh sol_time sol_time time->sol_time Monitor reaction for longer

Caption: A decision-making diagram for troubleshooting low product yield.

SignalingPathways General Mechanism of Bromoacetylation of an Amine amine R-NH2 (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack bromoacetyl Br-CH2-CO-X (Bromoacetyl Halide) bromoacetyl->intermediate product R-NH-CO-CH2-Br (Bromoacetylated Amine) intermediate->product Elimination of X- byproduct HX (Acid Byproduct) intermediate->byproduct

Caption: The general reaction mechanism for the bromoacetylation of a primary amine.

References

Technical Support Center: Purification of Bromoacetylated Peptides by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of bromoacetylated peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC purification of bromoacetylated peptides.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Recovery of Bromoacetylated Peptide 1. Peptide Precipitation: The peptide may be insoluble in the initial mobile phase conditions or precipitating on the column. 2. Irreversible Binding: The peptide is binding irreversibly to the column's stationary phase. 3. Instability of Bromoacetyl Group: Potential reaction with nucleophiles in the crude mixture (especially at neutral or basic pH).1. Solubility Test & Sample Preparation: Test the peptide's solubility in the starting mobile phase (e.g., 5% Acetonitrile (B52724) in 0.1% TFA). If solubility is low, dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or 6M guanidine (B92328) hydrochloride containing 0.1% TFA before diluting with the initial mobile phase.[1] Ensure the final sample is filtered through a 0.22 µm syringe filter. 2. Column Choice & Mobile Phase Modifiers: Use a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size. Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to maintain an acidic pH, which minimizes secondary interactions with the column and keeps the bromoacetyl group stable by preventing reaction with thiols.[2] 3. Maintain Acidic Conditions: Purification should be conducted under acidic conditions to prevent the reaction between the bromoacetyl group and any free thiol groups (e.g., from cysteine-containing impurities).[2]
Broad or Tailing Peaks 1. Secondary Interactions: The peptide may be interacting with residual free silanol (B1196071) groups on the silica-based column. 2. Column Overload: Too much sample has been injected onto the column. 3. Suboptimal Mobile Phase: The concentration of the ion-pairing agent (TFA) may be too low. 4. Low Temperature: Lower temperatures can decrease mass transfer efficiency.1. Optimize Ion-Pairing Agent: Ensure a TFA concentration of at least 0.1% in both mobile phases to effectively mask silanol groups and improve peak shape.[3] For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% may optimize resolution.[4] 2. Reduce Sample Load: Decrease the amount of peptide injected onto the column. 3. Increase Column Temperature: Elevating the column temperature (e.g., to 40-50°C) can improve peak sharpness and resolution.[4]
Co-elution of Impurities with Target Peptide 1. Similar Hydrophobicity: The impurity and the target peptide have very similar retention times. 2. Steep Gradient: The elution gradient is too steep, preventing effective separation.1. Optimize Gradient: Employ a shallower gradient around the elution point of the target peptide. A gradient slope of 0.5-1% increase in organic solvent per minute often provides better resolution.[1] 2. Change Selectivity: Switch to a column with a different stationary phase (e.g., C4 or C8 instead of C18) or a different brand of column to alter selectivity.[3] 3. Orthogonal Purification: If co-elution persists, consider an alternative purification method like ion-exchange chromatography (IEX) if the target peptide and impurity have different net charges.
Presence of "Ghost Peaks" in the Chromatogram 1. Contaminated Mobile Phase: Impurities in the water or acetonitrile can accumulate on the column and elute during the gradient. 2. Carryover from Previous Injection: Incomplete elution of a previous sample.1. Use High-Purity Solvents: Always use HPLC-grade water and acetonitrile and filter all mobile phases before use. 2. Implement a Column Wash Step: After each run, wash the column with a high concentration of organic solvent (e.g., 95% acetonitrile with 0.1% TFA) to remove any strongly retained compounds.
Degradation of the Bromoacetylated Peptide during Purification 1. Reaction with Nucleophiles: The bromoacetyl group is reactive towards nucleophiles, particularly thiols (e.g., from free cysteine or DTT carryover). This reaction is more favorable at neutral to basic pH. 2. Hydrolysis: Although generally stable at low pH, prolonged exposure to aqueous environments could potentially lead to hydrolysis of the bromoacetyl group.1. Maintain Low pH: Ensure the mobile phase is acidic (e.g., 0.1% TFA) throughout the purification process. This protonates thiol groups, reducing their nucleophilicity and preventing reaction with the bromoacetyl moiety.[2] 2. Quench Reactions: If the peptide was generated from a labeling reaction containing thiols, consider quenching the reaction with a small molecule thiol (e.g., 2-mercaptoethanol) before purification to consume excess bromoacetyl groups if desired, though this is optional.[2] The bromoacetyl group has been shown to be stable to strong acid conditions like HF, indicating good stability in 0.1% TFA.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying bromoacetylated peptides? A1: A C18 stationary phase is the most common starting point for peptide purification due to its strong retention of hydrophobic molecules.[3] However, for very hydrophobic or large peptides, a C8 or C4 column may provide better results. The choice often depends on the specific amino acid sequence of the peptide.

Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase? A2: TFA serves two main purposes in peptide purification.[5] First, it acts as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide, which enhances retention and improves peak shape.[6] Second, it maintains a low pH environment (around pH 2), which is crucial for protonating free silanol groups on the column (reducing peak tailing) and for ensuring the stability of the bromoacetyl group by preventing its reaction with nucleophiles like thiols.[2]

Q3: What wavelengths should I monitor for detection? A3: The primary wavelength for detecting peptides is 214-220 nm, which corresponds to the absorbance of the peptide bond.[3][7] If your peptide contains aromatic amino acids such as tryptophan (Trp) or tyrosine (Tyr), you should also monitor at 280 nm.[7]

Q4: How can I confirm the identity and purity of my collected fractions? A4: After purification, it is essential to analyze the collected fractions. This is typically done using analytical RP-HPLC to assess purity and mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the correct molecular weight of the bromoacetylated peptide.

Q5: My bromoacetylated peptide is not soluble in the initial mobile phase. What should I do? A5: For peptides with poor aqueous solubility, you can dissolve the crude material in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] Alternatively, for very insoluble peptides, dissolving in 6M guanidine hydrochloride with 0.1% TFA can be effective; the guanidine salts will elute in the void volume of the column.[1] It is crucial to then dilute this solution with your initial mobile phase (e.g., 5% acetonitrile/0.1% TFA in water) before injection.

Q6: Can I use formic acid (FA) instead of TFA? A6: Yes, formic acid can be used as an alternative to TFA, especially if the purified peptide is intended for mass spectrometry analysis, as TFA can cause ion suppression. However, FA is a weaker acid than TFA, so it may be less effective at masking silanol interactions, potentially leading to broader peaks for some peptides.

Experimental Protocols

Standard Protocol for RP-HPLC Purification of a Bromoacetylated Peptide

This protocol provides a general starting point for the purification of a bromoacetylated peptide. Optimization of the gradient will be required based on the specific properties of the peptide.

1. Materials and Reagents:

  • Crude bromoacetylated peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

3. Sample Preparation:

  • Dissolve the crude bromoacetylated peptide in Mobile Phase A to a concentration of 1-5 mg/mL.

  • If solubility is an issue, dissolve in a minimal volume of DMSO first, then dilute with Mobile Phase A.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

4. HPLC Method Parameters:

Parameter Recommendation
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Flow Rate 1.0 mL/min (for a 4.6 mm ID analytical column)
Column Temperature 40°C
Detection Wavelengths 214 nm and 280 nm
Injection Volume 20 - 100 µL (dependent on column size and sample concentration)
Gradient Program See table below

Typical Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0955
5.0955
35.03565
40.00100
45.00100
46.0955
55.0955

Note: This is a generic gradient. For optimal separation, a shallower gradient (e.g., 0.5-1% change in B per minute) around the expected elution time of the peptide is recommended.

5. Post-Purification:

  • Collect fractions corresponding to the target peptide peak.

  • Analyze the purity and identity of the collected fractions using analytical HPLC and mass spectrometry.

  • Pool the pure fractions.

  • Remove the acetonitrile by rotary evaporation or lyophilization.

  • Lyophilize the remaining aqueous solution to obtain the purified peptide as a powder.

Visualizations

Experimental Workflow for Peptide Purification

G Workflow for Bromoacetylated Peptide Purification cluster_prep Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Product A Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) C Equilibrate C18 Column A->C B Dissolve & Filter Crude Peptide D Inject Sample B->D C->D E Run Gradient Elution D->E F Monitor at 214/280 nm E->F G Collect Fractions F->G H Analyze Fractions (Analytical HPLC & MS) G->H I Pool Pure Fractions H->I J Lyophilize I->J K Purified Peptide J->K G Troubleshooting Low Purity in RP-HPLC Start Low Purity After First Run Q1 Are peaks broad or tailing? Start->Q1 A1 Increase Column Temp (40-50°C) Increase TFA (0.1%) Reduce Sample Load Q1->A1 Yes Q2 Is the target peak co-eluting with impurities? Q1->Q2 No A1->Q2 A2 Run a Shallower Gradient (e.g., 0.5% B/min) Q2->A2 Yes End Purity Improved Q2->End No Q3 Still co-eluting? A2->Q3 A3 Change Column Selectivity (e.g., C8 or C4 column) Q3->A3 Yes Q3->End No A3->End

References

Removal of unreacted bromoacetic anhydride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoacetic anhydride (B1165640). Below you will find detailed information on the removal of unreacted bromoacetic anhydride from reaction mixtures, including experimental protocols and comparative data.

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted this compound from my reaction mixture?

A1: The most common and straightforward method is to quench the reaction with water or a dilute aqueous solution. This compound readily hydrolyzes to form two equivalents of bromoacetic acid. This acidic byproduct can then be removed from the organic layer by extraction with a mild aqueous base, such as sodium bicarbonate solution. The base converts the bromoacetic acid into its water-soluble salt, which partitions into the aqueous phase.

Q2: My product is sensitive to basic conditions. What is a suitable alternative to a sodium bicarbonate wash?

A2: If your target molecule is base-sensitive, you can perform the initial quench with cold water or a saturated aqueous solution of ammonium (B1175870) chloride. This will hydrolyze the unreacted this compound to bromoacetic acid without exposing your product to a basic environment. However, since bromoacetic acid has some solubility in organic solvents, multiple washes with water may be required to completely remove it from the organic layer. An excellent alternative for sensitive substrates is to use a solid-phase scavenger.

Q3: I've performed an aqueous workup, but I suspect my product is still contaminated with bromoacetic acid. What should I do?

A3: If you suspect residual bromoacetic acid contamination, consider the following troubleshooting steps:

  • Increase the number of basic washes: Perform two to three extractions with a fresh portion of saturated sodium bicarbonate solution.

  • Check the pH: After a basic wash, test the pH of the aqueous layer with litmus (B1172312) paper or a pH strip. It should be neutral or slightly basic (pH 7-8) to confirm that all the acid has been neutralized and can be extracted.

  • Perform a brine wash: After the basic washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities from the organic phase.

Q4: Are there non-aqueous methods to remove unreacted this compound?

A4: Yes, solid-supported scavenger resins are an effective non-aqueous method for removing unreacted electrophiles like this compound. Amine-functionalized resins, such as Tris-(2-aminoethyl)amine on polystyrene (PS-Trisamine) or amino-functionalized silica (B1680970) gel, can be added directly to the reaction mixture. The resin-bound nucleophiles react with the excess this compound, sequestering it onto the solid support. The resin can then be easily removed by filtration. This method is particularly useful for reactions where aqueous workups are problematic (e.g., with water-sensitive products or when using water-miscible solvents).

Q5: Which removal method should I choose: aqueous workup or a scavenger resin?

A5: The choice depends on the properties of your desired product and the reaction conditions. An aqueous workup is generally efficient, cost-effective, and suitable for most applications where the product is stable to water and mild base. Scavenger resins are preferred when the product is sensitive to water or basic conditions, or when the reaction is performed in a solvent that is difficult to separate from water (e.g., THF, DMF).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low product yield after aqueous workup 1. Product is partially water-soluble. 2. Product is sensitive to the pH of the wash. 3. Emulsion formation during extraction.1. "Salt out" the product by using a saturated brine solution for all aqueous washes to decrease the solubility of the organic product in the aqueous layer. 2. If base-sensitive, use only water or saturated ammonium chloride washes. If acid-sensitive, ensure all acidic byproducts are thoroughly neutralized. 3. To break an emulsion, try adding a small amount of brine, gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.
Product is not clean after workup (residual bromoacetic acid) 1. Incomplete hydrolysis of this compound. 2. Insufficient washing with aqueous base.1. Ensure the initial quench with water is stirred for a sufficient amount of time (e.g., 15-30 minutes) before proceeding with the extraction. 2. Increase the number of washes with saturated sodium bicarbonate and confirm the pH of the final aqueous wash is neutral or slightly basic.
Scavenger resin is not effectively removing the anhydride 1. Insufficient amount of scavenger resin. 2. Insufficient reaction time with the resin. 3. Poor swelling of the resin in the chosen solvent.1. Use a larger excess of the scavenger resin (typically 2-4 equivalents relative to the excess electrophile). 2. Increase the stirring time with the resin. The reaction progress can be monitored by TLC or LC-MS. 3. Ensure the reaction solvent is compatible with the resin and allows for good swelling (e.g., DCM, THF for polystyrene-based resins). If necessary, add a co-solvent.

Data Presentation: Comparison of Removal Methods

The following table provides a comparative overview of the typical efficiencies of aqueous workup and scavenger resin methods for removing electrophilic impurities.

Note: Data for the scavenger resin is adapted from a study on the removal of an acid chloride, a similarly reactive electrophile. The data for the aqueous workup is illustrative of its generally high efficiency.

Method Impurity Removed Typical Time Product Purity (Illustrative) Product Yield (Illustrative) Key Advantages Key Disadvantages
Aqueous Workup This compound / Bromoacetic Acid30-60 min>98%>90%Inexpensive, highly effective for stable products.Not suitable for water/base sensitive compounds; can lead to emulsions.
PS-Trisamine Scavenger Resin Acid Chloride (as an analog)30 min>95%>90%Excellent for sensitive substrates; non-aqueous.Higher cost of reagents; requires filtration.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol describes a standard procedure for quenching a reaction containing unreacted this compound and removing the resulting bromoacetic acid.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add deionized water (approximately 10 volumes relative to the amount of this compound used) to the reaction vessel and stir vigorously for 15-30 minutes to ensure complete hydrolysis of the anhydride.

  • Dilution: Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution. Shake the funnel, venting frequently to release any CO₂ produced. Separate the aqueous layer.

  • Repeat Wash: Repeat the sodium bicarbonate wash (step 3) one or two more times. After the final wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Non-Aqueous Workup with PS-Trisamine Scavenger Resin

This protocol is suitable for reactions where the product is sensitive to water or for simplifying purification.

  • Resin Preparation (if necessary): Swell the PS-Trisamine resin in the reaction solvent for about 20-30 minutes before use.

  • Scavenging: Once the primary reaction is complete, add PS-Trisamine resin (typically 2-4 equivalents relative to the excess this compound) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The scavenging time can vary from 30 minutes to a few hours. Monitor the disappearance of the unreacted this compound by a suitable analytical method (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent in vacuo to yield the purified product.

Visualizations

Logical Workflow for Choosing a Removal Method

Removal_Method_Workflow start Reaction Complete (Excess this compound) product_check Is the desired product sensitive to water or base? start->product_check aqueous_workup Aqueous Workup product_check->aqueous_workup No scavenger_resin Scavenger Resin Workup product_check->scavenger_resin Yes quench_hydrolyze 1. Quench with H₂O (Hydrolyzes anhydride to acid) aqueous_workup->quench_hydrolyze add_resin 1. Add PS-Trisamine Resin (Reacts with anhydride) scavenger_resin->add_resin extract_base 2. Extract with aq. NaHCO₃ (Removes bromoacetic acid) quench_hydrolyze->extract_base dry_concentrate_aq 3. Dry and Concentrate extract_base->dry_concentrate_aq filter_resin 2. Filter to remove resin add_resin->filter_resin concentrate_resin 3. Concentrate filter_resin->concentrate_resin

Caption: Decision workflow for selecting a purification method.

Protein Modification Pathway with Bromoacetyl Groups

This compound is a potent alkylating agent and is often used in bioconjugation to modify specific amino acid residues in proteins and peptides. The bromoacetyl group selectively reacts with nucleophilic side chains.

Protein_Modification_Pathway cluster_reagents Reagents cluster_reaction Alkylation Reaction cluster_products Modified Protein BAA Bromoacetic Anhydride Cys Cysteine (-SH) pH 7.5-8.5 (Optimal) BAA->Cys  Fastest  (SN2) His Histidine (imidazole) pH > 6 BAA->His Side Reaction Lys Lysine (-NH₂) pH > 9 BAA->Lys Slower Side Reaction Met Methionine (-S-CH₃) Neutral pH BAA->Met Side Reaction Protein Protein with Nucleophilic Residues Protein->Cys Protein->His Protein->Lys Protein->Met Modified_Protein Alkylated Protein (Stable Thioether/ Alkylated Linkage) Cys->Modified_Protein His->Modified_Protein Lys->Modified_Protein Met->Modified_Protein

Caption: Reactivity of bromoacetyl groups with protein residues.

Technical Support Center: Stability and Handling of Bromoacetylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of bromoacetylated peptides. Adherence to these guidelines is crucial for maintaining the reactivity of the bromoacetyl group and ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized bromoacetylated peptide upon arrival?

For long-term storage, lyophilized bromoacetylated peptides should be stored at -20°C or, preferably, -80°C in a tightly sealed container.[1][2] When stored under these conditions, the peptide should remain stable for several years.[1] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.[2] It is critical to minimize exposure to moisture, as it can significantly decrease the long-term stability of the peptide.[3]

Q2: My experiment is in a few days. Can I keep the lyophilized peptide at room temperature?

Lyophilized peptides are generally stable at room temperature for a few days to weeks.[4][5] However, for bromoacetylated peptides, which are reactive, it is best practice to minimize time spent at room temperature. For any storage beyond immediate use, it is recommended to follow the short-term or long-term storage guidelines mentioned above.

Q3: How do I properly handle the lyophilized peptide before use?

To prevent condensation of atmospheric moisture onto the cold peptide, which can lead to hydrolysis of the bromoacetyl group, it is essential to allow the vial to equilibrate to room temperature in a desiccator before opening.[3] Once the vial is opened, weigh out the desired amount of peptide quickly and then reseal the container tightly. For peptides containing oxidation-prone residues like Cysteine, Methionine, or Tryptophan, it is good practice to purge the vial with an inert gas like argon or nitrogen before resealing.

Q4: What is the stability of bromoacetylated peptides in solution?

Bromoacetylated peptides are significantly less stable in solution compared to their lyophilized form. The bromoacetyl moiety can be stable in aqueous buffers for up to 24 hours at 25°C, provided there are no nucleophiles, such as thiol groups, present.[6] However, the stability is highly dependent on the pH and buffer composition. It is strongly recommended to prepare solutions fresh for each experiment. If a solution must be stored, it should be for a very short period (hours) on ice and protected from light. Long-term storage of bromoacetylated peptides in solution is not recommended.

Q5: What is the optimal pH for reacting my bromoacetylated peptide with a cysteine-containing molecule?

The reaction of a bromoacetyl group with a sulfhydryl group (from a cysteine residue) is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[7] At this pH, the sulfhydryl group is sufficiently deprotonated to act as an effective nucleophile.

Q6: What are the primary degradation pathways for a bromoacetylated peptide?

The two main concerns for the stability of a bromoacetylated peptide are:

  • Hydrolysis of the bromoacetyl group: In the presence of water, the bromoacetyl group can be hydrolyzed to a hydroxyacetyl group. This renders the peptide incapable of reacting with sulfhydryl groups. This process is accelerated at a higher pH.

  • Standard peptide degradation: Like other peptides, bromoacetylated peptides are susceptible to oxidation (of residues like Cys, Met, Trp) and deamidation (of Asn and Gln).[3]

Troubleshooting Guide

Problem: My bromoacetylated peptide shows low or no reactivity with my cysteine-containing protein/peptide.

This is a common issue and is often related to the loss of the reactive bromoacetyl group. Follow these troubleshooting steps to identify the cause.

Troubleshooting_Workflow start Low or No Reactivity Observed check_storage 1. Verify Storage Conditions - Stored at -20°C or -80°C? - Protected from moisture? start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage - Likely degradation. - Use a fresh aliquot or new peptide. check_storage->storage_bad No check_handling 2. Review Handling Procedures - Equilibrated to RT before opening? - Minimized exposure to air/moisture? handling_ok Handling OK check_handling->handling_ok Yes handling_bad Improper Handling - Moisture exposure is a likely cause of hydrolysis. - Use a fresh aliquot following correct procedure. check_handling->handling_bad No check_solution_prep 3. Examine Solution Preparation - Was the solution prepared fresh? - What is the buffer pH and composition? solution_prep_ok Solution Prep OK check_solution_prep->solution_prep_ok Yes solution_prep_bad Suboptimal Solution Conditions - Stored in solution for too long? - pH too high, causing rapid hydrolysis? - Prepare fresh solution in appropriate buffer. check_solution_prep->solution_prep_bad No check_peptide_integrity 4. Assess Peptide Integrity - Analyze by MS to check for mass corresponding to hydrolyzed bromoacetyl group (+1 Da) or other modifications. conclusion Peptide is likely degraded. - Consider peptide resynthesis if fresh aliquots fail. check_peptide_integrity->conclusion storage_ok->check_handling handling_ok->check_solution_prep solution_prep_ok->check_peptide_integrity

Data Summary

The following table summarizes the recommended storage conditions and expected stability for bromoacetylated peptides. Please note that these are general guidelines, and stability can be sequence-dependent.

Form Storage Condition Temperature Expected Stability Key Considerations
Lyophilized Long-Term-80°CSeveral years[1]Optimal for preserving reactivity.
-20°CSeveral years[1]Recommended for long-term storage.
Short-Term2-8°CSeveral weeks[2]For use in the near future.
Room TemperatureDays to weeks[4][5]Not recommended; for transit or immediate use only.
In Solution Short-Term4°C (on ice)HoursPrepare fresh for each use.
-20°C / -80°CNot RecommendedProne to degradation; avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dissolving Lyophilized Bromoacetylated Peptide

This protocol outlines the best practices for handling and preparing a stock solution of your bromoacetylated peptide to maintain its reactivity.

Protocol_Handling start Start: Retrieve Peptide from Storage equilibrate 1. Equilibrate to Room Temperature Place sealed vial in a desiccator for at least 30 minutes. start->equilibrate weigh 2. Weigh Peptide Quickly weigh the desired amount in a clean, dry tube. equilibrate->weigh reseal 3. Reseal Stock Vial Purge with inert gas (Ar/N2), seal tightly, and return to appropriate storage. weigh->reseal dissolve 4. Dissolve Peptide Add pre-chilled, degassed solvent/buffer of choice to the weighed peptide. weigh->dissolve vortex 5. Solubilize Gently vortex or sonicate until fully dissolved. Keep on ice. dissolve->vortex use 6. Immediate Use Proceed with your experiment immediately. vortex->use

Protocol 2: Monitoring the Reaction of a Bromoacetylated Peptide with a Cysteine-Containing Molecule

This protocol provides a general method for monitoring the progress of the conjugation reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Reaction Setup:

    • Dissolve the bromoacetylated peptide in a suitable buffer (e.g., phosphate (B84403) or bicarbonate buffer) at a pH between 7.0 and 8.5.

    • Add the cysteine-containing molecule to the reaction mixture. The molar ratio will depend on the specific experiment.

    • Incubate the reaction at room temperature.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding an excess of a thiol-containing quenching agent (e.g., 2-mercaptoethanol (B42355) or dithiothreitol) or by acidifying with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • RP-HPLC Analysis:

    • Analyze the quenched aliquots by RP-HPLC using a C18 column.

    • Use a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The starting materials (bromoacetylated peptide and cysteine-containing molecule) and the conjugated product should have different retention times.

    • The progress of the reaction can be monitored by the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.

  • Confirmation of Conjugate (Optional):

    • Collect the peak corresponding to the product and confirm its identity by mass spectrometry. The expected mass will be the sum of the masses of the two starting molecules minus the mass of HBr.

References

Technical Support Center: Over-alkylation of Methionine Residues with Bromoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the alkylation of methionine residues using bromoacetic anhydride (B1165640).

Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of methionine alkylation by bromoacetic anhydride?

The alkylation of methionine occurs via a nucleophilic substitution reaction. The sulfur atom in the methionine side chain (a thioether) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of this compound. This results in the formation of a carboxymethyl sulfonium (B1226848) ion, a stable covalent modification. This reaction is analogous to the well-documented alkylation of methionine by other haloacetyl compounds like iodoacetamide (B48618) (IAA).[1][2][3]

Methionine Alkylation Mechanism cluster_reactants Reactants cluster_product Product Met Methionine (Thioether Side Chain) Product S-carboxymethyl Methionine Sulfonium Ion Met->Product + Bromoacetic   Anhydride BAA This compound

Caption: Reaction of methionine with this compound.

Q2: What does "over-alkylation" of methionine signify in this context?

The term "over-alkylation" can be misleading for methionine. Unlike primary amines, which can be sequentially alkylated multiple times, the thioether of methionine undergoes a single alkylation to form a tertiary sulfonium ion. In the context of protein modification, the issue is typically not multiple alkylations on a single methionine, but rather:

  • Non-selective Alkylation: The reaction occurs on methionine when another residue, such as cysteine, was the intended target.[3]

  • Undesired Modification: The alkylation itself is an unwanted artifact that can alter protein structure and function or complicate analytical results.[4]

  • Side Reactions: High concentrations of a reactive reagent like this compound can lead to modifications on other nucleophilic amino acid side chains, including histidine and lysine.[3]

Q3: What are the key experimental parameters to control for selective methionine alkylation?

Controlling reaction parameters is critical for achieving selectivity. The most important factor is pH, as it dictates the nucleophilicity of various amino acid side chains.[2][3] To specifically target methionine, acidic conditions are preferred, which protonates other nucleophiles like histidine and suppresses their reactivity.[1][2]

ParameterRecommended Condition for Methionine AlkylationRationale & Considerations
pH 2.0 - 5.0At low pH, the methionine thioether remains nucleophilic while cysteine thiols (pKa ~8.5) and histidine imidazoles (pKa ~6.0) are protonated and less reactive.[2][3] This range is optimal for selectively modifying unoxidized methionines.[1]
Reagent This compound / Bromoacetate (B1195939)This compound is highly reactive. Bromoacetate or iodoacetamide (IAA) are also commonly used.[5] Use the lowest effective concentration to minimize off-target reactions.[3]
Temperature Room Temperature to 37°CModerate temperatures are generally sufficient. Higher temperatures can increase reaction rates but may also promote side reactions and protein degradation.
Reaction Time Minutes to several hoursMonitor reaction progress over time to achieve sufficient modification while minimizing off-target effects.[3] Prolonged incubation can lead to side-product accumulation.[3]
Molar Excess Variable (e.g., 10-50 fold)The optimal molar ratio of reagent to protein should be determined empirically through titration to maximize target modification and minimize side reactions.[3]
Q4: Besides methionine, what other amino acid residues can react with this compound?

This compound is a reactive electrophile and can modify several nucleophilic amino acid residues, especially under non-optimal pH conditions.[3]

  • Cysteine: The primary off-target, especially at neutral to basic pH (7.5-8.5), where the thiol group is deprotonated to the highly nucleophilic thiolate anion.[3]

  • Histidine: The imidazole (B134444) ring can be alkylated, with reactivity increasing at pH values above 6.[3][5]

  • Lysine: The ε-amino group can react, but this is generally slower and becomes significant only at high pH (>9.0) where the amine is deprotonated.[3]

Q5: How is the alkylation of methionine residues detected and confirmed?

Mass spectrometry (MS) is the primary method for identifying and quantifying methionine alkylation.[1][6]

  • Mass Shift: Alkylation with a bromoacetyl group results in a predictable mass increase in the modified peptide, which can be detected by LC-MS analysis.

  • Tandem MS (MS/MS): Fragmentation of the modified peptide allows for precise localization of the modification to a specific methionine residue within the peptide sequence.

  • Challenges: Alkylation of methionine to a sulfonium ion can sometimes lead to a prominent neutral loss during MS/MS fragmentation, which can complicate data analysis and reduce peptide identification rates.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of methionine residues.

Troubleshooting Logic Start Problem with Alkylation? LowYield Low / No Met Alkylation Start->LowYield OffTarget High Off-Target Alkylation Start->OffTarget MS_Issue Poor MS Identification Start->MS_Issue Cause_pH_High Cause: Reaction pH is too high. LowYield->Cause_pH_High Cause_Met_Ox Cause: Methionine is oxidized (sulfoxide form). LowYield->Cause_Met_Ox Cause_Reagent Cause: Reagent is hydrolyzed or degraded. LowYield->Cause_Reagent Cause_pH_Wrong Cause: pH is neutral or basic, favoring Cys/His reaction. OffTarget->Cause_pH_Wrong Cause_Excess Cause: Reagent concentration is too high or reaction time is too long. OffTarget->Cause_Excess Cause_NeutralLoss Cause: Alkylated methionine (sulfonium) undergoes neutral loss in MS/MS. MS_Issue->Cause_NeutralLoss Sol_pH Solution: Adjust pH to 2.0-5.0. Cause_pH_High->Sol_pH Sol_Reduce Solution: Reduce sample before alkylation (e.g., with Msr). Cause_Met_Ox->Sol_Reduce Sol_Reagent Solution: Use fresh, high-purity reagent. Cause_Reagent->Sol_Reagent Sol_pH_Off Solution: Lower pH to acidic range (2.0-5.0). Cause_pH_Wrong->Sol_pH_Off Sol_Titre Solution: Titrate reagent concentration and optimize reaction time. Cause_Excess->Sol_Titre Sol_MS Solution: Modify fragmentation parameters (e.g., use ETD). Account for neutral loss in data analysis. Cause_NeutralLoss->Sol_MS

Caption: Decision tree for troubleshooting methionine alkylation.

Experimental Protocols
General Protocol for Selective Alkylation of Unoxidized Methionine

This protocol is adapted from methodologies developed for iodoacetamide and should be optimized for this compound due to its higher reactivity.[1][7] It is designed to selectively alkylate unoxidized methionine residues in peptides for mass spectrometry analysis.

Disclaimer: this compound is highly reactive and corrosive. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Peptide sample

  • Buffer A: 5% Acetic Acid (or other appropriate acid to achieve pH 2-5)

  • This compound solution (prepare fresh in an appropriate solvent like acetonitrile (B52724) or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl or primary amine-containing buffer)

  • LC-MS grade solvents

Workflow:

Experimental Workflow cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis p1 1. Solubilize Peptide Sample p2 2. Adjust to Acidic pH (pH 2.0 - 5.0) p1->p2 Use Buffer A p3 3. Add this compound p2->p3 Initiate reaction p4 4. Incubate at Room Temp (e.g., 1-3 hours) p3->p4 Protect from light p5 5. Quench Reaction p4->p5 Add quenching solution p6 6. Desalt Sample (e.g., C18 ZipTip) p5->p6 p7 7. Analyze by LC-MS/MS p6->p7

Caption: Workflow for selective methionine alkylation.

Procedure:

  • Sample Preparation: Dissolve the peptide sample in Buffer A to a final concentration of approximately 1 mg/mL. Confirm the pH is within the 2.0-5.0 range.

  • Alkylation: Add freshly prepared this compound solution to the peptide sample to achieve the desired molar excess.

  • Incubation: Incubate the reaction mixture at room temperature, protected from light, for a predetermined time (e.g., 1-3 hours). This step requires optimization.

  • Quenching: Stop the reaction by adding the quenching solution. The primary amines in the quenching buffer will react with and consume any excess this compound.

  • Desalting: Desalt the sample using a C18 solid-phase extraction method (e.g., ZipTip) to remove excess reagents and salts.

  • Analysis: Analyze the sample by LC-MS/MS to identify and quantify the alkylated methionine residues. Set variable modifications in your search parameters to account for the mass addition on methionine.

References

Formation of dimers during bromoacetylation of cysteine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dimer formation during the bromoacetylation of cysteine-containing peptides.

Troubleshooting Guides

Issue: Significant Dimer Formation Observed by LC-MS Analysis

When your LC-MS analysis reveals a significant peak corresponding to the mass of a peptide dimer, it is crucial to identify the cause and implement corrective measures. Dimerization during bromoacetylation of cysteine-containing peptides is most commonly due to the formation of intermolecular disulfide bonds between two peptide molecules.

Possible Causes and Solutions

Possible Cause Recommended Solution Explanation
Oxidation of Cysteine Residues Prior to bromoacetylation, treat the peptide with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).Cysteine residues can readily oxidize to form disulfide bonds, leading to dimerization. Reducing agents revert these disulfide bonds back to free thiols, making them available for bromoacetylation and preventing dimerization.[1][2]
Suboptimal pH of Reaction Buffer Maintain a reaction pH between 7.5 and 8.5 for the bromoacetylation step.[3] For storage or when not actively reacting, keep the peptide solution at a lower pH (3-4) to protonate the thiol groups and reduce their reactivity.[4]The thiol group of cysteine has a pKa of approximately 8.3-8.6.[3] At a pH range of 7.5-8.5, a significant portion of the cysteines will be in the more nucleophilic thiolate form, which is reactive towards the bromoacetyl group.[3] However, this pH also increases the susceptibility to oxidation and disulfide bond formation. Lowering the pH protonates the thiol, making it less prone to oxidation.[4]
Presence of Oxidizing Agents Ensure all buffers and reagents are freshly prepared and deoxygenated. Working under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[5]Dissolved oxygen in buffers can promote the oxidation of cysteine thiols to form disulfide bonds.
Prolonged Reaction Time Monitor the reaction progress using LC-MS and quench the reaction once the desired product is formed to avoid prolonged exposure to conditions that may favor dimerization.Extended reaction times can increase the likelihood of side reactions, including oxidation and subsequent dimerization.[3]

Troubleshooting Workflow for Dimer Formation

G Troubleshooting Dimer Formation start Significant Dimer Peak in LC-MS check_reduction Was the peptide pre-treated with a reducing agent? start->check_reduction add_reducing_agent Action: Add a reducing agent (e.g., TCEP) prior to bromoacetylation. check_reduction->add_reducing_agent No check_ph Is the reaction pH optimized (7.5-8.5)? check_reduction->check_ph Yes add_reducing_agent->check_ph no_reduction No yes_reduction Yes adjust_ph Action: Adjust reaction pH. Consider lowering pH for storage. check_ph->adjust_ph No check_atmosphere Was the reaction performed under an inert atmosphere? check_ph->check_atmosphere Yes adjust_ph->check_atmosphere no_ph No yes_ph Yes use_inert_atmosphere Action: Use deoxygenated buffers and an inert atmosphere (N2 or Ar). check_atmosphere->use_inert_atmosphere No further_investigation Further Investigation Needed: - Purity of starting material - Reagent stoichiometry check_atmosphere->further_investigation Yes use_inert_atmosphere->further_investigation no_atmosphere No yes_atmosphere Yes

Caption: A flowchart to diagnose and resolve peptide dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation during the bromoacetylation of cysteine-containing peptides?

A1: The primary cause of dimer formation is the oxidation of the thiol groups (-SH) of two cysteine residues to form an intermolecular disulfide bond (-S-S-). This side reaction competes with the desired alkylation of the thiol by the bromoacetyl group.

Q2: How can I prevent disulfide bond formation?

A2: The most effective way to prevent disulfide bond formation is to maintain the cysteine residues in their reduced state. This can be achieved by:

  • Using a reducing agent: Adding a reducing agent like TCEP or DTT to your peptide solution before the bromoacetylation reaction will break any existing disulfide bonds and keep the thiols in their free state.[1][2]

  • Controlling the pH: Keeping the pH of the peptide solution acidic (pH 3-4) during storage or purification can help prevent oxidation by keeping the thiol groups protonated.[4]

  • Deoxygenating buffers: Removing dissolved oxygen from your reaction buffers by sparging with an inert gas like nitrogen or argon can minimize oxidation.[5]

Q3: What are the main differences between TCEP and DTT as reducing agents?

A3: TCEP and DTT are both effective at reducing disulfide bonds, but they have key differences:

Feature TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Chemical Nature Thiol-free reducing agent.[1][2]Thiol-containing reducing agent.[1]
Odor Odorless.[2][6]Strong, unpleasant odor.[7]
Stability More stable in air.[2]Less stable, especially at pH > 7.5.[7]
Effective pH Range Wide pH range (1.5 - 9.0).[2][6]Limited to pH > 7.[6]
Compatibility with Maleimide (B117702) Chemistry Generally does not require removal before maleimide labeling, although removal is recommended for optimal results.[7]Must be removed before maleimide labeling as it directly competes for the maleimide reagent.[7]

Q4: What is the optimal pH for bromoacetylation of a cysteine residue?

A4: The optimal pH for the bromoacetylation of a cysteine residue is typically between 7.5 and 8.5.[3] In this pH range, a significant population of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate anion, which readily reacts with the electrophilic bromoacetyl group.[3]

Q5: Can other amino acid residues react with the bromoacetyl group?

A5: Yes, other nucleophilic amino acid side chains can react with the bromoacetyl group, especially under non-optimal conditions. These side reactions can include the alkylation of:

  • Histidine: The imidazole (B134444) side chain can be alkylated, with reactivity increasing at pH values above 6.[3]

  • Lysine: The ε-amino group can react, but this is generally slower and becomes more significant at a higher pH (>9.0).[3]

  • Methionine: The thioether side chain can be alkylated, which can occur even at neutral pH with prolonged reaction times.[3]

Q6: How can I confirm the presence of peptide dimers?

A6: The presence of peptide dimers can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A peak with a mass-to-charge ratio (m/z) corresponding to twice the mass of the monomeric peptide (minus two protons for a disulfide-linked dimer) is indicative of dimer formation. Tandem mass spectrometry (MS/MS) can be used for further structural characterization.[8]

Experimental Protocols

Protocol 1: Reduction of Peptide Disulfide Bonds with TCEP

Objective: To reduce any existing disulfide bonds in a cysteine-containing peptide sample prior to bromoacetylation.

Materials:

  • Cysteine-containing peptide

  • TCEP hydrochloride (TCEP·HCl)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Deionized water

  • Argon or nitrogen gas

Procedure:

  • Prepare TCEP Stock Solution: Dissolve TCEP·HCl in deionized water to a final concentration of 0.5 M. It is recommended to prepare this solution fresh.

  • Prepare Peptide Solution: Dissolve the lyophilized peptide in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

  • Deoxygenate Solutions: Sparge the peptide solution and the TCEP stock solution with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Add TCEP to Peptide: Add the TCEP stock solution to the peptide solution to achieve a final TCEP concentration that is in 10-20 fold molar excess relative to the peptide.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Proceed to Bromoacetylation: The reduced peptide solution is now ready for the bromoacetylation reaction. For highly quantitative conjugations, removal of excess TCEP via a desalting column may be considered.[7]

Protocol 2: N-terminal Bromoacetylation of a Peptide

Objective: To introduce a bromoacetyl group at the N-terminus of a peptide.

Materials:

  • Reduced cysteine-containing peptide solution (from Protocol 1)

  • Bromoacetic anhydride (B1165640) or N-succinimidyl bromoacetate (B1195939)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Argon or nitrogen gas

Procedure:

  • Prepare Bromoacetylating Reagent Solution: Dissolve a 5 to 10-fold molar excess of bromoacetic anhydride or N-succinimidyl bromoacetate in a minimal amount of anhydrous DMF.[10] This should be prepared immediately before use.

  • Reaction Setup: Place the reduced peptide solution in a reaction vessel under an inert atmosphere (argon or nitrogen).

  • Initiate Reaction: Slowly add the bromoacetylating reagent solution to the stirring peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.

  • Quench Reaction: Once the reaction is complete, add a quenching reagent (e.g., Tris-HCl) to react with any excess bromoacetylating reagent.

  • Purification: Purify the bromoacetylated peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Bromoacetylation of Cysteine-Containing Peptides

G General Bromoacetylation Workflow start Start: Cysteine-Containing Peptide dissolve Dissolve Peptide in Deoxygenated Buffer start->dissolve reduce Reduce Disulfide Bonds (e.g., with TCEP) dissolve->reduce bromoacetylate Add Bromoacetylating Reagent (pH 7.5-8.5, Inert Atmosphere) reduce->bromoacetylate monitor Monitor Reaction by LC-MS bromoacetylate->monitor quench Quench Reaction monitor->quench purify Purify Product by RP-HPLC quench->purify characterize Characterize Final Product (LC-MS, MS/MS) purify->characterize end End: Bromoacetylated Peptide characterize->end

Caption: A step-by-step workflow for the bromoacetylation of peptides.

References

Technical Support Center: Monitoring Bromoacetylation Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are monitoring bromoacetylation reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This section addresses specific issues that may arise during your experiment, from the initial reaction to the final data analysis.

Reaction-Specific Issues

Question: I am seeing low or no formation of my desired bromoacetylated product. What are the possible causes and solutions?

Answer: Low or no product yield is a common issue. The root cause often lies in the reaction conditions or reagent quality.

  • Inactive Brominating Agent: Bromoacetyl bromide or bromoacetic anhydride (B1165640) are sensitive to moisture and can hydrolyze over time. Use a fresh bottle of the reagent or test its activity on a known substrate.

  • Insufficient Base: If your reaction requires a base to deprotonate the starting material (e.g., an amine or thiol), ensure the correct stoichiometry is used. The base can also be degraded by moisture.

  • Low Reaction Temperature: Bromoacetylation reactions can be slow at low temperatures. While low temperatures are often used to control side reactions, you may need to gradually increase the temperature while monitoring the reaction's progress by LC-MS.

  • Poor Quality Starting Material: Verify the purity of your starting material. Impurities can compete in the reaction or inhibit it altogether.

Question: My LC-MS data shows multiple product peaks. How can I identify the source of these and minimize them?

Answer: The formation of multiple products typically points to side reactions or over-alkylation.

  • Double Alkylation: If your starting material has multiple nucleophilic sites (e.g., two amine groups), double bromoacetylation can occur. To minimize this, use a smaller molar excess of the bromoacetylating reagent and keep the reaction temperature low.

  • Hydrolysis of Reagent: The bromoacetylating reagent can react with trace amounts of water in your solvent to form bromoacetic acid. This will appear as a separate peak in your chromatogram. Ensure you are using anhydrous solvents.

  • Reaction with Buffer: If you are using a buffered solution, nucleophilic components of the buffer (like Tris) can react with the bromoacetylating agent. Switch to a non-nucleophilic buffer if possible.

Potential Side Product Cause Mass Change from Starting Material (SM) Suggested Solution
Double BromoacetylationMultiple reactive sites on SM+(2 x 120.94) DaReduce molar excess of bromoacetylating reagent; lower reaction temperature.
Bromoacetic AcidHydrolysis of bromoacetylating reagentN/A (Reagent breakdown)Use anhydrous solvents; handle reagents in a dry environment.
Buffer AdductReaction with nucleophilic bufferVaries based on bufferUse a non-nucleophilic buffer (e.g., HEPES, phosphate).
LC-MS Analysis Issues

Question: My chromatographic peaks are broad, tailing, or splitting. What could be the cause?

Answer: Poor peak shape can compromise resolution and quantification.[1] The issue can stem from the column, mobile phase, or injection solvent.[1][2][3]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1] Try diluting your sample and re-injecting.

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.[2][4] Whenever possible, dissolve your sample in the initial mobile phase.[4]

  • Column Contamination or Degradation: Over time, columns can become fouled or the packing bed can develop voids.[2] Try flushing the column or replacing it if the problem persists.[1] Using a guard column can help extend the life of your analytical column.[2]

  • Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your analyte, you may see split peaks as both ionized and non-ionized forms are present.[4] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4]

Question: I'm observing unexpected masses or adducts in my mass spectrum. What are they and how can I minimize them?

Answer: Adduct formation is common in electrospray ionization (ESI) mass spectrometry.[5] Adducts are ions formed when your molecule of interest associates with other ions present in the solution.[5][6]

  • Common Adducts: Sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺) are frequent adducts seen in positive ion mode.[6][7] These often come from glassware, solvents, or mobile phase additives.[7]

  • Minimizing Adducts: To reduce unwanted sodium or potassium adducts, try using newer glassware or acid-washing it.[7] If ammonium adducts are an issue, avoid ammonium-based buffers or additives.

  • Solvent Adducts: Acetonitrile ([M+ACN+H]⁺) is a common solvent adduct. Modifying your LC gradient or source conditions may help reduce its formation.

Common Adduct Ion Mass Shift from [M+H]⁺ Typical Source
[M+Na]⁺+22 DaGlassware, mobile phase impurities
[M+K]⁺+38 DaGlassware, mobile phase impurities
[M+NH₄]⁺+17 DaAmmonium-based buffers/additives
[M+ACN+H]⁺+41 DaAcetonitrile in mobile phase

Question: The signal intensity for my analyte is very low. How can I improve it?

Answer: Low signal intensity can be due to a variety of factors, from sample concentration to MS settings.[8]

  • Check Sample Concentration: Ensure the concentration of your analyte is within the detection limits of your instrument.

  • Optimize Ion Source Parameters: Adjust the ion source settings, such as gas flows, temperatures, and voltages, to maximize the signal for your compound.[8]

  • Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte.[8] Improve sample cleanup or modify your chromatography to separate the analyte from interfering matrix components.

  • Mobile Phase Additives: The addition of a small amount of an acid like formic acid (0.1%) to the mobile phase for positive ion mode, or a base like ammonium hydroxide (B78521) for negative ion mode, can significantly improve ionization efficiency.

Frequently Asked Questions (FAQs)

Question: What is the primary purpose of monitoring a bromoacetylation reaction with LC-MS?

Answer: The primary purpose is to track the progress of the reaction in near real-time. LC-MS allows you to separate the starting material, the bromoacetylated product, and any side products, while the mass spectrometer confirms their identities based on their mass-to-charge ratio (m/z). This is crucial for reaction optimization, determining reaction completion, and identifying potential issues like side product formation. LC-MS is a powerful tool for analyzing covalent modifications of proteins and other biomolecules.[9][10][11]

Question: How do I set up a basic LC-MS method for monitoring my reaction?

Answer: A good starting point is a generic reversed-phase method.

  • Column: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate. A typical run time might be 5-10 minutes.

  • MS Detection: Use positive ion electrospray ionization (ESI+). Scan a mass range that includes the expected masses of your starting material and product.

Question: How can I confirm that the new peak I see is my bromoacetylated product?

Answer: Confirmation is based on the expected mass shift. The bromoacetyl group (-COCH₂Br) adds a specific mass to your starting material. The mass of this group is approximately 120.94 Da (for the bromine-79 isotope) and 122.94 Da (for the bromine-81 (B83215) isotope). Your mass spectrum should show a new ion with a mass corresponding to [M + 120.94] and another at [M + 122.94], where M is the mass of your starting material. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a definitive indicator.

Experimental Protocols

General Protocol for Bromoacetylation

Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific substrate.

  • Dissolve Substrate: Dissolve your starting material (1 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF, or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Base (if required): If your substrate is an amine or thiol, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (1.1 to 1.5 equivalents). Stir for 5-10 minutes at room temperature.

  • Cool Reaction: Cool the reaction mixture in an ice bath (0 °C).

  • Add Bromoacetylating Reagent: Slowly add the bromoacetylating reagent (e.g., bromoacetyl bromide or bromoacetic anhydride) (1.1 equivalents) dropwise to the cooled solution.

  • Monitor Reaction: Allow the reaction to stir at 0 °C or let it warm to room temperature. Take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes), quench them (e.g., with a small amount of water or methanol), dilute, and inject into the LC-MS to monitor the formation of the product and consumption of the starting material.

  • Workup: Once the reaction is complete as determined by LC-MS, proceed with your standard aqueous workup and purification procedures.

Protocol for Sample Preparation for LC-MS Analysis
  • Aliquoting: Carefully take a small aliquot (e.g., 5-10 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately add the aliquot to a vial containing a quenching agent (e.g., 100 µL of methanol (B129727) or water) to stop the reaction. This prevents further reaction of any unreacted bromoacetylating agent.

  • Dilution: Dilute the quenched sample significantly with the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A dilution factor of 100x to 1000x is common, depending on the initial reaction concentration.

  • Filtration: If the sample appears cloudy or contains particulates, filter it through a 0.22 µm syringe filter before injection to prevent clogging the LC system.

  • Injection: Inject the diluted and filtered sample onto the LC-MS system.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase start Dissolve Substrate & Add Base add_reagent Add Bromoacetylating Reagent start->add_reagent Cool to 0°C react Stir & React add_reagent->react aliquot Take Aliquot react->aliquot Time Point (t=x) quench Quench Reaction aliquot->quench dilute Dilute Sample quench->dilute inject Inject into LC-MS dilute->inject lc_separation LC Separation (SM, Product, Side Products) inject->lc_separation ms_detection MS Detection (Confirm m/z) lc_separation->ms_detection data_analysis Analyze Data (Check Completion) ms_detection->data_analysis data_analysis->react Continue or Stop?

Caption: Workflow for bromoacetylation reaction monitoring by LC-MS.

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Validation & Comparative

A Comparative Guide to Cysteine Modification: Bromoacetic Anhydride vs. Iodoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and drug discovery, the specific chemical modification of cysteine residues is a foundational technique. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for introducing probes, crosslinkers, or other functionalities. Haloacetic anhydrides are potent electrophilic reagents for this purpose, achieving stable S-alkylation of cysteine residues.

This guide provides an objective comparison of two such reagents: bromoacetic anhydride (B1165640) and iodoacetic anhydride. While direct, side-by-side quantitative comparisons in proteomics literature are more common for their iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA) analogues, the fundamental principles of chemical reactivity allow for a robust evaluation of their respective performance. The choice between a bromo- and iodo- reagent hinges on a critical balance between reaction efficiency and selectivity.

Mechanism of Action: S-Alkylation

Both bromoacetic anhydride and iodoacetic anhydride modify cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine side chain acts as a potent nucleophile, attacking the electrophilic α-carbon of the reagent. This concerted, single-step reaction results in the displacement of the halide ion (bromide or iodide) and the formation of a stable thioether bond, effectively capping the cysteine residue.

SN2_Mechanism cluster_reagents Cys Protein-Cys-S⁻ (Nucleophile) Product Protein-Cys-S-CH₂-COOH (S-carboxymethylcysteine) Cys->Product Sₙ2 Attack Reagent X-CH₂-CO-O-CO-CH₂-X (Haloacetic Anhydride) X = Br or I Reagent->Product LeavingGroup X⁻ (Leaving Group) Product->LeavingGroup Displacement

Caption: General SN2 mechanism for cysteine alkylation.

Performance Comparison: Reactivity and Selectivity

The primary difference between this compound and iodoacetic anhydride lies in the nature of the halogen leaving group. In SN2 reactions, the rate is highly dependent on the ability of the leaving group to depart.

  • Reactivity: Iodide (I⁻) is a significantly better leaving group than bromide (Br⁻). This is because iodide is a larger, more polarizable ion and a weaker base, making it more stable after dissociation.[1][2][3] Consequently, iodoacetic anhydride is substantially more reactive than this compound .[1] This higher reactivity leads to faster reaction kinetics, allowing for complete alkylation in shorter incubation times or with lower reagent concentrations.

  • Selectivity: The high reactivity of iodo- compounds comes at the cost of reduced selectivity. While the cysteine thiol is the primary target, more reactive alkylating agents are more prone to off-target modifications of other nucleophilic amino acid residues.[4] Common side reactions include the alkylation of methionine, histidine, lysine, and the N-terminal amino group.[4][5][6] this compound, being less reactive, generally offers higher selectivity for cysteine residues, minimizing these undesirable side reactions.

Quantitative Data Summary

FeatureThis compoundIodoacetic AnhydrideRationale
Relative Reactivity ModerateHighIodide is a superior leaving group compared to bromide.[1][2]
Reaction Speed SlowerFasterHigher reactivity leads to faster kinetics.
Selectivity for Cys HigherLowerLower reactivity reduces off-target modifications.[4]
Primary Product S-carboxymethylcysteineS-carboxymethylcysteineThe acyl group is identical.
Potential Side Reactions Met, His, Lys, N-terminusMet, His, Lys, N-terminus (Higher incidence)Higher reactivity increases the likelihood of side reactions.[4][6]
Stability More stableLess stable, light-sensitiveC-I bond is weaker and more susceptible to cleavage.[7]

Experimental Protocols

Below is a general protocol for the alkylation of cysteine residues in a protein sample for proteomics analysis. This protocol can be adapted for either bromoacetic or iodoacetic anhydride, with adjustments to concentration and incubation time as needed based on the higher reactivity of the iodo- compound.

Objective: To reduce and alkylate cysteine residues in a protein sample to prevent disulfide bond reformation prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH ~8.0)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • This compound or Iodoacetic anhydride

  • Quenching reagent (e.g., DTT, L-cysteine)

  • Urea (B33335) (for denaturation, if required)

  • Trypsin or other protease for digestion

Procedure:

  • Denaturation and Reduction:

    • Solubilize the protein sample in a buffer containing a denaturant like 8 M urea, if necessary.

    • Add a reducing agent to break disulfide bonds. A common choice is DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30-60 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of either this compound or iodoacetic anhydride in a compatible solvent (e.g., acetonitrile (B52724) or the reaction buffer).

    • Add the alkylating agent to the reduced protein sample. A 2- to 5-fold molar excess over the reducing agent is typical (e.g., 20-50 mM final concentration).

    • Crucially, perform this step in the dark , as iodo- compounds are particularly light-sensitive.[7][8]

    • Incubate at room temperature for 30-45 minutes. (Note: A shorter time may be sufficient for the more reactive iodoacetic anhydride).

  • Quenching:

    • Add a quenching reagent, such as DTT (to a final concentration of 20 mM) or L-cysteine, to react with and consume any excess alkylating agent.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M, which is compatible with most proteases like trypsin.

  • Enzymatic Digestion:

    • Add protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • Desalting and Analysis:

    • Stop the digestion by adding an acid (e.g., formic acid).

    • Desalt the resulting peptide mixture using a C18 StageTip or similar method before analysis by mass spectrometry.[9]

Experimental_Workflow start Protein Sample reduce 1. Reduction (e.g., 10 mM DTT) start->reduce alkylate 2. Alkylation (Bromo- or Iodoacetic Anhydride) In Dark reduce->alkylate quench 3. Quenching (e.g., excess DTT) alkylate->quench digest 4. Proteolytic Digestion (e.g., Trypsin) quench->digest analyze 5. LC-MS/MS Analysis digest->analyze Signaling_Pathway_Inhibition Conceptual Impact of Cysteine Alkylation on a Signaling Pathway cluster_0 Normal Pathway cluster_1 Inhibited Pathway Signal_A Signal Protein_A Signaling Protein (Active Cys) Signal_A->Protein_A Response_A Cellular Response Protein_A->Response_A Reagent Alkylation (Bromo/Iodoacetic Anhydride) Signal_B Signal Protein_B Signaling Protein (Alkylated Cys) Signal_B->Protein_B Response_B No Response Protein_B->Response_B Reagent->Protein_B Inhibition

References

Comparing reactivity of haloacetylating reagents in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Haloacetylating Reagents in Bioconjugation

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a haloacetylating reagent is a critical determinant of reaction efficiency, specificity, and the overall success of the conjugation strategy. This guide provides an objective comparison of the three most commonly used haloacetylating reagents: iodoacetamide (B48618), bromoacetamide, and chloroacetamide. We will delve into their reactivity, side reactions, and provide detailed experimental protocols to aid in the rational selection of the appropriate reagent for your specific application.

The Chemistry of Haloacetylation

Haloacetylating reagents react with nucleophilic residues on proteins, most notably the thiol group of cysteine, via a bimolecular nucleophilic substitution (SN2) reaction. The reactivity of these reagents is primarily governed by the nature of the halogen, which acts as a leaving group. The order of reactivity follows the trend of leaving group ability: Iodide > Bromide > Chloride . Consequently, iodoacetamide is the most reactive, followed by bromoacetamide, and then chloroacetamide.

This reaction is highly dependent on the pH of the reaction medium. The thiol group of a cysteine residue (pKa ≈ 8.5) exists in equilibrium with its more nucleophilic thiolate anion form (-S⁻). At pH values around or above the pKa, the concentration of the thiolate anion increases, leading to a significant increase in the rate of alkylation.

Quantitative Comparison of Reactivity

The selection of a haloacetylating reagent often involves a trade-off between reactivity and selectivity. While iodoacetamide's high reactivity allows for rapid conjugation, it can also lead to a higher incidence of off-target reactions.

ReagentSecond-Order Rate Constant (k₂) with Cysteine (M⁻¹s⁻¹)Optimal pH RangeKey Considerations
Iodoacetamide ~0.6 M⁻¹s⁻¹ (at pH 7.0, 23°C)[1]7.5 - 8.5Highest reactivity, but prone to side reactions, particularly with methionine.[2][3]
Bromoacetamide Not widely available, but estimated to be 2-3 orders of magnitude faster than the bromoacetyl function at pH 6.57.5 - 8.5Intermediate reactivity, offering a balance between reaction speed and specificity.[4]
Chloroacetamide Varies with pH (e.g., k₂ increases from ~0.05 to ~0.5 M⁻¹s⁻¹ between pH 8 and 9 at 30°C)8.0 - 9.0Lowest reactivity, requiring longer reaction times or higher temperatures, but generally offers higher specificity.[5]

Side Reactions and Specificity

A critical aspect of bioconjugation is the specificity of the labeling reaction. While haloacetamides primarily target cysteine residues, they can also react with other nucleophilic amino acid side chains, leading to off-target modifications.

Side Reaction TargetIodoacetamideBromoacetamideChloroacetamideMitigation Strategies
Methionine Significant, can affect up to 80% of methionine-containing peptides.[2][6]Less reactive than iodoacetamide, but still a potential side reaction.[4]Lower propensity for methionine modification compared to iodoacetamide, but can cause significant methionine oxidation (up to 40%).[3][7]Use the lowest effective reagent concentration, shorten reaction times, and perform reactions at a lower pH if possible.
Histidine Can occur, especially at pH > 6.[4]Reactivity increases at pH values above 6.[4]Less reactive than iodo- and bromoacetamide.Maintain a pH closer to neutral (7.0-7.5) to keep the imidazole (B134444) ring protonated and less nucleophilic.
Lysine Can occur at pH > 9.Significant reaction at pH > 9.0.[4]Minimal reactivity at physiological pH.Perform the reaction within the optimal pH range of 7.5-8.5.
N-terminus Can be a significant side reaction.[8]Potential for reaction.Lower reactivity compared to iodoacetamide.Optimize stoichiometry and reaction time.

Experimental Protocols

To achieve reproducible and comparable results, a standardized experimental protocol is essential. The following protocol provides a framework for comparing the reactivity and specificity of iodoacetamide, bromoacetamide, and chloroacetamide.

Materials
  • Protein or peptide containing at least one cysteine residue

  • Iodoacetamide (IAA)

  • Bromoacetamide (BAA)

  • Chloroacetamide (CAA)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.4

  • Quenching Reagent: 1 M DTT or L-cysteine

  • Desalting columns

  • LC-MS system for analysis

Procedure
  • Protein Reduction:

    • Dissolve the protein/peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add the reducing agent (DTT to a final concentration of 10 mM or TCEP to 5 mM).

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

    • Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

  • Alkylation Reaction:

    • Prepare stock solutions of IAA, BAA, and CAA (e.g., 100 mM in the reaction buffer or an organic solvent like DMSO).

    • Divide the reduced protein sample into three equal aliquots.

    • To each aliquot, add the haloacetylating reagent to a final concentration of 20 mM (this may need to be optimized for your specific protein).

    • Incubate the reactions at room temperature in the dark for 2 hours.

  • Quenching the Reaction:

    • Add the quenching reagent (DTT or L-cysteine) to a final concentration of 50 mM to consume any unreacted haloacetamide.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Analysis:

    • Remove excess reagents and byproducts by passing the reaction mixtures through desalting columns.

    • The samples are now ready for analysis by LC-MS to determine the extent of modification and identify any side reactions.

  • Data Analysis:

    • Analyze the intact protein mass to determine the number of modifications per protein molecule.

    • Perform peptide mapping by digesting the protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify the specific sites of modification and any off-target reactions.

Visualization of Key Processes

To better understand the experimental workflow and the factors influencing the choice of reagent, the following diagrams are provided.

experimental_workflow cluster_prep Protein Preparation cluster_alkylation Alkylation cluster_analysis Analysis start Start: Protein Sample reduction Reduction (DTT or TCEP) start->reduction desalting1 Desalting reduction->desalting1 alkylation Alkylation with Haloacetylating Reagent (IAA, BAA, or CAA) desalting1->alkylation quenching Quenching (DTT or Cysteine) alkylation->quenching desalting2 Desalting quenching->desalting2 analysis LC-MS Analysis desalting2->analysis

A typical experimental workflow for bioconjugation using haloacetylating reagents.

logical_relationship cluster_reagent Reactivity Trend cluster_conditions Reaction Conditions cluster_outcome Potential Outcomes Iodoacetamide Iodoacetamide (High Reactivity) Bromoacetamide Bromoacetamide (Medium Reactivity) Iodoacetamide->Bromoacetamide > Cysteine Cysteine Alkylation (Desired) Iodoacetamide->Cysteine SideReactions Side Reactions (Undesired) - Methionine - Histidine - Lysine Iodoacetamide->SideReactions Higher Propensity Chloroacetamide Chloroacetamide (Low Reactivity) Bromoacetamide->Chloroacetamide > Chloroacetamide->Cysteine Chloroacetamide->SideReactions Lower Propensity pH pH Thiolate Thiolate (-S⁻) Concentration pH->Thiolate Increases pH->SideReactions Higher pH increases Rate Reaction Rate Thiolate->Rate Increases

Factors influencing the outcome of haloacetylation reactions in bioconjugation.

Conclusion

The choice between iodoacetamide, bromoacetamide, and chloroacetamide for bioconjugation requires a careful consideration of the desired reaction kinetics and the acceptable level of off-target modifications. Iodoacetamide offers the fastest reaction rates but at the cost of lower specificity, with a notable propensity for modifying methionine residues.[2] Chloroacetamide, on the other hand, is the least reactive but provides higher specificity, although it can promote methionine oxidation.[3][7] Bromoacetamide presents a compromise between the two, with intermediate reactivity and specificity. By understanding these properties and carefully controlling experimental conditions such as pH, temperature, and reaction time, researchers can optimize their bioconjugation strategies to achieve the desired outcome.

References

Selectivity of Bromoacetic Anhydride for Cysteine Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective chemical modification of amino acid residues in proteins is a cornerstone of modern proteomics, drug discovery, and bioconjugation. Among the naturally occurring amino acids, cysteine, with its unique sulfhydryl group, offers a prime target for specific labeling and cross-linking. Bromoacetic anhydride (B1165640), a member of the haloacetylating agent family, is a reagent utilized for this purpose. This guide provides an objective comparison of the selectivity of bromoacetic anhydride for cysteine over other potentially reactive amino acid residues, supported by established chemical principles and experimental approaches.

Performance Comparison: Cysteine vs. Other Nucleophilic Amino Acids

This compound reacts with nucleophilic amino acid side chains via an SN2 mechanism. The selectivity of this reaction is primarily governed by the nucleophilicity of the target residue and the reaction pH, which dictates the protonation state of the amino acid side chains.

Key Principles of Selectivity:

  • Cysteine: The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). The pKa of the cysteine thiol is typically around 8.3-8.6, meaning that at a slightly basic pH (7.5-8.5), a significant concentration of the highly reactive thiolate anion is present, making it the primary target for this compound.

  • Histidine: The imidazole (B134444) side chain of histidine can also be alkylated. This reaction is pH-dependent, with reactivity increasing at pH values above 6, where the imidazole ring is deprotonated.

  • Lysine (B10760008): The ε-amino group of lysine is a potential target; however, its high pKa (around 10.5) means it is predominantly protonated and thus a poor nucleophile at neutral or slightly basic pH. Reactivity with lysine generally becomes significant only at pH values above 9.0.

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. This side reaction can occur even at neutral or slightly acidic pH, especially with prolonged reaction times or high concentrations of the bromoacetylating reagent.

Amino AcidNucleophilic GrouppKa of Side ChainRelative Reactivity at pH 7.0-7.5Relative Reactivity at pH 8.0-8.5Notes
Cysteine Thiol (-SH)~8.3 - 8.6++++++++Optimal reactivity due to increasing thiolate concentration.
Histidine Imidazole~6.0+++Reactivity decreases as pH moves away from the pKa.
Lysine ε-Amino (-NH₂)~10.5++Low reactivity as the amino group is protonated.
Methionine Thioether (-S-CH₃)N/A++++Reactivity is less pH-dependent but influenced by concentration and time.
N-terminus α-Amino (-NH₂)~7.6 - 8.0++++Can be a target, especially when unprotonated.

Relative reactivity is indicated on a scale from + (low) to +++++ (high).

Alternative Cysteine-Reactive Reagents

A comparative analysis would be incomplete without considering alternative reagents commonly employed for cysteine modification.

Reagent ClassReaction MechanismOptimal pHKey AdvantagesKey Disadvantages
Iodoacetamides SN2 Alkylation7.5 - 8.5Well-established, high reactivity.Known to have off-target reactivity with methionine, histidine, and lysine.[1]
Maleimides Michael Addition6.5 - 7.5High selectivity for thiols at neutral pH, rapid reaction.Resulting thioether bond can be unstable and undergo retro-Michael reaction.
Vinyl Sulfones Michael Addition8.0 - 9.0Forms a stable thioether bond.Generally slower reaction rates compared to maleimides.

Bromoacetamides, including this compound, are often considered to be more residue-specific than their iodo-counterparts, leading to more homogenous products.[1]

Experimental Protocols

To quantitatively assess the selectivity of this compound, a competitive reaction assay followed by mass spectrometry analysis is a robust approach.

Protocol: Competitive Labeling of Amino Acids with this compound

1. Objective: To determine the relative reactivity of this compound with Cysteine, Histidine, Lysine, and Methionine.

2. Materials:

  • N-α-acetyl-L-cysteine

  • N-α-acetyl-L-histidine

  • N-α-acetyl-L-lysine

  • N-α-acetyl-L-methionine

  • This compound

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Formic acid

  • Acetonitrile (B52724)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

3. Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each N-α-acetylated amino acid in 100 mM phosphate buffer (pH 7.4).

    • Prepare a 100 mM stock solution of this compound in a compatible organic solvent (e.g., anhydrous acetonitrile or DMF).

  • Competitive Reaction:

    • In a microcentrifuge tube, combine equal volumes of the four N-α-acetylated amino acid stock solutions to create a mixture with a final concentration of 2.5 mM for each amino acid.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the amino acid mixture to achieve a final concentration of 1 mM. This ensures the amino acids are in excess.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

    • Quench the reaction by adding an excess of a thiol-containing reagent like dithiothreitol (B142953) (DTT) or by acidifying the mixture with formic acid to a final concentration of 1%.

  • Sample Analysis by HPLC-MS:

    • Analyze the quenched reaction mixture by reverse-phase HPLC coupled to a mass spectrometer.

    • Use a suitable C18 column and a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the elution of the unmodified and modified amino acids by extracting the ion chromatograms for their respective theoretical m/z values.

  • Data Analysis:

    • Calculate the extent of modification for each amino acid by comparing the peak area of the modified form to the sum of the peak areas of the modified and unmodified forms.

    • The relative selectivity can be determined by comparing the percentage of modification for each amino acid under these competitive conditions.

Visualizations

Reaction of this compound with Cysteine

G cluster_0 Reactants cluster_1 Products BromoaceticAnhydride Bromoacetic Anhydride ModifiedCysteine S-carboxymethyl cysteine BromoaceticAnhydride->ModifiedCysteine SN2 Attack BromoaceticAcid Bromoacetic Acid BromoaceticAnhydride->BromoaceticAcid Hydrolysis of second bromoacetyl group Cysteine Cysteine Residue (Thiolate form) Cysteine->ModifiedCysteine

Caption: this compound reacts with the cysteine thiolate via an SN2 mechanism.

Experimental Workflow for Selectivity Analysis

G A Prepare Mixture of N-acetyl-amino acids (Cys, His, Lys, Met) B Add Bromoacetic Anhydride A->B Initiate Reaction C Incubate at Controlled pH B->C D Quench Reaction C->D E Analyze by HPLC-MS D->E F Quantify Modified and Unmodified Amino Acids E->F G Determine Relative Reactivity F->G

Caption: Workflow for determining the selectivity of this compound.

References

Confirming Site-Specific Bromoacetylation: A Comparative Guide to LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of drug-target interactions is paramount. Bromoacetylation is a widely used chemical biology technique to covalently label specific amino acid residues, typically cysteine, to elucidate protein function, map binding sites, and develop targeted covalent inhibitors. Confirmation of the exact site of this modification is critical. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative methods for confirming site-specific bromoacetylation, supported by experimental data and detailed protocols.

Unveiling Molecular Interactions: The Power of LC-MS/MS

LC-MS/MS has emerged as the gold standard for identifying post-translational modifications (PTMs), including the deliberate labeling of proteins with chemical probes like bromoacetamide. This powerful technique offers unparalleled sensitivity and specificity, allowing for the precise pinpointing of the modified amino acid within a protein's sequence.

The "bottom-up" proteomics approach is most commonly employed. In this workflow, the bromoacetylated protein is enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Peptides that have been modified with a bromoacetyl group will exhibit a characteristic mass shift.

Crucially, the natural isotopic distribution of bromine (approximately 50.7% 79Br and 49.3% 81Br) results in a distinctive isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da. This unique signature serves as a powerful diagnostic tool for identifying bromoacetylated peptides.

Following the MS1 scan, specific peptide ions are selected for fragmentation (MS/MS scan). The resulting fragment ions provide sequence information, allowing for the unambiguous identification of the modified amino acid residue.

Performance Comparison: LC-MS/MS vs. Alternative Methods

FeatureLC-MS/MSWestern BlottingFluorescence-Based Assays
Specificity High (Amino acid level)Moderate (Protein level)Low (Protein level)
Sensitivity High (femtomole to attomole)Moderate to High (nanogram to picogram)High (picomole to femtomole)
Site Identification PreciseIndirectNo
Quantitative Capability High (Label-free or label-based)Semi-quantitativeQuantitative (relative)
Throughput Moderate to HighLow to ModerateHigh
Equipment Cost HighModerateModerate
Expertise Required HighModerateModerate

Experimental Protocols

Detailed LC-MS/MS Protocol for Site-Specific Bromoacetylation Analysis

This protocol outlines a typical workflow for identifying bromoacetylated peptides from a complex protein mixture.

1. Sample Preparation:

  • Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to maintain protein integrity.

  • Bromoacetylation Reaction: Incubate the protein lysate with the bromoacetyl-containing probe at a specified concentration and time.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation. This step is crucial to ensure that only the intentionally bromoacetylated sites are detected.

  • Protein Precipitation/Cleanup: Remove excess reagents by protein precipitation (e.g., with acetone (B3395972) or trichloroacetic acid) or buffer exchange chromatography.

  • Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and digest with a protease such as trypsin overnight at 37°C.

2. LC-MS/MS Analysis:

  • Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC Separation: Inject the desalted peptides onto a reverse-phase nano-liquid chromatography (nanoLC) column. Separate the peptides using a gradient of increasing organic solvent (typically acetonitrile) over a defined period.

  • Mass Spectrometry:

    • MS1 Scan: Acquire full scan mass spectra to detect all eluting peptide ions. Look for the characteristic 1:1 isotopic pattern of bromine-containing peptides.

    • MS/MS Scan (Data-Dependent Acquisition): Configure the mass spectrometer to automatically select the most intense peptide ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • Database Searching: Use a proteomics search engine (e.g., Mascot, SEQUEST, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database.

  • Modification Specification: Specify the bromoacetylation of relevant amino acids (e.g., cysteine) as a variable modification in the search parameters. The mass of the bromoacetyl group will be added to the mass of the modified residue.

  • Site Localization: The search engine will score the likelihood of the modification being present on each potential site within the identified peptide based on the fragmentation pattern. Manually validate the spectra of identified bromoacetylated peptides to confirm the site of modification. The presence of fragment ions containing the modification will pinpoint its location.

Visualizing the Workflow and a Targeted Signaling Pathway

To better illustrate the experimental process and its application, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Lysate p2 Bromoacetylation p1->p2 p3 Reduction & Alkylation p2->p3 p4 Digestion (Trypsin) p3->p4 a1 nanoLC Separation p4->a1 a2 MS1 Scan (Isotope Pattern) a1->a2 a3 MS/MS Scan (Fragmentation) a2->a3 d1 Database Search a3->d1 d2 Site Localization d1->d2 egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Bromoacetyl Inhibitor Inhibitor->EGFR Covalent Inhibition

A Comparative Guide to NMR Spectroscopy for the Characterization of Bromoacetylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromoacetyl group to a molecule serves as a versatile strategy in drug development and chemical biology, enabling covalent modification of target biomolecules. Verifying the success and characterizing the site of this modification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the unambiguous structural elucidation of bromoacetylated compounds. This guide provides a comparative analysis of ¹H and ¹³C NMR spectroscopy for the characterization of these molecules, supported by experimental data and detailed protocols.

Distinguishing Bromoacetylation with NMR

The key to identifying a bromoacetyl modification lies in the characteristic chemical shifts of the methylene (B1212753) protons (-CH₂-) and the carbonyl carbon (-C=O) of the bromoacetyl group. These signals are significantly influenced by the electronegative bromine atom and the carbonyl group, resulting in predictable downfield shifts in the NMR spectrum.

Comparison of ¹H NMR Spectra

In ¹H NMR, the two protons of the bromoacetyl methylene group typically appear as a singlet. The exact chemical shift is solvent-dependent but is consistently found in a distinct region, deshielded compared to a standard acetyl group.

Comparison of ¹³C NMR Spectra

In ¹³C NMR, two key resonances are indicative of a bromoacetyl group: the carbonyl carbon and the methylene carbon. The carbonyl carbon of the bromoacetyl group is typically found in the range of 165-170 ppm. The adjacent methylene carbon, directly attached to the bromine atom, is significantly deshielded and appears in the 25-35 ppm region.

Data Presentation: A Comparative Overview

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for the bromoacetyl group, compared to a standard acetyl group, and provide predicted data for a representative bromoacetylated small molecule.

Table 1: Comparison of Typical ¹H NMR Chemical Shifts

Functional GroupProtonTypical Chemical Shift (δ, ppm)Multiplicity
Bromoacetyl-C(O)CH₂ Br3.8 - 4.5Singlet
Acetyl-C(O)CH₃ 2.0 - 2.5Singlet

Table 2: Comparison of Typical ¹³C NMR Chemical Shifts

Functional GroupCarbonTypical Chemical Shift (δ, ppm)
BromoacetylC (O)CH₂Br165 - 170
BromoacetylC(O)C H₂Br25 - 35
AcetylC (O)CH₃168 - 172
AcetylC(O)C H₃20 - 30

Table 3: Predicted ¹H and ¹³C NMR Data for Ethyl 2-(2-bromo-6-formylphenoxy)acetate [1]

¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~10.3Singlet1H
Aromatic (Ar-H)7.0 - 7.8Multiplet3H
Methylene (-OCH₂CO-)~4.8Singlet2H
Methylene (-OCH₂CH₃)~4.2Quartet2H
Methyl (-CH₃)~1.2Triplet3H

¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O, ester)~168
Carbonyl (C=O, aldehyde)~190
Aromatic (C-O)~158
Aromatic (C-Br)~115
Aromatic (C-H)120 - 135
Aromatic (C-CHO)~138
Methylene (-OC H₂CO-)~68
Methylene (-OC H₂CH₃)~62
Methyl (-CH₃)~14

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR data for the characterization of bromoacetylated compounds. The following are generalized protocols for sample preparation and NMR data acquisition.

General Bromoacetylation Protocol (for Peptides and Proteins)
  • Dissolve the Peptide/Protein : Dissolve the purified peptide or protein in a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) at a concentration of 1-5 mg/mL.

  • Prepare Bromoacetylating Agent : Prepare a stock solution of bromoacetic anhydride (B1165640) or N-succinimidyl bromoacetate (B1195939) in an organic solvent like dimethylformamide (DMF) or acetonitrile.

  • Reaction : Add the bromoacetylating agent to the peptide/protein solution in a 5-10 fold molar excess. The reaction is typically carried out at room temperature for 1-4 hours.

  • Quenching : Quench the reaction by adding a primary amine-containing buffer, such as Tris, or by dialysis/desalting to remove unreacted reagents.

  • Purification : Purify the bromoacetylated product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification : Confirm the molecular weight of the product by mass spectrometry.

NMR Sample Preparation
  • Dissolve the Sample : Dissolve the lyophilized bromoacetylated compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a final concentration of 1-10 mM.

  • Add Internal Standard : Add a small amount of an internal standard, such as DSS or TMS, for chemical shift referencing.

  • Transfer to NMR Tube : Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition

For a comprehensive characterization, a suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D ¹H NMR : Provides initial information on the presence and integration of the bromoacetyl methylene protons.

  • 1D ¹³C NMR : Identifies the carbonyl and methylene carbons of the bromoacetyl group.

  • 2D COSY (Correlation Spectroscopy) : Identifies coupled protons, which is useful for assigning amino acid side chains in peptides.[2]

  • 2D TOCSY (Total Correlation Spectroscopy) : Identifies all protons within a spin system, crucial for assigning amino acid residues in peptides.[2]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons, confirming the assignment of the bromoacetyl methylene group.[2]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Identifies long-range correlations (2-3 bonds) between protons and carbons, which is essential for confirming the connectivity and identifying the site of modification.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a bromoacetylated compound using NMR spectroscopy.

NMR_Workflow Start Start: Purified Compound (e.g., Peptide, Small Molecule) Bromoacetylation Bromoacetylation Reaction Start->Bromoacetylation Purification Purification (e.g., HPLC) Bromoacetylation->Purification MassSpec Mass Spectrometry (Verification) Purification->MassSpec NMR_Sample_Prep NMR Sample Preparation (Deuterated Solvent + Standard) MassSpec->NMR_Sample_Prep NMR_Acquisition NMR Data Acquisition (1D and 2D Experiments) NMR_Sample_Prep->NMR_Acquisition NMR_Analysis NMR Data Analysis (Structure Elucidation) NMR_Acquisition->NMR_Analysis End End: Characterized Bromoacetylated Compound NMR_Analysis->End

Caption: Workflow for Bromoacetylated Compound Characterization.

This guide provides a foundational understanding of how NMR spectroscopy is applied to the characterization of bromoacetylated compounds. The distinct chemical shifts of the bromoacetyl group in both ¹H and ¹³C NMR spectra, combined with a suite of 2D NMR experiments, allow for confident identification and structural elucidation, which are critical steps in the development of novel therapeutics and chemical probes.

References

Quantification of bromoacetylation efficiency using mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for quantifying the efficiency of bromoacetylation, a crucial chemical modification in bioconjugation, proteomics, and drug development. We will delve into the principles, protocols, and data interpretation of the primary mass spectrometry-based techniques and compare them with alternative chemical methods. This guide aims to equip researchers with the knowledge to select the most appropriate method for their specific application.

Introduction to Bromoacetylation

Bromoacetylation is a chemical reaction that introduces a bromoacetyl group onto a target molecule, typically at nucleophilic sites such as the N-terminus of a peptide or the side chain of a cysteine residue. This modification is widely used to create stable thioether bonds, for example, in the production of antibody-drug conjugates (ADCs), for peptide cyclization, or for labeling proteins for functional studies. Accurate quantification of the bromoacetylation efficiency is critical to ensure the quality, consistency, and efficacy of the resulting product.

Mass Spectrometry-Based Quantification of Bromoacetylation

Mass spectrometry (MS) is a powerful and widely used technique for the identification and quantification of protein and peptide modifications. Its high sensitivity, specificity, and ability to provide site-specific information make it an invaluable tool for assessing bromoacetylation efficiency.

Principle

The core principle behind MS-based quantification of bromoacetylation lies in the precise mass measurement of the modified and unmodified species. The bromoacetyl group adds a specific mass to the target molecule. Furthermore, the presence of a bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, creates a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da. This unique isotopic signature serves as a clear indicator of successful bromoacetylation.

Methods of Quantification

Two primary MS-based strategies are employed for quantifying bromoacetylation efficiency: Label-Free Quantification (LFQ) and Stable Isotope Labeling.

  • Label-Free Quantification (LFQ): This method relies on comparing the signal intensities of the bromoacetylated and unmodified peptides in the mass spectrum. The relative abundance of each species is determined by integrating the peak areas of their respective extracted ion chromatograms (XICs). LFQ is a straightforward and cost-effective approach.

  • Stable Isotope Labeling: This technique involves the use of a stable isotope-labeled internal standard, which is a synthetic version of the target peptide that has been bromoacetylated and contains heavy isotopes (e.g., ¹³C, ¹⁵N). This standard is spiked into the sample at a known concentration. The ratio of the signal intensity of the sample's bromoacetylated peptide to the internal standard allows for accurate and precise quantification.

Experimental Workflow

The general workflow for quantifying bromoacetylation efficiency by mass spectrometry involves several key steps:

Figure 1: A generalized workflow for the mass spectrometry-based quantification of bromoacetylation efficiency.

Data Presentation

The quantitative data obtained from mass spectrometry can be summarized as follows:

MethodAnalyteUnmodified Peptide (Peak Area/Intensity)Bromoacetylated Peptide (Peak Area/Intensity)Bromoacetylation Efficiency (%)
Label-Free Quantification Peptide of Interest1.5 x 10⁸4.5 x 10⁸75%
Stable Isotope Labeling Peptide of Interest-Ratio to Internal Standard: 2.880% (relative to standard)

Note: The efficiency in LFQ is calculated as: (Bromoacetylated Peptide Signal / (Unmodified Peptide Signal + Bromoacetylated Peptide Signal)) * 100. In stable isotope labeling, the efficiency is often determined relative to a known standard.

Alternative Method: Amino Acid Analysis of S-carboxymethylcysteine

An established chemical method for quantifying bromoacetylation, particularly when targeting cysteine residues, involves the analysis of S-carboxymethylcysteine (SCMC).

Principle

Bromoacetylation of a cysteine residue results in the formation of a stable S-carboxymethylcysteine linkage. After the bromoacetylation reaction, the modified protein or peptide is subjected to acid hydrolysis, which breaks it down into its constituent amino acids. The amount of SCMC released is then quantified using amino acid analysis, typically by high-performance liquid chromatography (HPLC) with pre- or post-column derivatization. The molar quantity of SCMC is directly proportional to the amount of bromoacetylated cysteine.

Experimental Workflow

Figure 2: Workflow for quantifying bromoacetylation efficiency via S-carboxymethylcysteine analysis.

Data Presentation
MethodAnalyteMoles of SCMC DetectedMoles of Cysteine (Initial)Bromoacetylation Efficiency (%)
Amino Acid Analysis Protein of Interest0.85 nmol1.0 nmol85%

Note: The efficiency is calculated as: (Moles of SCMC / Moles of Cysteine) * 100.

Comparison of Methods

FeatureMass Spectrometry (LFQ)Mass Spectrometry (Stable Isotope Labeling)Amino Acid Analysis (SCMC)
Principle Relative signal intensity of modified vs. unmodified species.Ratio of analyte to a known amount of a heavy-isotope labeled standard.Quantification of a stable reaction product (SCMC) after hydrolysis.
Specificity High; provides site-specific information.Very high; provides site-specific information.High for cysteine modification; indirect.
Sensitivity High (femtomole to attomole range).Very high (attomole range).Moderate (picomole to nanomole range).
Quantitative Accuracy Good; can be affected by ionization efficiency differences.Excellent; internal standard corrects for variability.Good; dependent on complete hydrolysis and accurate standard curves.
Throughput High; amenable to automation.High; amenable to automation.Lower; requires separate hydrolysis and chromatography steps.
Instrumentation LC-MS/MS system.LC-MS/MS system.HPLC with UV or fluorescence detector.
Cost Moderate to high.High (cost of labeled standards).Moderate.
Key Advantage No need for labeled standards.Highest accuracy and precision.Well-established, robust chemical method.
Key Limitation Relative quantification can be less precise.Cost and availability of labeled standards.Does not provide site-specific information for multiple cysteines.

Experimental Protocols

Protocol 1: Label-Free Quantification of Bromoacetylation by LC-MS/MS
  • Bromoacetylation Reaction: React the protein or peptide with a bromoacetylating agent (e.g., bromoacetic acid N-hydroxysuccinimide ester) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5) for 1-2 hours at room temperature. Quench the reaction with a primary amine (e.g., Tris buffer).

  • Sample Preparation for MS:

    • Denature the protein by adding urea (B33335) to a final concentration of 8 M.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

    • Alkylate free cysteines with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

    • Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to less than 2 M.

    • Digest the protein with trypsin (enzyme-to-protein ratio of 1:50) overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.

    • Elute peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Process the raw MS data using software such as Proteome Discoverer™, MaxQuant, or Skyline.

    • Identify the bromoacetylated and unmodified peptides based on their accurate mass and fragmentation patterns.

    • Extract the ion chromatograms for both species and integrate the peak areas.

    • Calculate the bromoacetylation efficiency as described in the data presentation section.

Protocol 2: Quantification by S-carboxymethylcysteine Amino Acid Analysis
  • Bromoacetylation Reaction: Perform the bromoacetylation reaction on the cysteine-containing protein or peptide as described in Protocol 1.

  • Acid Hydrolysis:

    • Transfer a known amount of the bromoacetylated sample to a hydrolysis tube and dry it under vacuum.

    • Add 6 M HCl containing 0.1% phenol.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube and evaporate the HCl under vacuum.

  • Amino Acid Analysis:

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Derivatize the amino acids if required by the chosen HPLC method (e.g., with phenylisothiocyanate - PITC).

    • Inject the sample onto an amino acid analysis HPLC system.

    • Separate the amino acids using a dedicated column and gradient.

    • Detect the amino acids using a UV or fluorescence detector.

  • Quantification:

    • Identify and quantify the SCMC peak by comparing its retention time and peak area to a known SCMC standard.

    • Determine the initial amount of cysteine in the unmodified protein/peptide.

    • Calculate the bromoacetylation efficiency as described in the data presentation section.

Conclusion

Bromoacetyl Group vs. Maleimide for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the selective modification of biomolecules is crucial for the development of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic agents, and research tools. Among the most reliable strategies is the targeting of cysteine residues, owing to the unique nucleophilicity of their thiol (sulfhydryl) groups. For years, maleimides have been the predominant chemistry for this purpose. However, the bromoacetyl group, a type of haloacetyl, has emerged as a compelling alternative, particularly when conjugate stability is paramount.

This guide provides an objective, data-driven comparison between bromoacetyl and maleimide (B117702) chemistries for cysteine-mediated bioconjugation, designed for researchers, scientists, and drug development professionals.

Reaction Mechanisms: Nucleophilic Substitution vs. Michael Addition

The fundamental difference between these two functional groups lies in their reaction mechanisms with a cysteine thiol.

Bromoacetyl Chemistry: The bromoacetyl group reacts with a thiol via a nucleophilic substitution (Sɴ2) reaction. The nucleophilic sulfur atom of the cysteine's thiol group attacks the carbon atom attached to the bromine, displacing the bromide ion. This forms a highly stable thioether bond.[1][2][3] The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the thiol group is deprotonated to the more nucleophilic thiolate anion.[1]

G A 1. Protein Preparation - Dissolve protein in appropriate buffer - Degas buffer B 2. Disulfide Reduction (Optional) - Add reducing agent (e.g., TCEP) - Incubate to expose free thiols A->B C 3. Buffer Exchange - Remove excess reducing agent - Exchange into optimal conjugation buffer B->C E 5. Conjugation Reaction - Add reagent to protein solution - Incubate at specified temp/time C->E D 4. Reagent Preparation - Dissolve Bromoacetyl or Maleimide reagent in organic solvent (e.g., DMSO) D->E F 6. Quench Reaction - Add excess free thiol (e.g., N-acetylcysteine) to cap unreacted sites E->F G 7. Purification - Remove excess reagent and byproducts (e.g., SEC, Dialysis) F->G H 8. Characterization - Confirm conjugation (e.g., LC-MS, SDS-PAGE) G->H

References

Validating the Purity of Bromoacetylated Peptides: An Analytical HPLC-Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bromoacetylated peptides is a critical step in producing reliable and reproducible results in applications ranging from targeted protein modification to the development of novel bioconjugates and therapeutics. Analytical High-Performance Liquid Chromatography (HPLC) stands as the principal method for this validation. This guide provides an objective comparison of analytical HPLC with other common techniques, supported by experimental principles and data, to aid in the selection of the most appropriate purity assessment strategy.

Bromoacetylation introduces a reactive bromoacetyl group to a peptide, typically at the N-terminus or a lysine (B10760008) side chain. This functional group is highly reactive towards nucleophiles, particularly the thiol group of cysteine residues, making these modified peptides invaluable tools for specific and covalent labeling of proteins. However, the synthesis and purification of bromoacetylated peptides can yield a variety of impurities, including unreacted starting materials, deletion sequences, and byproducts from side reactions. Accurate determination of purity is therefore paramount.

The Gold Standard: Analytical Reversed-Phase HPLC

Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for assessing the purity of synthetic peptides, including those that have been bromoacetylated.[1][2] The principle of separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (commonly C18) and a polar mobile phase.[3] A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components from the column, with more hydrophobic species being retained longer.[4]

Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram, detected by UV absorbance, usually at 214-220 nm where the peptide bond absorbs.[1]

Key Performance Characteristics of Analytical HPLC:
  • High Resolution: Capable of separating closely related impurities that may differ by only a single amino acid or protecting group.[5]

  • Quantitative Accuracy: Provides precise and reproducible quantification of purity levels.[2]

  • Robustness: Well-established methods and a wide variety of column chemistries are available, allowing for optimization for specific peptides.[4]

  • Sensitivity: Can detect impurities at very low levels, often below 0.1%.[2]

Comparative Analysis with Alternative Methodologies

While analytical HPLC is the cornerstone of peptide purity analysis, other techniques offer complementary or, in some cases, superior information. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the characterization of specific types of impurities.

FeatureAnalytical HPLCMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Capillary Electrophoresis (CE)
Primary Measurement Purity (%) based on UV absorbanceMass-to-charge ratio (m/z)Nuclear spin transitionsCharge-to-size ratio
Quantitative Purity ExcellentGood (with standards)Excellent (qNMR)Good
Impurity Identification Limited (retention time)Excellent (mass)Good (structural elucidation)Limited (migration time)
Resolution HighN/A (as a standalone)ModerateVery High
Sensitivity HighVery HighLow to ModerateHigh
Throughput HighHighLowModerate
Cost (Instrument) ModerateHighVery HighModerate
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the bromoacetylated peptide and for identifying impurities.[6][7] When coupled with HPLC (LC-MS), it provides both purity data and mass identification in a single run.[8][9] This is particularly useful for identifying unexpected modifications or degradation products.

Advantages over HPLC:

  • Definitive Identification: Provides the molecular weight of the main peak and impurities, confirming the identity of the bromoacetylated peptide and aiding in the characterization of unknown peaks.[10]

  • Higher Sensitivity: Can detect impurities at femtomolar levels.[7]

  • Impurity Profiling: LC-MS/MS can provide fragmentation data to sequence impurities and pinpoint the site of modification or truncation.[11]

Limitations compared to HPLC:

  • Quantitative Accuracy: While relative quantification is possible, absolute quantification without appropriate standards can be less precise than HPLC with UV detection.[7]

  • Ionization Suppression: The presence of salts or ion-pairing agents like trifluoroacetic acid (TFA), commonly used in HPLC, can suppress the ionization of peptides in the MS source, potentially affecting sensitivity.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about the peptide.[12][13] For purity analysis, quantitative NMR (qNMR) can be used to determine the absolute concentration and purity of a bromoacetylated peptide by comparing the integral of a specific peptide proton signal to that of a certified internal standard.[14]

Advantages over HPLC:

  • Absolute Quantification: qNMR can provide a highly accurate, primary measure of purity without the need for a reference standard of the peptide itself.[14]

  • Structural Confirmation: Provides detailed information on the three-dimensional structure and can identify subtle changes in conformation.[15]

  • Identification of Non-UV Active Impurities: Can detect impurities that do not have a chromophore and are therefore invisible to UV detection in HPLC.

Limitations compared to HPLC:

  • Lower Sensitivity: Requires higher sample concentrations (typically in the millimolar range) compared to HPLC.[12]

  • Lower Throughput: NMR experiments are generally more time-consuming than HPLC runs.[14]

  • Spectral Complexity: For larger peptides, the NMR spectra can be complex and require specialized expertise for interpretation.[14]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[16] It offers an orthogonal separation mechanism to RP-HPLC, making it an excellent complementary technique for purity validation.[16]

Advantages over HPLC:

  • Higher Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution of closely related species.

  • Orthogonal Selectivity: Separates based on a different principle than HPLC, making it useful for detecting impurities that may co-elute with the main peak in an HPLC run.[16]

  • Low Sample Consumption: Requires very small sample volumes.

Limitations compared to HPLC:

  • Lower Loading Capacity: Not suitable for preparative applications.

  • Reproducibility: Can be more sensitive to variations in buffer composition and capillary surface chemistry, potentially affecting migration time reproducibility.

  • Sensitivity: While concentration sensitivity can be high, the small injection volumes can limit the overall mass sensitivity.

Experimental Protocols

Analytical RP-HPLC for Bromoacetylated Peptide Purity

Objective: To determine the purity of a bromoacetylated peptide by separating it from potential impurities.

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[16]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[16]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[16]

  • Sample Preparation: Dissolve the bromoacetylated peptide in Mobile Phase A at a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.[1]

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject 10-20 µL of the sample.

  • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

  • Maintain a constant flow rate (e.g., 1.0 mL/min).[16]

  • Set the column temperature (e.g., 40°C).[16]

  • Monitor the absorbance at 214 nm or 220 nm.[16]

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.

Bromoacetylation of a Peptide (General Protocol)

Objective: To introduce a bromoacetyl group to the N-terminus of a peptide.

Materials:

  • Peptide with a free N-terminal amine.

  • Bromoacetic anhydride (B1165640) or N-succinimidyl bromoacetate.

  • Anhydrous, aprotic solvent (e.g., N,N-Dimethylformamide - DMF).

  • Base (e.g., Diisopropylethylamine - DIPEA).

Procedure:

  • Dissolve the peptide in the anhydrous solvent.

  • Add the base to the peptide solution.

  • Add a solution of the bromoacetylating agent dropwise to the peptide solution while stirring.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

  • Monitor the reaction progress by analytical HPLC or LC-MS.

  • Upon completion, the bromoacetylated peptide can be precipitated, purified by preparative HPLC, and lyophilized.

Visualizing the Workflow and Relationships

G cluster_0 Peptide Synthesis & Modification cluster_1 Purity Validation Workflow cluster_2 Potential Impurities Peptide_Synthesis Solid-Phase Peptide Synthesis Bromoacetylation Bromoacetylation Reaction Peptide_Synthesis->Bromoacetylation Crude_Peptide Crude Bromoacetylated Peptide Bromoacetylation->Crude_Peptide Analytical_HPLC Analytical HPLC Crude_Peptide->Analytical_HPLC LC_MS LC-MS Crude_Peptide->LC_MS NMR NMR Crude_Peptide->NMR CE Capillary Electrophoresis Crude_Peptide->CE Unreacted_Peptide Unreacted Peptide Crude_Peptide->Unreacted_Peptide Deletion_Sequences Deletion Sequences Crude_Peptide->Deletion_Sequences Side_Products Side-Reaction Products Crude_Peptide->Side_Products Oxidized_Peptide Oxidized Peptide Crude_Peptide->Oxidized_Peptide Purity_Assessment Purity Assessment (%) Analytical_HPLC->Purity_Assessment LC_MS->Purity_Assessment NMR->Purity_Assessment CE->Purity_Assessment G cluster_0 Primary Purity Assessment cluster_1 Orthogonal & Confirmatory Methods Bromoacetylated_Peptide Bromoacetylated Peptide Analytical_HPLC Analytical HPLC (Quantitative Purity) Bromoacetylated_Peptide->Analytical_HPLC Mass_Spectrometry Mass Spectrometry (Identity & Impurity ID) Bromoacetylated_Peptide->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (Structure & Absolute Quantification) Bromoacetylated_Peptide->NMR_Spectroscopy Capillary_Electrophoresis Capillary Electrophoresis (Orthogonal Separation) Bromoacetylated_Peptide->Capillary_Electrophoresis Analytical_HPLC->Mass_Spectrometry LC-MS

References

A Comparative Analysis of Thioether Bond Stability from Various Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linkage between a biomolecule and its conjugate is a critical factor in the development of robust and effective bioconjugates, such as antibody-drug conjugates (ADCs). The thioether bond, formed by the reaction of a thiol group with an electrophilic alkylating agent, is a prevalent covalent linkage in bioconjugation. This guide provides a detailed comparison of the stability of thioether bonds derived from common alkylating agents—maleimides and haloacetamides (iodoacetamide, bromoacetamide, and chloroacetamide)—supported by experimental data and protocols.

Factors Influencing Thioether Bond Stability

The stability of a thioether bond in a biological milieu is influenced by several factors, including the chemical nature of the linkage, pH, and the presence of endogenous nucleophiles like glutathione.[1] Maleimide-derived thioether bonds are known to be susceptible to a retro-Michael reaction, which can lead to deconjugation and exchange with other thiols.[2][3][4] In contrast, thioether bonds formed from haloacetamides are generally more stable.[5][6]

Quantitative Comparison of Thioether Bond Stability

The stability of bioconjugates is often evaluated by monitoring the integrity of the conjugate over time in physiologically relevant conditions, such as human plasma. The following tables summarize the comparative stability of thioether bonds from different alkylating agents.

Linker ChemistryModel SystemIncubation ConditionsHalf-life (t½)Reference
Maleimide-Thiol ADC mimic in human plasma37°C~7 days[7]
Thiol-bridging Maleimide ADC mimic in human plasma37°C>21 days[7]
Bromoacetamide ADCIn vivo (PK study)Maintained drug-antibody ratio over two weeks[5][8]
Phenyloxadiazole Sulfone Protein conjugate in human plasma37°C117 hours[9]
Maleimide-Thiol Protein conjugate in human plasma37°C59.9 hours[9]
Linkage ChemistryModel SystemIncubation ConditionsStability ObservationReference
Maleimide-Thiol Peptide-Oligonucleotide37°C, 10 mM GSH~2 hours (half-life)[7]
Thiol-yne Peptide-Oligonucleotide37°C, 10 mM GSH>24 hours (high stability)[7]
Reaction Mechanisms and Instability Pathways

The formation and degradation pathways of thioether bonds differ significantly between maleimides and haloacetamides.

Maleimides react with thiols via a Michael addition to form a succinimidyl thioether.[2] This reaction is reversible through a retro-Michael reaction, especially in the presence of other thiols, leading to potential payload exchange.[3][4] Hydrolysis of the succinimide (B58015) ring can "lock" the conjugate, increasing its stability by making the retro-Michael reaction less favorable.[3][10][11]

cluster_0 Maleimide-Thiol Reaction cluster_1 Instability Pathway cluster_2 Stabilization Pathway Thiol Protein-SH Maleimide Maleimide-Payload Thiol->Maleimide Michael Addition Thioether Succinimidyl Thioether Conjugate Maleimide->Thioether Retro Retro-Michael Reaction Thioether->Retro Hydrolysis Succinimide Ring Hydrolysis Thioether->Hydrolysis Exchange Thiol Exchange (e.g., with Glutathione) Retro->Exchange Stable Ring-Opened Stable Conjugate Hydrolysis->Stable

Reaction and stability pathways of maleimide-thiol conjugates.

Haloacetamides (e.g., iodoacetamide, bromoacetamide) react with thiols through an SN2 nucleophilic substitution reaction to form a highly stable thioether bond.[5][6] This reaction is generally considered irreversible under physiological conditions. Chloroacetamide has been reported to exhibit greater specificity for cysteine residues compared to iodoacetamide.[12]

cluster_0 Haloacetamide-Thiol Reaction Thiol Protein-SH Haloacetamide X-CH2-CO-Payload (X = I, Br, Cl) Thiol->Haloacetamide SN2 Reaction StableThioether Stable Thioether Conjugate Haloacetamide->StableThioether

Formation of a stable thioether bond via haloacetamide chemistry.

Experimental Protocols

Accurate assessment of thioether bond stability is crucial for the development of robust bioconjugates. The following are detailed protocols for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate in plasma over time.

Materials:

  • Bioconjugate of interest

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system (e.g., HPLC-MS)

Procedure:

  • Preparation of Conjugate: Prepare the bioconjugate using the desired crosslinker and purify it to remove unreacted components.[1]

  • Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human plasma at 37°C.[1][13]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72 hours).[1]

  • Analysis: Analyze the samples by HPLC-MS to determine the drug-to-antibody ratio (DAR) or the concentration of the intact conjugate.[14]

  • Data Analysis: Plot the average DAR or the percentage of intact conjugate as a function of time to determine the stability profile.[14]

cluster_workflow Plasma Stability Assay Workflow start Prepare and Purify Bioconjugate incubate Incubate in Plasma at 37°C start->incubate aliquots Collect Aliquots at Time Points incubate->aliquots analyze Analyze by HPLC-MS aliquots->analyze data Calculate Stability Profile analyze->data end End data->end

Workflow for the in vitro plasma stability assay.
Thiol Exchange Stability Assay

Objective: To evaluate the susceptibility of the thioether linkage to exchange with a competing thiol.

Materials:

  • Bioconjugate of interest

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system (e.g., HPLC-MS)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the bioconjugate and a stock solution of GSH in PBS (pH 7.4).[15]

  • Incubation: Mix the bioconjugate with a molar excess of GSH (e.g., 10 mM final concentration) and incubate at 37°C.[15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[13]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).[15]

  • Analysis: Analyze the samples by HPLC-MS to quantify the intact conjugate and any thiol-exchanged products.[13]

  • Data Analysis: Calculate the rate of disappearance of the intact conjugate to determine the stability of the linkage.[1]

Conclusion

The choice of alkylating agent for thioether bond formation is a critical decision in bioconjugate development. While maleimides offer rapid and specific conjugation, the resulting thioether bond is susceptible to a retro-Michael reaction, which can compromise in vivo stability.[1][4] Strategies such as ring-opening hydrolysis can enhance the stability of maleimide-derived conjugates.[10][11] Haloacetamides, on the other hand, form more robust and essentially irreversible thioether bonds, making them a preferable choice for applications requiring high stability.[5][6] The experimental protocols provided herein offer a framework for the systematic evaluation of thioether bond stability, enabling the selection of the most suitable conjugation chemistry for a given therapeutic or research application.

References

A Comparative Guide to the Kinetic Analysis of Bromoacetic Anhydride Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of bromoacetic anhydride (B1165640) with various nucleophiles, including amines, alcohols, and thiols. Understanding the rate and mechanism of these reactions is crucial for professionals in drug development and organic synthesis, particularly in the context of bioconjugation and the synthesis of pharmacologically active molecules. This document summarizes key experimental data, details relevant protocols, and visualizes reaction pathways to facilitate a deeper understanding of the underlying chemical kinetics.

Introduction to Bromoacetic Anhydride Reactivity

This compound is a highly reactive acylation and alkylating agent. Its reactivity stems from two key features: the presence of two electrophilic carbonyl carbons and the bromoacetyl group, which contains a carbon atom susceptible to nucleophilic attack. The reactions of this compound with nucleophiles can proceed via two main pathways:

  • Acylation: Nucleophilic attack on one of the carbonyl carbons, leading to the transfer of a bromoacetyl group and the formation of a bromoacetate (B1195939) leaving group. This is a nucleophilic addition-elimination mechanism.[1]

  • Alkylation: Nucleophilic substitution (SN2) at the α-carbon of the bromoacetyl moiety, where the nucleophile displaces the bromide ion. This reaction proceeds via a single, concerted step involving a backside attack by the nucleophile.[2]

The preferred pathway and the overall reaction rate are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions, such as pH.

Comparative Kinetic Data

While comprehensive kinetic data for the reaction of this compound with a wide range of nucleophiles under identical conditions is not extensively available in a single source, the following tables summarize representative findings from various studies on related bromoacetyl compounds. This data provides valuable insights into the relative reactivity of different nucleophiles.

Table 1: General Reactivity Trends of Nucleophiles with Bromoacetyl Compounds

Nucleophile ClassGeneral ReactivityKey Factors Influencing Rate
Thiols/Thiolates Very HighpH (thiolate form is much more reactive), pKa of the thiol.[3]
Amines HighBasicity and steric hindrance of the amine.[4]
Alcohols/Alkoxides ModerateSteric hindrance and solvent polarity.[5]
Phenols/Phenoxides Moderate to LowpH (phenoxide form is more reactive), nature of ring substituents.[1]

Note: The reactivity of bromoacetyl groups is significantly influenced by the reaction environment. For instance, the reaction with thiols is markedly faster at pH values above the thiol's pKa, where the more nucleophilic thiolate anion predominates.[3]

Experimental Protocols for Kinetic Analysis

The following are generalized experimental protocols for studying the kinetics of this compound reactions with nucleophiles. Specific parameters should be optimized for each reaction system.

General Protocol for Kinetic Measurements by UV-Vis Spectrophotometry

This method is suitable when the reactants or products have a distinct UV-Vis absorbance profile.

Materials and Equipment:

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Thermostatic water bath

  • Stock solutions of this compound, the nucleophile, and buffer

  • Appropriate solvent (e.g., acetonitrile, dioxane, water)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen solvent. The buffer solution should be prepared to maintain a constant pH throughout the reaction.

  • Temperature Equilibration: Thermostat the stock solutions and the spectrophotometer cell holder to the desired reaction temperature.

  • Reaction Initiation: In a quartz cuvette, mix the buffer and the nucleophile solution. Place the cuvette in the spectrophotometer and record the initial absorbance. To initiate the reaction, add a small, known volume of the this compound stock solution, mix quickly and thoroughly, and start data acquisition.

  • Data Acquisition: Monitor the change in absorbance at a predetermined wavelength corresponding to the consumption of a reactant or the formation of a product over time.

  • Data Analysis: Under pseudo-first-order conditions (where one reactant is in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant that is not in excess.

General Protocol for Kinetic Measurements by HPLC

This method is useful for complex reaction mixtures where multiple species need to be monitored simultaneously.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Thermostatted reaction vessel

  • Syringes and vials

  • Stock solutions of this compound, the nucleophile, and an internal standard

  • Quenching solution (e.g., a solution of a scavenger nucleophile or a strong acid/base to stop the reaction)

Procedure:

  • Reaction Setup: In a thermostatted vessel, combine the nucleophile solution and the solvent. Allow the mixture to reach the desired temperature.

  • Reaction Initiation: Add a known amount of this compound to the vessel to start the reaction.

  • Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing a quenching solution to stop the reaction. Also, add an internal standard to each sample for accurate quantification.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentrations of reactants and products.

  • Data Analysis: Plot the concentration of the reactants and/or products as a function of time. The initial reaction rate can be determined from the initial slope of the concentration-time curve. By performing a series of experiments with varying initial concentrations of reactants, the rate law and the second-order rate constant can be determined.

Reaction Mechanisms and Visualizations

The reaction of this compound with nucleophiles typically proceeds through a nucleophilic acyl substitution at a carbonyl carbon. The following diagrams illustrate the general mechanism and a conceptual workflow for kinetic analysis.

Nucleophilic_Acyl_Substitution reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Acylated Nucleophile + Bromoacetic Acid intermediate->products Elimination of Bromoacetate

Caption: General mechanism of nucleophilic acyl substitution.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Anhydride, Nucleophile, Buffer) B Thermostat Solutions and Instrument A->B C Initiate Reaction B->C D Monitor Reaction Progress (e.g., Absorbance vs. Time) C->D E Plot Kinetic Data D->E F Determine Rate Constants (k_obs, k₂) E->F

Caption: Experimental workflow for kinetic analysis.

Conclusion

The kinetic analysis of this compound reactions with nucleophiles reveals a high degree of reactivity, which can be modulated by the choice of nucleophile and reaction conditions. Thiols, particularly in their deprotonated thiolate form, are generally the most reactive nucleophiles, followed by amines and then alcohols. The provided experimental protocols offer a foundation for researchers to conduct their own kinetic studies, enabling the optimization of reaction conditions for specific applications in drug development and chemical synthesis. The visualization of the reaction mechanism and experimental workflow serves to clarify the key steps involved in these important chemical transformations.

References

Safety Operating Guide

Proper Disposal of Bromoacetic Anhydride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of bromoacetic anhydride (B1165640), a highly reactive and corrosive compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.

Bromoacetic anhydride is a potent irritant, causing severe skin burns and eye damage.[1][2] Its high reactivity, particularly with water, necessitates careful handling and a methodical approach to its disposal. This guide outlines a detailed protocol for the chemical neutralization of this compound prior to final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and emergency equipment is accessible.

Required Personal Protective Equipment:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.
Eye Protection Tightly fitting chemical safety goggles and a face shield.[3]
Lab Coat Fire-resistant and impervious lab coat.[3]
Respiratory Protection Use in a well-ventilated chemical fume hood.[2][4] If ventilation is inadequate, a full-face respirator with appropriate cartridges is necessary.[3]

Emergency Preparedness:

  • Ensure a safety shower and eyewash station are readily accessible.[4]

  • Have an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) available.[5]

  • A spill kit containing a suitable non-flammable absorbent material (e.g., sand, vermiculite) should be on hand.

Chemical Neutralization and Disposal Protocol

The primary method for the safe disposal of this compound in a laboratory setting involves a two-step process: controlled hydrolysis followed by neutralization. This compound reacts with water to form bromoacetic acid and acetic acid.[3] The resulting acidic solution can then be neutralized with a base.

Materials Required:

  • Large beaker (at least 10 times the volume of the this compound to be disposed of)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Dropping funnel or pipette

  • pH paper or pH meter

  • Sodium bicarbonate (NaHCO₃) or 6M Sodium hydroxide (B78521) (NaOH) solution

  • Appropriate waste container

Experimental Protocol: Step-by-Step Neutralization

  • Preparation:

    • Conduct the entire procedure in a certified chemical fume hood.

    • Place the beaker in an ice bath on a magnetic stir plate and add a stir bar.

    • Add a significant volume of water to the beaker (e.g., for every 1 gram of this compound, use at least 100 mL of water). Begin stirring.

  • Controlled Hydrolysis:

    • Slowly and carefully add the this compound to the stirring water in small portions. The reaction is exothermic, and adding the anhydride too quickly can cause a dangerous temperature increase and potential splashing.

    • Monitor the temperature of the solution. If it begins to rise significantly, pause the addition until it cools.

    • Continue stirring the mixture until all the this compound has dissolved and reacted. This may take some time.

  • Neutralization:

    • Once the hydrolysis is complete, begin the slow addition of a base. Sodium bicarbonate is a good choice as it is a weaker base and the resulting effervescence (release of carbon dioxide gas) provides a visual indicator of the reaction. Alternatively, a 6M solution of sodium hydroxide can be used, but it must be added very carefully to control the exothermic reaction.

    • Add the base portion-wise, allowing the effervescence to subside between additions if using sodium bicarbonate.

    • Continuously monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the base until the pH of the solution is between 6 and 8.

  • Final Disposal:

    • Once the solution is neutralized, it can be disposed of as hazardous waste.

    • Transfer the neutralized solution to a properly labeled waste container.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of the neutralized waste stream. Do not pour down the drain unless explicitly permitted by local regulations.[1][4]

    • Contaminated packaging should be disposed of as unused product.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: this compound for Disposal ppe_check Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood hydrolysis_setup Prepare Ice Bath and Stirring Water in Beaker fume_hood->hydrolysis_setup add_anhydride Slowly Add this compound to Water hydrolysis_setup->add_anhydride hydrolysis_complete Is Hydrolysis Complete? (Solid Dissolved) add_anhydride->hydrolysis_complete hydrolysis_complete->add_anhydride No neutralization_setup Prepare Base (e.g., Sodium Bicarbonate) hydrolysis_complete->neutralization_setup Yes add_base Slowly Add Base to the Acidic Solution neutralization_setup->add_base ph_check Check pH (Target: 6-8) add_base->ph_check ph_check->add_base No waste_container Transfer Neutralized Solution to Labeled Waste Container ph_check->waste_container Yes consult_ehs Consult EHS for Final Disposal waste_container->consult_ehs end End of Procedure consult_ehs->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks and ensuring a safe working environment. Always prioritize safety and consult your institution's specific protocols.

References

Essential Safety and Operational Guide for Handling Bromoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal procedures for the safe handling of Bromoacetic Anhydride (B1165640) in a laboratory setting. Adherence to these guidelines is essential for minimizing risks to researchers, scientists, and drug development professionals. Bromoacetic Anhydride is classified as a hazardous chemical that causes severe skin burns and eye damage and requires stringent safety measures.[1][2][3]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following equipment is mandatory when handling this substance.

PPE TypeSpecificationRationale
Eye & Face Protection Tightly fitting chemical safety goggles with side-shields (conforming to EN 166 EU or NIOSH US standards).[1][2] A full-face shield is also required when a splash hazard exists.[4]Protects against splashes and dust, preventing severe eye damage and irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber) that satisfy EU Directive 89/686/EEC and EN 374 standards.[1][4] Gloves must be inspected for integrity before each use.[1]Prevents direct skin contact, which can cause severe burns and blistering.[1][2]
Body Protection Fire/flame resistant and impervious clothing.[1] A lab coat is standard, with a chemical-resistant apron recommended for larger quantities.Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection A full-face respirator with an appropriate filter (e.g., Particulates filter EN 143 or Acid gases filter Type E, Yellow, EN14387) is required if exposure limits are exceeded or if irritation occurs.[1][5] Work must be conducted in a certified chemical fume hood.[2][5] A self-contained breathing apparatus (SCBA) must be readily available for emergencies.[2]Protects against inhalation of harmful dust, aerosols, or vapors, which can cause respiratory tract irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are located near the workstation and are in good working order.[5]

  • Work Area: Designate a specific area for handling. Keep the area clean and free of clutter. Avoid the formation of dust and aerosols.[1]

  • Tools: Use non-sparking tools to prevent ignition.[1]

Safe Handling Protocol
  • Inspect Container: Before use, check the container for any signs of damage or leaks.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Transfer: Carefully transfer the required amount of the chemical. This compound is moisture-sensitive; consider handling under an inert atmosphere like argon or nitrogen.[2][5]

  • Post-Handling: Tightly close the container after use.[1][2]

  • Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[1][6]

  • Clean-Up: Clean the work area and any equipment used.

Storage Procedures
  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2][5] Recommended storage temperature is 2-8 °C.[2]

  • Security: The storage area should be locked to restrict access.[1][5]

  • Container: Keep the container tightly closed to prevent moisture contamination.[2][5]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[5]

Emergency Response and First Aid

Immediate and appropriate action is vital in the event of an emergency.

Spill and Leak Response
  • Evacuate: Immediately evacuate personnel from the affected area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition: Remove all sources of ignition.[1]

  • Containment: Wearing full PPE, prevent further leakage if it is safe to do so.[3] Do not allow the chemical to enter drains or waterways.[1][6]

  • Clean-Up: Cover the spill with a non-flammable absorbent material (e.g., dry sand). Sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[3][5]

  • Final Decontamination: Wash the spill site after the material has been collected.[3]

First Aid Measures
Exposure RouteImmediate Action
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][5] Seek immediate medical attention. [1]
Skin Contact Immediately remove all contaminated clothing.[2] Drench the affected skin with running water for at least 10-15 minutes.[2] Wash with soap and plenty of water.[1] Seek immediate medical attention. [1]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention. [1]
Ingestion Rinse mouth thoroughly with water.[1] Do NOT induce vomiting. [1][2][5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. [1]

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect surplus this compound and any contaminated materials (e.g., absorbents, gloves) in a suitable, closed, and clearly labeled container for disposal.[6]

  • Professional Disposal: Arrange for disposal through a licensed chemical destruction plant or an approved waste disposal facility.[1][5] Adhere to all local, state, and federal regulations.[2][3]

  • Prohibited Disposal: Do not dispose of with municipal waste or discharge into sewer systems or the environment.[1][3][6]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill if permissible by regulations.[1]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep Engineering Controls Check (Fume Hood, Eyewash, Shower) ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe handle Handle in Fume Hood (Use Non-Sparking Tools) ppe->handle storage Store Securely (Cool, Dry, Ventilated, Locked) handle->storage spill Spill or Exposure? handle->spill decon Decontaminate Area & Wash Hands storage->decon disposal Dispose as Hazardous Waste (Licensed Facility) decon->disposal spill->storage No spill_response Follow Spill Protocol (Evacuate, Contain, Clean) spill->spill_response Spill first_aid Administer First Aid & Seek Medical Attention spill->first_aid Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.